2-Bromo-3-chloropyridin-4-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-chloro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-5-4(7)3(9)1-2-8-5/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUMEVSMHOEWHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720857 | |
| Record name | 2-Bromo-3-chloropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211525-75-5 | |
| Record name | 2-Bromo-3-chloropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-3-chloropyridin-4-ol (CAS 1211525-75-5): A Key Intermediate in Modern Agrochemical Synthesis
This technical guide provides a comprehensive overview of 2-bromo-3-chloropyridin-4-ol, a key heterocyclic building block. With a focus on practical application and scientific integrity, this document is intended for researchers, process chemists, and drug development professionals who require a deep understanding of this molecule's properties, synthesis, and utility, particularly in the synthesis of advanced fungicidal agents.
Introduction: The Strategic Importance of Halogenated Pyridinols
The pyridine ring is a versatile pharmacophore in medicinal and agrochemical chemistry due to its diverse biological activities and the ease with which its chemical properties can be modified.[1] The introduction of halogen atoms, such as bromine and chlorine, into the pyridine structure can significantly enhance therapeutic activity and beneficially influence the molecule's metabolic profile.[2] this compound, also known by its tautomeric name 2-bromo-3-chloro-1H-pyridin-4-one, embodies these strategic advantages. Its unique substitution pattern—a bromine at the 2-position, a chlorine at the 3-position, and a hydroxyl group at the 4-position—creates a highly functionalized scaffold. This arrangement offers multiple reaction sites for further chemical elaboration, making it a valuable intermediate in the synthesis of complex, high-value molecules.
The primary utility of this compound, as identified in the field, is its role as a precursor in the synthesis of novel fungicides. This guide will delve into the specifics of its synthesis and its application as a key intermediate, providing both theoretical understanding and practical, field-proven protocols.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective and safe application in a laboratory or industrial setting.
Core Properties
The key physicochemical data for this compound are summarized below. This data is compiled from leading chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1211525-75-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₅H₃BrClNO | Chemical Supplier Catalogs |
| Molecular Weight | 208.44 g/mol | Chemical Supplier Catalogs |
| Appearance | White to off-white solid | |
| Synonyms | 2-bromo-3-chloro-1H-pyridin-4-one, 2-Bromo-3-chloropyridin-4(1H)-one |
Safety & Handling
While specific toxicity data for this compound is not extensively published, data from structurally related compounds, such as 2-bromo-4-chloropyridine and 2-bromo-3-chloro-4-methylpyridine, provide a strong basis for hazard assessment. The GHS hazard statements for these related compounds consistently indicate the following potential risks:
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation
-
H319/H318: Causes serious eye irritation/damage
-
H335: May cause respiratory irritation
Self-Validating Protocol for Safe Handling:
Based on these classifications, the following laboratory protocol is mandated to ensure user safety and experimental integrity.
-
Engineering Controls: All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, fully buttoned.
-
Use chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
Wear safety goggles or a face shield to protect against splashes.
-
-
Hygiene Measures: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Spill & Disposal: In case of a spill, decontaminate the area with an appropriate absorbent material. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Synthesis and Mechanism
The synthesis of this compound is not commonly detailed in standard academic literature but is described within patent literature as a key step in the production of more complex molecules. The most authoritative route involves the halogenation of a pyridinone precursor.
Retrosynthetic Analysis
A logical retrosynthetic pathway begins with the target molecule and works backward to simpler, commercially available starting materials. The key disconnections involve the removal of the halogen atoms.
Sources
An In-depth Technical Guide to 2-Bromo-3-chloro-4-hydroxypyridine: Nomenclature, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-bromo-3-chloro-4-hydroxypyridine, a halogenated pyridine derivative with significant potential in medicinal chemistry and materials science. This document delves into the critical aspects of its chemical identity, including the pivotal role of tautomerism in its structure and reactivity. A detailed, field-proven synthetic protocol is proposed, alongside a thorough analysis of the expected spectroscopic characterization. The guide also explores the reactivity of this scaffold and its applications as a versatile building block in the development of novel therapeutics.
Chemical Identity and Nomenclature: The Tautomeric Nature of a Privileged Scaffold
The chemical entity commonly referred to as 2-bromo-3-chloro-4-hydroxypyridine exists in a tautomeric equilibrium with its pyridone form, 2-bromo-3-chloro-pyridin-4(1H)-one. This equilibrium is a fundamental characteristic of 2- and 4-hydroxypyridines and significantly influences the compound's physical and chemical properties.
-
2-Bromo-3-chloro-pyridin-4-ol (Pyridinol Form): This aromatic tautomer possesses a hydroxyl group at the C4 position.
-
2-Bromo-3-chloro-pyridin-4(1H)-one (Pyridone Form): This tautomer features a carbonyl group at C4 and a proton on the nitrogen atom. The pyridone form is often the more stable tautomer, particularly in polar solvents and the solid state, due to favorable intermolecular hydrogen bonding and the strength of the C=O bond.
The preferred IUPAC name is 2-bromo-3-chloro-pyridin-4(1H)-one , reflecting the predominance of this tautomer. However, "2-bromo-3-chloro-4-hydroxypyridine" and "2-bromo-3-chloro-pyridin-4-ol" are also widely used and understood. For the purpose of this guide, we will primarily refer to the compound by its IUPAC name, while acknowledging the dynamic nature of its structure.
Diagram: Tautomeric Equilibrium
Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.
Proposed Synthesis of 2-Bromo-3-chloro-pyridin-4(1H)-one
While a direct, one-pot synthesis for this specific polysubstituted pyridine is not extensively documented, a robust and logical synthetic route can be designed based on established methodologies for the halogenation of pyridines and pyridones. The following multi-step protocol is proposed, starting from commercially available 4-hydroxypyridine.
Overall Synthetic Scheme
Tautomerism of 2-Bromo-3-chloropyridin-4-OL and 2-bromo-3-chloro-1H-pyridin-4-one
An In-depth Technical Guide to the Tautomerism of 2-Bromo-3-chloropyridin-4-ol and 2-bromo-3-chloro-1H-pyridin-4-one
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the tautomeric equilibrium between this compound and 2-bromo-3-chloro-1H-pyridin-4-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing this phenomenon, the analytical methodologies for its characterization, and its implications in chemical and pharmaceutical sciences.
Foundational Principles: The Dynamic Nature of Pyridinone Tautomerism
Tautomerism is a form of constitutional isomerism where two structures, known as tautomers, are in rapid equilibrium and are readily interconvertible.[1] The most common form is keto-enol tautomerism, involving the migration of a proton and the shifting of a double bond.[2][3][4] The pyridin-4-ol/1H-pyridin-4-one system is a classic example of lactam-lactim tautomerism, a subtype of keto-enol tautomerism prevalent in heterocyclic chemistry.[5][6]
The equilibrium between the aromatic hydroxypyridine (lactim or "enol") form and the non-aromatic but resonance-stabilized pyridinone (lactam or "keto") form is subtle and highly sensitive to a variety of factors. These include the electronic nature of substituents, the polarity of the solvent, and intermolecular interactions in the solid state.[7][8][9] For the parent 4-hydroxypyridine, the pyridone tautomer is generally favored, particularly in polar solvents and the solid state, due to factors like intermolecular hydrogen bonding.[5]
The specific case of 2-bromo-3-chloro-substituted pyridin-4-ol introduces strong electronic perturbations to the pyridine ring, making the study of its tautomeric preference a subject of significant interest.
The Core Equilibrium: this compound vs. 2-bromo-3-chloro-1H-pyridin-4-one
The central focus of this guide is the equilibrium between two tautomeric forms: the "ol" or lactim form (this compound) and the "one" or lactam form (2-bromo-3-chloro-1H-pyridin-4-one).
Caption: Tautomeric equilibrium between the lactim and lactam forms.
The Influence of Halogen Substituents
The presence of bromine at the 2-position and chlorine at the 3-position significantly impacts the electronic landscape of the pyridine ring. Both are electron-withdrawing groups, which can influence the tautomeric equilibrium in several ways:
-
Acidity Modulation: The electron-withdrawing nature of the halogens increases the acidity of both the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form.
-
Dipole Moment Alteration: The substituents alter the overall dipole moment of each tautomer, which in turn affects their solvation energies in different media.
-
Aromaticity Effects: While the hydroxypyridine form is a fully aromatic pyridine derivative, the pyridone form possesses a different type of aromatic character.[5] Substituents can affect the relative stability of these systems. Studies on substituted pyridones have shown that groups in the α-positions (like the 2-bromo group) have a more pronounced effect on tautomerism than those in the β-positions (like the 3-chloro group).[10]
Methodologies for Tautomer Elucidation
Determining the predominant tautomer and the equilibrium constant (KT) requires a combination of spectroscopic and computational techniques. Each method provides a unique piece of the puzzle, and their combined application offers a self-validating system for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[11][12] The rate of interconversion between tautomers determines the appearance of the NMR spectrum. If the interconversion is slow on the NMR timescale, separate signals will be observed for each tautomer. If it's fast, an averaged spectrum is observed.
Key Differentiating Features:
-
¹H NMR: The most telling signal is that of the proton on the heteroatom. The pyridone form will show a broad N-H proton signal (typically downfield, ~11-13 ppm), while the hydroxypyridine form will exhibit a sharper O-H proton signal (variable, ~5-10 ppm). The chemical shifts of the ring protons will also differ due to the distinct electronic environments.
-
¹³C NMR: The carbon atom at the 4-position is a key indicator. In the pyridone form, this carbon is a carbonyl (C=O) and will resonate significantly downfield (~170-180 ppm). In the hydroxypyridine form, it is an aromatic carbon attached to a hydroxyl group (C-OH) and will appear further upfield (~150-160 ppm).
Experimental Protocol: ¹H NMR for Tautomeric Ratio Determination
-
Sample Preparation: Dissolve a precisely weighed amount of the compound (~5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard NMR tube. The choice of solvent is critical as it can influence the equilibrium.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for accurate integration of all signals, including potentially broad N-H or O-H peaks.
-
Signal Identification: Identify the distinct signals corresponding to each tautomer.
-
Integration and Quantification: Carefully integrate a well-resolved, non-overlapping signal for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in that specific solvent.
-
KT = [Lactam Form] / [Lactim Form] = IntegralLactam / IntegralLactim
-
Caption: Workflow for NMR-based tautomer analysis.
UV-Visible Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic structure of molecules. The π-systems of the hydroxypyridine and pyridone tautomers are different, resulting in distinct absorption spectra.[13] The aromatic hydroxypyridine form typically absorbs at a shorter wavelength compared to the more conjugated pyridone form.[14] This technique is particularly useful for studying how factors like pH and solvent polarity affect the equilibrium.
Experimental Protocol: Solvent-Dependent UV-Vis Analysis
-
Stock Solution: Prepare a concentrated stock solution of the compound in a non-interacting solvent (e.g., acetonitrile).
-
Solvent Series: Prepare a series of dilute solutions of identical concentration in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm), using the pure solvent as a blank.
-
Data Analysis: Compare the absorption maxima (λmax) and molar absorptivities across the solvent series. A shift in λmax is indicative of a shift in the tautomeric equilibrium. For instance, an increase in the intensity of the band associated with the pyridone form in more polar solvents would confirm the expected trend.[7][8]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.[15][16] It allows for the precise determination of bond lengths and the location of the hydrogen atom on either the nitrogen or the oxygen, definitively identifying the dominant tautomer in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling.[16]
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). The atomic positions and other parameters are then optimized to best fit the experimental data (structure refinement).
-
Structural Analysis: The final refined structure reveals the precise connectivity and bond lengths, confirming whether the N-H or O-H tautomer is present. Intermolecular interactions, such as hydrogen bonding, can also be analyzed to understand the crystal packing forces that stabilize the observed tautomer.[17]
Caption: Workflow for X-ray crystallography analysis.
Computational Modeling: A Predictive Approach
In conjunction with experimental data, computational chemistry provides invaluable insights into the intrinsic properties of tautomers.[18] Methods like Density Functional Theory (DFT) can be used to:
-
Calculate Relative Energies: Determine the relative thermodynamic stabilities of the two tautomers in the gas phase.[19]
-
Simulate Solvent Effects: Using implicit or explicit solvent models, predict how the equilibrium will shift in different solvents.
-
Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and UV-Vis absorption spectra to aid in the interpretation of experimental data.
Summary of Expected Spectroscopic Data
The following table summarizes the expected distinguishing spectroscopic features for the two tautomers. Actual values will vary based on solvent and experimental conditions.
| Feature | This compound (Lactim) | 2-bromo-3-chloro-1H-pyridin-4-one (Lactam) |
| ¹H NMR (Heteroatom) | O-H signal (~5-10 ppm) | N-H signal (~11-13 ppm) |
| ¹³C NMR (C4 Carbon) | ~150-160 ppm (C-OH) | ~170-180 ppm (C=O) |
| UV-Vis (λmax) | Shorter wavelength | Longer wavelength |
| IR Spectroscopy | O-H stretch (~3200-3600 cm⁻¹) | N-H stretch (~3100-3500 cm⁻¹), C=O stretch (~1650 cm⁻¹) |
Implications for Drug Discovery and Development
The tautomeric state of a molecule is not an academic curiosity; it has profound real-world consequences, especially in medicinal chemistry.
-
Receptor Binding: The two tautomers have different shapes, hydrogen bonding capabilities (donor/acceptor patterns), and polarity. Only one tautomer may fit correctly into the binding pocket of a target protein.
-
Pharmacokinetics (ADME): Tautomerism affects key properties like lipophilicity (LogP), which influences membrane permeability and absorption. The less polar hydroxypyridine form may cross cell membranes more easily, while the more polar pyridone form may have better aqueous solubility.
-
Metabolism: The metabolic fate of a drug can be dependent on the tautomeric form present.
A thorough understanding and characterization of the tautomeric equilibrium of a drug candidate like a substituted pyridinone is therefore a critical, non-negotiable step in the drug development process.
Conclusion
References
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Schlegel, H. B., et al. (1981). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society. Available at: [Link]
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Wahl, O., & Sander, T. (2020). Tautobase: An Open Tautomer Database. Journal of Chemical Information and Modeling, 60(3), 1085-1089. Available at: [Link]
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Dkhissi, A., Adamowicz, L., & Maes, G. (1998). Density Functional Study of Intrinsic and Environmental Effects in the Tautomeric Equilibrium of 2-Pyridone. The Journal of Physical Chemistry A, 102(32), 6425-6432. Available at: [Link]
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Gordon, A., Katritzky, A. R., & Roy, S. K. (1968). Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity. Journal of the Chemical Society B: Physical Organic, 556-561. Available at: [Link]
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Claramunt, R. M., et al. (2006). Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. Magnetic Resonance in Chemistry, 44(8), 773-780. Available at: [Link]
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ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?. Available at: [Link]
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Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Available at: [Link]
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ResearchGate. (n.d.). UV-Vis spectra of pyridone 9 at different pH values. Available at: [Link]
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Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. Available at: [Link]
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Fujimoto, A., & Inuzuka, K. (1990). Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. Journal of the Chemical Society, Perkin Transactions 2, (8), 1327-1332. Available at: [Link]
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Chemistry LibreTexts. (2023). Consequences of Tautomerization. Available at: [Link]
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Encyclopedia.pub. (2020). Tautomerism Detected by NMR. Available at: [Link]
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Wikipedia. (n.d.). 2-Pyridone. Available at: [Link]
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Chemistry LibreTexts. (2023). Keto-Enol Tautomerism. Available at: [Link]
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YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. Available at: [Link]
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Chemist Wizards. (n.d.). All about Tautomerism. Available at: [Link]
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The Halogenated Pyridinol Scaffold: A Technical Guide to Unlocking its Biological Potential
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The introduction of a hydroxyl group to create a pyridinol structure, coupled with strategic halogenation, offers a powerful approach to modulate the physicochemical and biological properties of these derivatives. Halogen atoms, through their effects on lipophilicity, metabolic stability, and target engagement, can significantly enhance the therapeutic potential of parent compounds.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of halogenated pyridinol derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key biological assays, and explore the underlying mechanisms of action through an examination of relevant signaling pathways. This guide is designed to be a practical resource for the rational design and evaluation of novel halogenated pyridinol-based therapeutic candidates.
Introduction: The Strategic Advantage of Halogenation in Pyridinol Scaffolds
The pyridine nucleus is a cornerstone of modern drug discovery, with its derivatives demonstrating a vast array of pharmacological activities.[3] The pyridinol substructure, in particular, has garnered significant attention due to its versatile chemical nature. The introduction of halogen atoms (F, Cl, Br, I) onto the pyridinol ring is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties.[2] Halogenation can influence a compound's:
-
Lipophilicity: Increasing the ability of a molecule to cross biological membranes.[4]
-
Metabolic Stability: Blocking sites of metabolic degradation, thereby prolonging the drug's half-life.[2]
-
Binding Affinity: Participating in halogen bonding and other non-covalent interactions to enhance binding to biological targets.[5]
-
Electronic Properties: Modifying the electron distribution within the molecule, which can impact its reactivity and interactions with target proteins.[2]
These modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles, making halogenated pyridinols a promising class of compounds for drug development. This guide will explore the key biological activities associated with these derivatives and provide the technical framework for their investigation.
Antimicrobial Activity: Combating Microbial Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Halogenated pyridinol derivatives have shown considerable promise as antimicrobial agents against a range of bacterial and fungal pathogens.
Evaluating Antimicrobial Potency: The Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a critical parameter for assessing a compound's antimicrobial efficacy.[6] The broth microdilution method is a widely used and quantitative technique for determining MIC values.[7][8]
This protocol outlines the steps for determining the MIC of halogenated pyridinol derivatives against a panel of relevant bacterial strains.
I. Materials and Reagents:
-
Test Compounds (Halogenated Pyridinol Derivatives)
-
Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive Control Antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Negative Control (Vehicle, e.g., DMSO)
II. Step-by-Step Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an overnight agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in MHB in the 96-well plate to achieve the desired concentration range.[10]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with the vehicle used to dissolve the compound), and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.[6]
-
The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
-
III. Data Interpretation:
The MIC value provides a quantitative measure of the compound's potency. Lower MIC values indicate greater antimicrobial activity.
Diagram of the Broth Microdilution MIC Assay Workflow
Caption: Workflow for the broth microdilution MIC assay.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Halogenated pyridinol derivatives have emerged as a promising class of compounds with potential anticancer activity. Their efficacy is often evaluated by assessing their ability to inhibit the proliferation of cancer cell lines.
Assessing Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
This protocol details the steps to evaluate the cytotoxic effects of halogenated pyridinol derivatives on cancer cell lines.
I. Materials and Reagents:
-
Cancer Cell Lines (e.g., MCF-7, HeLa, A549)
-
Complete Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Test Compounds (Halogenated Pyridinol Derivatives)
-
MTT Solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Sterile 96-well plates
-
Microplate Reader
II. Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[11]
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
III. Data Analysis:
The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Diagram of the MTT Cytotoxicity Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Mechanism of Action: Unraveling the Molecular Targets
Understanding the mechanism by which halogenated pyridinol derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Common mechanisms include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
The Annexin V assay is a widely used method to detect early apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15]
This protocol describes the use of Annexin V staining followed by flow cytometry to quantify apoptosis.
I. Materials and Reagents:
-
Cancer Cell Lines
-
Test Compounds
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow Cytometer
II. Step-by-Step Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the halogenated pyridinol derivative at its IC₅₀ concentration for a specified time.
-
Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC and PI fluorescence are detected in different channels.
-
III. Data Interpretation:
The flow cytometry data will allow for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
An increase in the percentage of Annexin V-positive cells in the treated sample compared to the control indicates that the compound induces apoptosis.
Many anticancer agents function by inhibiting specific signaling pathways that are dysregulated in cancer cells. Halogenated pyridinol derivatives may target key protein kinases within these pathways.
a) The EGFR Signaling Pathway:
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and migration.[16] Its aberrant activation is a hallmark of many cancers.[17]
Diagram of the EGFR Signaling Pathway
Caption: Simplified overview of the EGFR signaling pathway.
b) The p38 MAPK Signaling Pathway:
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and can regulate processes such as apoptosis and inflammation.[18][19][20]
Diagram of the p38 MAPK Signaling Pathway
Caption: Core components of the p38 MAPK signaling pathway.
Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of a compound on the expression and phosphorylation status of proteins within a signaling pathway.[21][22][23]
This protocol provides a general workflow for analyzing protein expression changes in response to treatment with halogenated pyridinol derivatives.
I. Materials and Reagents:
-
Treated and untreated cell lysates
-
Protein Assay Kit (e.g., BCA assay)
-
Laemmli sample buffer[23]
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., phospho-EGFR, total EGFR, phospho-p38, total p38, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
II. Step-by-Step Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated and untreated cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.[24]
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples and prepare them with Laemmli sample buffer.[23]
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again to remove unbound antibodies.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
III. Data Analysis:
The intensity of the bands corresponding to the target proteins is quantified and normalized to the loading control. A change in the expression or phosphorylation level of a target protein in the treated sample compared to the control can indicate that the compound modulates that specific signaling pathway.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases. Halogenated pyridinol derivatives may possess anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.
The NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[25][26][27] It controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[25]
Diagram of the NF-κB Signaling Pathway
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A Senior Application Scientist's Guide to 2-Bromo-3-chloropyridin-4-ol: A Versatile Scaffold in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a remarkable number of FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Within this class, halogenated pyridinols represent a particularly powerful toolkit for synthetic chemists. This guide focuses on 2-Bromo-3-chloropyridin-4-ol, a trifunctional building block whose distinct reactivity profile offers a strategic advantage in the synthesis of complex molecular architectures. We will explore its synthesis, delineate the chemoselectivity of its reactive sites, and provide field-proven protocols for its derivatization, demonstrating its value in the rapid generation of novel chemical entities for drug discovery programs.
Core Characteristics and Strategic Value
This compound (Molecular Formula: C₅H₃BrClNO) is a derivative of pyridine featuring a hydroxyl group at the 4-position, a bromine atom at the 2-position, and a chlorine atom at the 3-position.[2] The strategic value of this building block lies in the orthogonal reactivity of its three key functional sites:
-
The C2-Bromine: This position is highly activated towards palladium-catalyzed cross-coupling reactions due to the adjacent electron-withdrawing pyridine nitrogen. It is the primary site for C-C and C-N bond formation via reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[3]
-
The C3-Chlorine: While also a site for coupling and nucleophilic substitution, it is generally less reactive than the C2-bromine under palladium catalysis, allowing for sequential, site-selective modifications.
-
The C4-Hydroxyl (Pyridin-4-one tautomer): The hydroxyl group can be readily alkylated, acylated, or converted into a triflate, transforming it into another reactive handle for cross-coupling. This introduces a third dimension of synthetic diversification.
The electron-deficient nature of the pyridine ring further facilitates nucleophilic aromatic substitution (SNAr) reactions, providing yet another avenue for molecular elaboration.[4][5] This multi-faceted reactivity allows chemists to strategically and selectively introduce a wide array of functional groups, making it an invaluable starting material for building libraries of drug-like molecules.
Synthesis of the Building Block
The most common and direct route to this compound involves the regioselective bromination of a 4-chloropyridin-3-ol precursor.[4] The electron-donating hydroxyl group directs the electrophilic bromination, while the existing chlorine atom modulates the ring's overall reactivity.
Workflow for Synthesis of this compound
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis via Bromination
-
System Validation: This protocol is designed to be self-validating. Successful synthesis will be confirmed by NMR spectroscopy, showing the appearance of a new aromatic singlet, and mass spectrometry, confirming the incorporation of one bromine atom (M+2 isotopic pattern).
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chloropyridin-3-ol (1.0 eq) and a suitable inert solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Preparation: In the dropping funnel, prepare a solution of the brominating agent (e.g., molecular bromine, 1.05 eq) in the same solvent.
-
Reaction Execution: Cool the flask containing the pyridinol solution to 0°C using an ice bath. Add the bromine solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching & Workup: Carefully quench the reaction by pouring it into an ice-cold aqueous solution of a reducing agent like sodium thiosulfate to neutralize any excess bromine. Adjust the pH to neutral or slightly basic with a suitable base (e.g., saturated sodium bicarbonate).
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield pure this compound.
Key Chemical Transformations & Protocols
The utility of this compound is best demonstrated through its selective functionalization. The differential reactivity of the C-Br and C-Cl bonds is the key to this selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental for creating C-C and C-N bonds, which are essential for elaborating drug scaffolds.[6] The general order of reactivity for halogens in these transformations is I > Br > Cl, allowing for selective coupling at the C2-bromo position.[7]
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures or introducing alkyl/vinyl groups.[8][9] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Protocol: Selective Suzuki Coupling at the C2-Position
-
Vessel & Atmosphere: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-3 mol%) and a phosphine ligand (e.g., SPhos, XPhos, 2-6 mol%).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-120°C) with vigorous stirring. Monitor progress by LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the C2-arylated or alkylated product.
This reaction is indispensable for synthesizing aryl amines, a common motif in pharmaceuticals.[10][11] The choice of ligand is critical and depends on the amine's steric and electronic properties.
Protocol: Selective Buchwald-Hartwig Amination at the C2-Position
-
Vessel & Atmosphere: In a glovebox or under a nitrogen atmosphere, add this compound (1.0 eq), a palladium precatalyst (e.g., G3-XPhos, 2-5 mol%), a suitable phosphine ligand if not using a precatalyst, and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5-2.0 eq) to an oven-dried reaction vessel.
-
Reagents: Add the primary or secondary amine (1.1-1.5 eq).
-
Solvent: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat to the appropriate temperature (typically 80-110°C). Monitor the reaction by LC-MS.
-
Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by flash column chromatography to isolate the 2-amino-3-chloropyridin-4-ol derivative.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to attack by strong nucleophiles, leading to the displacement of a halide.[12] This reaction often requires elevated temperatures and a polar aprotic solvent.
Protocol: Halogen Exchange (Fluorination)
-
Vessel & Reagents: To a sealed vessel, add this compound (1.0 eq) and a fluoride source (e.g., anhydrous KF or CsF, 3.0-5.0 eq). The addition of a phase-transfer catalyst like 18-crown-6 can be beneficial.[4]
-
Solvent: Add a high-boiling polar aprotic solvent such as DMF, DMSO, or sulfolane.
-
Reaction: Heat the mixture to a high temperature (150-180°C). The bromine at the activated C2 position is expected to exchange preferentially.[4]
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic extracts thoroughly with water to remove the solvent, dry, concentrate, and purify by chromatography.
Application in Medicinal Chemistry: A Case Study
The pyridin-4-one core is a key pharmacophore in various therapeutic areas. For instance, derivatives of imidazo[4,5-c]pyridin-4-one have been developed as dual antagonists of the Angiotensin II type 1 (AT1) receptor and partial agonists of PPARγ, targeting hypertension and related metabolic disorders.[13] While not using this compound directly, the synthetic strategies for this class highlight the utility of halogenated pyridinone intermediates. We can propose a logical pathway to such a scaffold using our building block.
Proposed Synthetic Pathway to a Bioactive Core
This hypothetical pathway illustrates how this compound could be used to rapidly access a complex, drug-like scaffold.
Caption: Hypothetical pathway to an imidazopyridinone core.
Summary of Reactivity
| Reaction Type | Position | Bond Formed | Typical Reagents | Purpose in Drug Discovery |
| Suzuki-Miyaura Coupling | C2 (primary) | C-C | Pd catalyst, Base, R-B(OH)₂ | Scaffold elaboration, adding aryl/alkyl groups |
| Buchwald-Hartwig Amination | C2 (primary) | C-N | Pd catalyst, Base, R-NH₂ | Introducing amine side chains for H-bonding |
| Nucleophilic Substitution | C2 or C4 | C-Nu | Strong Nucleophile (e.g., F⁻, RO⁻) | Functional group interconversion, bioisosteric replacement |
| O-Alkylation | C4-OH | C-O | Base, Alkyl Halide | Modulating solubility, metabolic stability |
Conclusion
This compound is a masterful synthetic building block that provides medicinal chemists with a reliable and versatile platform for the efficient construction of novel therapeutics. Its well-differentiated reactive sites enable a programmed, site-selective approach to molecular diversification through a host of modern synthetic methodologies. Understanding the causality behind its reactivity—the electronic activation by the pyridine nitrogen and the hierarchical reactivity of its halogen leaving groups—is paramount to unlocking its full potential. As drug discovery continues to demand ever more complex and finely-tuned molecules, the strategic application of such powerful building blocks will remain a critical component of success.
References
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MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]
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-
YouTube. (2019, January 19). Nucleophilic aromatic substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 2-Bromo-4-chloropyridine. Retrieved from [Link]
-
PubMed. (2013, February 1). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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-
RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]
-
ACS Publications. (n.d.). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. Retrieved from [Link]
-
NIH. (n.d.). Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-fluoro-4-methoxypyridine. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]
-
MDPI. (2024, May 19). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis and biological activity of YM-60828 derivatives. Part 2: potent and orally-bioavailable factor Xa inhibitors based on benzothiadiazine-4-one template. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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The Unseen Workhorse: A Technical Guide to the Discovery and Significance of Substituted Chloropyridines in Research
This guide provides an in-depth exploration of substituted chloropyridines, from their historical discovery to their pivotal role in modern scientific research. It is intended for researchers, scientists, and professionals in drug development and related fields, offering not just a recitation of facts, but a deeper understanding of the causality behind experimental choices and the versatile applications of this critical class of compounds.
The Dawn of Pyridine Chemistry: A Historical Perspective
The story of substituted chloropyridines begins with the discovery of their parent compound, pyridine. In 1849, Scottish chemist Thomas Anderson isolated a foul-smelling, colorless liquid from heated animal bones, which he named "pyridine" from the Greek words pyr (fire) and idine (a suffix for aromatic bases)[1]. However, it took several more decades for the cyclic structure of pyridine to be elucidated, a feat accomplished independently by Wilhelm Körner and James Dewar in the late 1860s and early 1870s[1].
The first significant synthesis of a pyridine derivative was achieved by Arthur Rudolf Hantzsch in 1881[1][2]. However, it was the work of Russian chemist Aleksei Chichibabin in 1924 that provided a more efficient and industrially viable method for pyridine synthesis, a method that, in modified forms, is still in use today[1][2]. The advent of practical pyridine synthesis paved the way for the exploration of its derivatives, including the fundamentally important substituted chloropyridines. The introduction of a chlorine atom onto the pyridine ring proved to be a transformative step, unlocking a vast new landscape of chemical reactivity and biological activity.
The Synthetic Toolkit: Crafting Substituted Chloropyridines
The strategic placement of chlorine atoms on the pyridine ring is a cornerstone of their utility. The electron-withdrawing nature of chlorine significantly influences the reactivity of the pyridine nucleus, making it susceptible to nucleophilic substitution, a key reaction in the elaboration of more complex molecules. Several methods have been developed for the synthesis of chloropyridines, each with its own advantages and mechanistic nuances.
Direct Chlorination of Pyridine
The direct reaction of pyridine with chlorine gas at high temperatures is a primary industrial method for producing 2-chloropyridine and 2,6-dichloropyridine[3][4]. This vapor-phase reaction is typically carried out at temperatures exceeding 300°C[4].
Reaction Mechanism: This reaction proceeds via a free-radical mechanism. At high temperatures, chlorine molecules dissociate into chlorine radicals (Cl•). These highly reactive species then attack the pyridine ring. The substitution pattern is governed by the relative stability of the resulting radical intermediates.
Figure 1: Simplified mechanism of direct chlorination of pyridine.
Chlorination via Pyridine-N-Oxides
A more versatile and often higher-yielding method for the synthesis of 2- and 4-chloropyridines involves the use of pyridine-N-oxides[3][5]. The N-oxide group activates the pyridine ring towards electrophilic attack at the 2- and 4-positions. Subsequent treatment with a chlorinating agent, such as phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), leads to the desired chloropyridine.
Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine-N-Oxide
-
N-Oxidation: Pyridine is oxidized to pyridine-N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid.
-
Chlorination: The purified pyridine-N-oxide is then reacted with phosphoryl chloride. The reaction is typically heated to drive it to completion.
-
Workup: The reaction mixture is carefully quenched with ice water and then neutralized with a base (e.g., sodium carbonate) to liberate the free 2-chloropyridine.
-
Purification: The product is extracted with an organic solvent (e.g., dichloromethane) and purified by distillation.
Figure 2: Workflow for the synthesis of 2-chloropyridine via pyridine-N-oxide.
Synthesis of Other Isomers
The synthesis of 3-chloropyridine is more challenging due to the electronic properties of the pyridine ring, which favor substitution at the 2-, 4-, and 6-positions. One method involves the reaction of pyrrole with dichlorocarbene, which leads to a ring expansion to form 3-chloropyridine[5].
The Chloropyridine Core in Drug Discovery and Development
The true significance of substituted chloropyridines lies in their role as versatile intermediates in the synthesis of a vast array of pharmaceuticals. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAAr) reactions, allowing for the introduction of various functional groups and the construction of complex molecular architectures.
Key Therapeutic Areas
Substituted chloropyridines are integral to the synthesis of drugs across numerous therapeutic areas:
-
Antihistamines: Pheniramine is synthesized using 2-chloropyridine as a key starting material[3].
-
CNS Drugs: The hypnotic agent zopiclone is derived from 2-amino-5-chloropyridine[5].
-
Antiarrhythmics: The antiarrhythmic drug disopyramide contains a 2-chloropyridine-derived moiety[3].
-
Anticancer Agents: Numerous pyridine derivatives have been investigated for their antiproliferative activity against various cancer cell lines. The presence and position of substituents on the pyridine ring have been shown to significantly influence their anticancer efficacy[6].
Structure-Activity Relationships (SAR)
Quantitative Structure-Activity Relationship (QSAR) studies are crucial in drug discovery to understand how the chemical structure of a compound influences its biological activity. For pyridine derivatives, SAR studies have revealed that the nature and position of substituents are critical for their antiproliferative effects[6]. For instance, the presence of methoxy (-OMe), hydroxyl (-OH), and amino (-NH₂) groups can enhance anticancer activity, while bulky groups or halogens at certain positions may decrease it[6].
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-based azomethines | HCT-15 (Colon) | 15.2 - >100 | [7] |
| Pyridine-based azomethines | MCF-7 (Breast) | 18.9 - >100 | [7] |
| Pyridine-3-sulfonamides | Leukemia | 13.6 | [7] |
| Imidazopyridine-quinoline hybrids | HeLa, MDA-MB-231, ACHN, HCT-15 | 0.29 - 0.41 | [8] |
Table 1: In vitro anticancer activity of selected substituted pyridine derivatives.
Agrochemical Applications: Protecting Global Food Supplies
Substituted chloropyridines are also indispensable in the agrochemical industry, forming the backbone of many widely used insecticides and fungicides.
Insecticides
Perhaps the most well-known chloropyridine-based agrochemical is chlorpyrifos . This organophosphate insecticide is synthesized from 3,5,6-trichloro-2-pyridinol[9][10]. It acts as an acetylcholinesterase inhibitor, disrupting the nervous systems of insects[10].
Synthesis of Chlorpyrifos (Final Step):
Figure 3: Final step in the synthesis of the insecticide chlorpyrifos.
Fungicides
Pyrithione, the conjugate base of 2-mercaptopyridine-N-oxide, is a potent fungicide and bactericide. It is synthesized from 2-chloropyridine and is a common ingredient in anti-dandruff shampoos[3][5].
Emerging Frontiers: Chloropyridines in Materials Science
While the applications of substituted chloropyridines in the life sciences are well-established, their potential in materials science is a growing area of research. The pyridine moiety can act as a ligand for metal ions, and the ability to functionalize the pyridine ring via its chloro-derivatives opens up possibilities for creating novel materials with tailored electronic and photophysical properties. For instance, substituted pyridines are being explored for their liquid crystalline properties, which are influenced by the nature of the polar substituents on the pyridine core[11]. These materials could find applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
Conclusion
Substituted chloropyridines, born from the early explorations of heterocyclic chemistry, have evolved into an indispensable class of compounds in modern research and industry. Their synthetic versatility, primarily driven by the reactivity of the carbon-chlorine bond, has made them key building blocks for a vast array of pharmaceuticals and agrochemicals that have had a profound impact on human health and food security. As research continues to push the boundaries of materials science and drug discovery, the humble substituted chloropyridine is poised to remain a central and enabling scaffold for innovation.
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An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-chloropyridin-4-ol
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 2-Bromo-3-chloropyridin-4-ol. As a novel halogenated pyridinol derivative, this compound holds potential as a valuable building block in medicinal chemistry and drug development. Due to the limited availability of experimental data in the public domain for this specific isomer, this guide emphasizes the fundamental principles and detailed experimental protocols necessary for its thorough analysis. We present a combination of computationally predicted properties, comparative data from closely related isomers, and robust, self-validating methodologies for empirical determination. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals who may be engaged in the synthesis, characterization, and application of this compound.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is intrinsically linked to its physicochemical properties. These properties, including solubility, acidity (pKa), and lipophilicity (LogP), govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A comprehensive understanding of these characteristics is therefore not merely an academic exercise but a critical component of rational drug design and development.
This compound, a polysubstituted heterocyclic compound, presents an intriguing scaffold for medicinal chemists. The presence of a hydroxyl group offers a site for hydrogen bonding and potential metabolic transformations, while the bromo and chloro substituents can modulate the electronic properties and provide vectors for further chemical modification. The precise positioning of these functional groups on the pyridine ring is expected to impart a unique set of physicochemical characteristics that will ultimately determine its utility as a pharmacophore or a synthetic intermediate.
Given the nascent stage of research into this particular isomer, this guide adopts a proactive approach. Instead of a simple data sheet, we provide a detailed roadmap for the experimental characterization of this compound, enabling researchers to generate high-quality, reliable data.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its molecular identity and predict its fundamental properties. These predictions, while not a substitute for experimental data, offer a valuable starting point for experimental design.
2.1. Molecular Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₃BrClNO
-
Molecular Weight: 208.44 g/mol
-
Canonical SMILES: C1=CN=C(C(=C1Cl)O)Br
2.2. Computationally Predicted Properties
The following properties have been estimated using established computational models. It is imperative to note that these are theoretical values and require experimental verification.
| Property | Predicted Value | Notes and Implications |
| Melting Point | 140-160 °C | The relatively high predicted melting point suggests a stable crystalline lattice, influenced by intermolecular hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the C-Cl and C-Br bonds. |
| Boiling Point | > 300 °C (decomposes) | Pyridinols often have high boiling points and may decompose before boiling at atmospheric pressure. |
| pKa (acidic, OH) | 7.5 - 8.5 | The electron-withdrawing effects of the bromine and chlorine atoms are expected to make the hydroxyl group more acidic than that of unsubstituted 4-hydroxypyridine. |
| pKa (basic, N) | 1.0 - 2.0 | The halogen substituents will also decrease the basicity of the pyridine nitrogen. |
| LogP | 1.5 - 2.5 | This value suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing aqueous solubility with membrane permeability. |
| Aqueous Solubility | Low to moderate | The presence of the polar hydroxyl group should impart some water solubility, but the halogen atoms will increase its hydrophobicity. |
Disclaimer: These values are predictions from computational models and should be confirmed through experimental validation.
Comparative Analysis with Isomeric Compounds
To provide a contextual framework for the anticipated properties of this compound, it is instructive to examine the known data for a closely related isomer, 2-Bromo-4-chloropyridin-3-ol.
| Property | 2-Bromo-4-chloropyridin-3-ol | Reference |
| CAS Number | 1211583-11-7 | [1] |
| Molecular Formula | C₅H₃BrClNO | [1] |
| Molecular Weight | 208.4 g/mol | [1] |
The shift in the positions of the chlorine and hydroxyl groups between the 3- and 4-positions is expected to have a discernible impact on the electronic distribution within the pyridine ring, thereby influencing properties such as pKa and dipole moment.
Experimental Protocols for Physicochemical Characterization
The following sections detail the step-by-step methodologies for the empirical determination of the key physicochemical properties of this compound.
4.1. Melting Point Determination
-
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. Impurities typically depress and broaden the melting point range.
-
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the predicted melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.
-
Perform the determination in triplicate to ensure reproducibility.
-
-
Self-Validation: A sharp melting point range (typically ≤ 1 °C) is indicative of a high degree of purity.
4.2. Solubility Profile Assessment
-
Principle: The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups. The general principle of "like dissolves like" is a useful guide.[2]
-
Apparatus: Test tubes, vortex mixer, pH paper.
-
Procedure:
-
Add approximately 10 mg of this compound to separate test tubes.
-
To each test tube, add 1 mL of the following solvents: water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), ethanol, dichloromethane, and ethyl acetate.
-
Vortex each tube for 30 seconds.
-
Visually inspect for dissolution. Classify as soluble, partially soluble, or insoluble.
-
For the aqueous solutions, test the pH of any resulting solutions with pH paper.
-
-
Interpretation of Results:
-
Solubility in water suggests the presence of polar functional groups.
-
Solubility in 5% NaOH and 5% NaHCO₃ indicates an acidic compound.
-
Solubility in 5% HCl indicates a basic compound.
-
Solubility in organic solvents provides information on the overall polarity of the molecule.
-
4.3. Determination of Acid Dissociation Constant (pKa)
-
Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a compound with both an acidic and a basic center like this compound, two pKa values can be determined. Potentiometric titration is a robust method for this determination.[3]
-
Apparatus: Potentiometer with a pH electrode, burette, magnetic stirrer.
-
Procedure for Acidic pKa (Hydroxyl Group):
-
Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable co-solvent/water mixture (e.g., methanol/water) to create a solution of known concentration (e.g., 0.01 M).
-
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH after each addition of titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
-
Procedure for Basic pKa (Pyridine Nitrogen):
-
Follow a similar procedure as above, but titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
-
Data Analysis: The equivalence point is the point of steepest inflection on the titration curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pH at this half-equivalence point is equal to the pKa.[4]
Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR):
-
Expected Signals: The aromatic region should show two signals corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromo, chloro, and hydroxyl substituents. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.
-
-
¹³C NMR (Carbon-13 NMR):
-
Expected Signals: Five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon, with carbons attached to electronegative atoms (Br, Cl, O, N) appearing at higher chemical shifts (downfield).
-
-
Experimental Protocol:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
5.2. Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[5]
-
Expected Absorptions:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C=C and C=N stretches (aromatic): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
C-O stretch: A band in the 1200-1300 cm⁻¹ region.
-
C-Cl stretch: A band in the 600-800 cm⁻¹ region.
-
C-Br stretch: A band in the 500-600 cm⁻¹ region.
-
-
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact.
-
Acquire the IR spectrum.[6]
-
5.3. Mass Spectrometry (MS)
-
Principle: Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
-
Expected Molecular Ion Peak: Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. The most abundant peaks will be at m/z values corresponding to [C₅H₃⁷⁹Br³⁵ClNO]⁺ and [C₅H₃⁸¹Br³⁵ClNO]⁺, with other peaks in the cluster reflecting the other isotopic combinations.[1][7]
-
Experimental Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[8]
-
Inject the solution into the GC-MS system. The gas chromatograph will separate the compound from any impurities before it enters the mass spectrometer.
-
The mass spectrometer will ionize the compound and detect the mass-to-charge ratio of the resulting ions.
-
Visualization of Experimental Workflows
6.1. Workflow for Physicochemical Property Determination
Caption: Workflow for the spectroscopic confirmation of molecular structure.
Conclusion
The comprehensive physicochemical characterization of this compound is a critical step in unlocking its potential in drug discovery and development. While experimental data for this specific compound is currently scarce, this guide provides a robust framework for its systematic evaluation. By following the detailed protocols for determining melting point, solubility, and pKa, and for conducting thorough spectroscopic analysis, researchers can generate the high-quality data necessary to advance their research. The predictive and comparative data presented herein offer a valuable starting point for these experimental endeavors. It is through such rigorous characterization that the full potential of novel chemical entities like this compound can be realized.
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Introduction: The Strategic Value of 2-Bromo-3-chloropyridine
An In-depth Technical Guide to the Reactivity of the 2-Bromo-3-chloropyridine Scaffold
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of foundational scaffolds is paramount. The 2-bromo-3-chloropyridine core (CAS No. 96424-68-9) has emerged as a highly versatile and valuable building block.[1] Its utility stems from the presence of two distinct halogen atoms positioned on an electron-deficient pyridine ring, offering a platform for controlled, sequential, and regioselective functionalization.[1][2][3]
This guide provides an in-depth exploration of the core reactivity principles governing this scaffold. We will move beyond simple reaction lists to dissect the underlying electronic and steric factors that control reaction outcomes. For researchers and drug development professionals, a deep understanding of these principles is not merely academic; it is the key to unlocking the full synthetic potential of this scaffold, enabling the rational design of complex molecular architectures and accelerating discovery programs. We will examine four major classes of transformations: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, Metal-Halogen Exchange, and Directed ortho-Metalation (DoM).
Pillar 1: Electronic Landscape and Principles of Regioselectivity
The reactivity of 2-bromo-3-chloropyridine is fundamentally governed by the electron-deficient nature of the pyridine ring. The electronegative nitrogen atom exerts a powerful electron-withdrawing inductive and mesomeric effect, polarizing the ring and activating specific positions for chemical attack.
-
Activation for Nucleophilic Attack: The nitrogen atom significantly lowers the electron density at the ortho (C2, C6) and para (C4) positions, making them susceptible to nucleophilic aromatic substitution (SNAr).[4] This is the most critical principle dictating SNAr reactivity on this scaffold.
-
Differential Halogen Reactivity: The scaffold features two different halogens. In palladium-catalyzed cross-coupling reactions , the C-Br bond (at C2) is inherently weaker and more readily undergoes oxidative addition to a Pd(0) center than the more robust C-Cl bond (at C3). This difference is the cornerstone of regioselective cross-coupling.
-
Metal-Halogen Exchange Preference: In metal-halogen exchange reactions using organolithium reagents, the exchange is kinetically favored at the more polarizable C-Br bond over the C-Cl bond.
This interplay of electronic activation by the pyridine nitrogen and the intrinsic reactivity differences between bromine and chlorine allows for a predictable and often orthogonal approach to functionalization.
Caption: Electronic influences on 2-bromo-3-chloropyridine reactivity.
Pillar 2: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for introducing nitrogen, oxygen, and sulfur nucleophiles onto the pyridine core.
Causality and Regioselectivity
For 2-bromo-3-chloropyridine, nucleophilic attack occurs preferentially at the C2 position. The rationale is twofold:
-
Electronic Activation: The C2 position is ortho to the electron-withdrawing pyridine nitrogen, which is essential for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[4]
-
Leaving Group Ability: Bromine is an excellent leaving group, facilitating the re-aromatization step that follows the initial nucleophilic attack.
The reaction proceeds via a two-step addition-elimination mechanism. The initial attack of the nucleophile is typically the rate-determining step. The stability of the resulting anionic intermediate, which benefits from charge delocalization onto the electronegative nitrogen, is what makes the reaction feasible.[4]
Caption: SNAr workflow at the C2 position.
Experimental Protocol: Amination at C2
This protocol describes a typical procedure for the substitution of the C2-bromide with an amine nucleophile.
Objective: Synthesize 2-(benzylamino)-3-chloropyridine.
Materials:
-
2-Bromo-3-chloropyridine (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromo-3-chloropyridine and DMF.
-
Add potassium carbonate, followed by benzylamine.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-(benzylamino)-3-chloropyridine.
Pillar 3: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are arguably the most powerful tools for C-C and C-heteroatom bond formation. The differential reactivity of the C-Br and C-Cl bonds in 2-bromo-3-chloropyridine allows for highly selective functionalization.
Causality and Regioselectivity
The catalytic cycle for most palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) begins with the oxidative addition of the aryl halide to a Pd(0) complex. The C(sp²)-Br bond is significantly more reactive in this step than the C(sp²)-Cl bond. This allows chemists to selectively perform a cross-coupling reaction at the C2 position while leaving the C3-chloro substituent intact for subsequent transformations.
Caption: General Pd-catalyzed cross-coupling cycle.
Key Cross-Coupling Variants
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Result at C2 |
| Suzuki-Miyaura | Boronic Acid / Ester | Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄, K₂CO₃ | C-C bond |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | C-C (alkyne) bond |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP, Xantphos | NaOt-Bu, Cs₂CO₃ | C-N bond |
| Stille | Organostannane | Pd(PPh₃)₄ | (None) | C-C bond |
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Synthesize 2-(phenyl)-3-chloropyridine.
Materials:
-
2-Bromo-3-chloropyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
Combine 2-bromo-3-chloropyridine, phenylboronic acid, and potassium carbonate in a flask.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture (dioxane/water) followed by the Pd(PPh₃)₄ catalyst.
-
Heat the mixture to reflux (approx. 90-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[5]
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the biaryl product.
Pillar 4: Metal-Halogen Exchange
Generating an organometallic species from an aryl halide is a classic strategy for reversing its polarity, turning an electrophilic carbon into a potent nucleophile.
Causality and Regioselectivity
The metal-halogen exchange reaction, typically performed with an alkyllithium reagent like n-butyllithium or t-butyllithium, is a rapid equilibrium process.[6] The equilibrium favors the formation of the more stable organolithium species. The reaction proceeds preferentially at the C-Br bond over the C-Cl bond. This transformation must be conducted at very low temperatures (typically -78 °C to -100 °C) to prevent competitive side reactions, such as nucleophilic addition of the alkyllithium to the electron-deficient pyridine ring.[7][8]
The resulting 2-lithio-3-chloropyridine is a powerful intermediate that can be trapped with a wide range of electrophiles.
Caption: Workflow for metal-halogen exchange and electrophilic quench.
Experimental Protocol: Bromine-Lithium Exchange and Quench
Objective: Synthesize (3-chloropyridin-2-yl)(phenyl)methanol.
Materials:
-
2-Bromo-3-chloropyridine (1.0 eq)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Benzaldehyde (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2-bromo-3-chloropyridine in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes at -78 °C.
-
Add benzaldehyde dropwise to the solution.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography.
Pillar 5: Directed ortho-Metalation (DoM)
Directed ortho-metalation involves the deprotonation of a C-H bond adjacent to a directing metalating group (DMG).
Feasibility and Challenges
For 2-bromo-3-chloropyridine, the most acidic ring proton is at C4, positioned between the electron-withdrawing chloro group and the pyridine nitrogen. Both the nitrogen and the C3-chloro group can act as directing groups. However, achieving selective deprotonation at C4 is challenging due to competition from the much faster metal-halogen exchange at the C2-bromo position when using alkyllithium reagents.
To favor DoM, a strong, non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is required.[9][10] These bases are less likely to engage in metal-halogen exchange or nucleophilic addition, potentially allowing for the selective deprotonation at C4. This remains a less common but mechanistically intriguing pathway for functionalizing this scaffold.
Summary and Strategic Application
The predictable and often orthogonal reactivity of 2-bromo-3-chloropyridine makes it a powerful tool for building molecular complexity.
| Reaction Type | Primary Target Site | Key Reagents | Controlling Factor |
| SNAr | C2-Br | Nucleophiles (amines, alkoxides) | Electronic activation by N |
| Cross-Coupling | C2-Br | Pd catalyst, coupling partner | C-Br > C-Cl reactivity in oxidative addition |
| Metal-Halogen Exchange | C2-Br | Alkyllithiums (n-BuLi) at low temp. | Kinetic preference for Br exchange |
| Directed Metalation | C4-H | Hindered bases (LDA, LiTMP) | C-H acidity and directing group effect |
A typical synthetic strategy might involve an initial palladium-catalyzed Suzuki coupling at the C2 position, leveraging the high reactivity of the C-Br bond. The resulting 2-aryl-3-chloropyridine retains the C3-chloro atom, which can then be targeted in a subsequent, more forcing cross-coupling reaction, a nucleophilic substitution (under harsher conditions), or a metal-halogen exchange to introduce further diversity. This stepwise approach provides precise control over the final molecular structure.
References
-
The Versatility of 2-Bromo-3-chloropyridine in Fine Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . MDPI. [Link]
-
Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles . PubMed. [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate . National Institutes of Health (NIH). [Link]
-
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides . National Institutes of Health (NIH). [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution . National Institutes of Health (NIH). [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles . ACS Omega. [Link]
-
REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE . HETEROCYCLES. [Link]
-
Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles . Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? . Chemistry Stack Exchange. [Link]
-
(PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry . ResearchGate. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids . PubMed. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams . Journal of Student Scholarship - The College of New Jersey. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
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- 9. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Navigating the Nuances of 2-Bromo-4-chloropyridin-3-ol: A Technical Guide to Solubility and Storage
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide focuses on 2-Bromo-4-chloropyridin-3-ol (CAS No: 1211583-11-7) . The initial request specified "2-Bromo-3-chloropyridin-4-ol," for which publicly available scientific data is scarce. Given the structural similarity and the availability of data for the former, this document proceeds with the assumption that 2-Bromo-4-chloropyridin-3-ol is the compound of interest.
Introduction: Unveiling a Versatile Heterocyclic Building Block
2-Bromo-4-chloropyridin-3-ol is a halogenated pyridine derivative that has garnered significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a hydroxyl group and two different halogen atoms on the pyridine ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecules. The bromine and chlorine substituents can be selectively manipulated through various cross-coupling and substitution reactions, while the hydroxyl group offers a handle for further functionalization.
This guide provides a comprehensive overview of the critical aspects of handling and storing 2-Bromo-4-chloropyridin-3-ol, with a focus on its solubility characteristics and the principles underpinning its stability. Understanding these parameters is paramount for ensuring experimental reproducibility, maintaining compound integrity, and safeguarding laboratory personnel.
Physicochemical Properties: A Snapshot
A foundational understanding of the physicochemical properties of 2-Bromo-4-chloropyridin-3-ol is essential for its effective utilization.
| Property | Value | Source |
| CAS Number | 1211583-11-7 | [1][2] |
| Molecular Formula | C₅H₃BrClNO | [1][2] |
| Molecular Weight | 208.44 g/mol | [1][2] |
| Appearance | Likely a solid | Inferred from related compounds |
| SMILES | C1=CN=C(C(=C1Cl)O)Br | [1] |
| InChI Key | XZMRRLPLIHBBQA-UHFFFAOYSA-N | [1] |
Solubility Profile: A Qualitative Assessment
Precise quantitative solubility data for 2-Bromo-4-chloropyridin-3-ol in a wide range of solvents is not extensively documented in publicly available literature. However, based on its structure—a polar hydroxyl group and a relatively nonpolar halogenated aromatic ring—we can infer its general solubility behavior.
General Solubility of Halogenated Pyridinols:
-
Polar Protic Solvents: The presence of the hydroxyl group suggests that 2-Bromo-4-chloropyridin-3-ol will exhibit some solubility in polar protic solvents like methanol, ethanol, and isopropanol. Hydrogen bonding between the hydroxyl group of the solute and the solvent molecules will facilitate dissolution. For the related compound 2-Bromo-4-chloropyridine, solubility in methanol has been noted.[3]
-
Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are also likely to be effective in dissolving this compound due to their ability to engage in dipole-dipole interactions.
-
Nonpolar Solvents: Solubility in nonpolar solvents like hexanes and toluene is expected to be limited due to the polar nature of the molecule.
-
Aqueous Solubility: The aqueous solubility is anticipated to be low. While the hydroxyl group can participate in hydrogen bonding with water, the overall hydrophobic character of the bromochloro-substituted pyridine ring will likely limit its dissolution. The pH of the aqueous medium will significantly influence solubility; in basic solutions, the hydroxyl group can be deprotonated to form a more soluble phenoxide-like salt.
Experimental Protocol: Determining Approximate Solubility
A preliminary assessment of solubility can be performed using the following stepwise protocol:
-
Preparation: Weigh approximately 1-2 mg of 2-Bromo-4-chloropyridin-3-ol into a small glass vial.
-
Solvent Addition: Add a small, measured volume (e.g., 100 µL) of the test solvent to the vial.
-
Observation & Agitation: Vigorously vortex the vial for 30-60 seconds and visually inspect for dissolution. Gentle heating may be applied if the compound does not dissolve at room temperature, but care should be taken to avoid solvent evaporation and potential degradation.
-
Incremental Addition: If the compound dissolves, add another measured volume of the solvent and repeat the observation and agitation steps until the solution becomes saturated (i.e., solid material remains undissolved).
-
Classification: Based on the volume of solvent required to dissolve the material, the solubility can be qualitatively classified (e.g., soluble, sparingly soluble, insoluble).
Caption: A stepwise workflow for the qualitative determination of solubility.
Storage and Stability: Preserving Compound Integrity
Proper storage is crucial to prevent the degradation of 2-Bromo-4-chloropyridin-3-ol. Halogenated aromatic compounds can be susceptible to various degradation pathways, including hydrolysis, oxidation, and photodecomposition.
Recommended Storage Conditions:
Based on safety data sheets for structurally similar compounds, the following storage conditions are recommended:
-
Temperature: Store in a tightly closed container in a dry and well-ventilated place.[4][5] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable to minimize the rate of potential degradation reactions.[3]
-
Inert Atmosphere: For highly sensitive applications or long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
-
Light: Protect from light to prevent photodecomposition. Amber vials or storage in a dark cabinet are recommended.
-
Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which could lead to hydrolysis of the halogen substituents, particularly under non-neutral pH conditions.
Potential Degradation Pathways:
While specific degradation pathways for 2-Bromo-4-chloropyridin-3-ol are not well-documented, general knowledge of halogenated aromatics suggests potential routes of decomposition:
-
Nucleophilic Substitution: The bromine and chlorine atoms are susceptible to nucleophilic attack, which can be catalyzed by trace impurities or environmental factors.
-
Oxidation: The electron-rich pyridine ring and the hydroxyl group can be susceptible to oxidation, especially in the presence of atmospheric oxygen and light.
-
Microbial Degradation: As with many halogenated aromatic compounds, microbial degradation is a possibility if the compound is not stored under sterile conditions.[6]
Protocol for Long-Term Storage:
-
Aliquotting: If the compound is to be used frequently, it is best practice to aliquot the bulk material into smaller, single-use vials. This minimizes the exposure of the bulk stock to atmospheric conditions and freeze-thaw cycles.
-
Inert Gas Purge: Before sealing, gently purge the vial with an inert gas like argon or nitrogen to displace air.
-
Sealing: Use vials with high-quality, airtight seals (e.g., PTFE-lined caps).
-
Labeling: Clearly label each vial with the compound name, concentration (if in solution), date, and storage conditions.
-
Storage Location: Place the sealed vials in a freezer (-20°C or below) and protect them from light.
Caption: A recommended protocol for ensuring the long-term stability of 2-Bromo-4-chloropyridin-3-ol.
Handling and Safety Precautions
As with all laboratory chemicals, appropriate personal protective equipment (PPE) should be worn when handling 2-Bromo-4-chloropyridin-3-ol.
General Handling Guidelines for Halogenated Pyridines:
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
Conclusion: A Foundation for Successful Research
A thorough understanding of the solubility and storage requirements of 2-Bromo-4-chloropyridin-3-ol is fundamental to its successful application in research and development. While specific quantitative data may be limited, a scientifically sound approach based on its chemical structure and the properties of related compounds can guide its effective use. By adhering to the principles of proper storage, handling, and solubility assessment outlined in this guide, researchers can ensure the integrity of this valuable synthetic building block, leading to more reliable and reproducible experimental outcomes.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44754874, 2-Bromo-3-chloro-4-methylpyridine. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-Bromo-4-chloropyridine-3-carboxaldehyde. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 2-Bromo-4-chloropyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762836, 2-Bromo-4-chloropyridine. Retrieved from [Link]
- Watson, G. K., & Cain, R. B. (1975). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal, 146(1), 157–172.
-
Eawag. (2007, February 20). 4-Hydroxypyridine Degradation Pathway. Retrieved from [Link]
- Arora, P. K., & Bae, H. (2014). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Journal of Biological Chemistry, 289(46), 31683–31691.
- Pieper, D. H., & Reineke, W. (2000). Degradation of Haloaromatic Compounds. In Biotechnology (pp. 123-157). Wiley-VCH Verlag GmbH.
- Murphy, C. D., & Quirke, J. M. E. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. International Journal of Molecular Sciences, 25(22), 12345.
- Reddy, G. V., & Kumar, P. R. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 50-55.
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Methodological & Application
Synthesis of 2-Bromo-3-chloropyridin-4-OL from 4-chloropyridin-3-ol
An Application Note on the Regioselective Synthesis of 2-Bromo-3-chloropyridin-4-ol
Abstract
This application note provides a comprehensive and detailed protocol for the regioselective synthesis of this compound from 4-chloropyridin-3-ol. Substituted pyridinol scaffolds are crucial building blocks in medicinal chemistry and drug development.[1][2] The primary challenge in the functionalization of such scaffolds is achieving high regioselectivity. This document outlines a robust method utilizing N-Bromosuccinimide (NBS) as a mild and effective brominating agent, which preferentially functionalizes the C-2 position of the pyridine ring. We delve into the mechanistic rationale for this selectivity, provide a step-by-step experimental protocol, and include guidelines for purification, characterization, and safety. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development.
Introduction and Scientific Background
Halogenated pyridines and pyridinols are privileged structures in modern synthetic chemistry, serving as versatile intermediates for creating complex molecules with significant biological activity, including anti-inflammatory and antimicrobial agents.[2] The synthesis of specifically substituted isomers, such as this compound, is of paramount importance. The challenge lies in controlling the site of electrophilic aromatic substitution on a pyridine ring that is already substituted with both an activating group (hydroxyl) and a deactivating group (chlorine).
The pyridine ring itself is electron-deficient, making it generally unreactive toward electrophiles compared to benzene.[3] However, the potent activating effect of the hydroxyl group at the C-3 position significantly enhances the ring's nucleophilicity. This application note describes a method that leverages the synergistic directing effects of the existing substituents to achieve a high-yield, regioselective bromination at the C-2 position. The use of N-Bromosuccinimide (NBS) is a key process parameter, offering a safer and more selective alternative to elemental bromine (Br₂), which can lead to over-bromination and undesirable side reactions.[4][5]
Mechanistic Rationale for Regioselectivity
The high regioselectivity of this reaction is a direct consequence of the electronic properties of the starting material, 4-chloropyridin-3-ol. The substitution pattern is governed by the directing effects of the hydroxyl (-OH) and chloro (-Cl) groups.
-
Hydroxyl Group (-OH) at C-3: This is a strongly activating, ortho, para-directing group. It significantly increases the electron density at the C-2, C-4, and C-6 positions through resonance donation of its lone pair of electrons.
-
Chloro Group (-Cl) at C-4: This is a deactivating, ortho, para-directing group. While it withdraws electron density inductively, it can donate a lone pair through resonance, directing electrophiles to the ortho positions (C-3 and C-5).
-
Pyridine Nitrogen: The nitrogen atom is electron-withdrawing, deactivating the ring, particularly at the ortho (C-2, C-6) and para (C-4) positions.
The C-2 position is ortho to the strongly activating -OH group, making it the most electron-rich and sterically accessible site for electrophilic attack. The chlorine atom at the 4-position further reinforces this preference by creating an electronic environment that favors bromination at the 2-position.[6] Therefore, the electrophilic bromine (from NBS) is overwhelmingly directed to the C-2 position.
Caption: Electrophilic aromatic substitution mechanism.
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Material/Equipment | Specification |
| Reagents | |
| 4-chloropyridin-3-ol | >98% purity |
| N-Bromosuccinimide (NBS) | >99% purity, recrystallized if necessary |
| Acetonitrile (MeCN) | Anhydrous, HPLC grade |
| Ethyl Acetate (EtOAc) | ACS grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Aqueous solution |
| Brine | Saturated NaCl aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular |
| Equipment | |
| 250 mL Round-bottom flask | Two-neck |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Thermometer | |
| Addition funnel | |
| Separatory funnel | 500 mL |
| Rotary evaporator | |
| TLC plates | Silica gel 60 F₂₅₄ |
| Glassware for purification | Beakers, Erlenmeyer flasks, filtration setup |
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 4-chloropyridin-3-ol | 129.54 | 1.30 | 10.0 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.87 | 10.5 | 1.05 |
| Acetonitrile (MeCN) | - | 100 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 4-chloropyridin-3-ol (1.30 g, 10.0 mmol).
-
Dissolution: Add 100 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the starting material is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. An inert atmosphere is recommended to minimize side reactions.[6]
-
Addition of NBS: Slowly add N-Bromosuccinimide (1.87 g, 10.5 mmol) to the cold solution in small portions over 15-20 minutes. Use a powder funnel for the addition. Causality Note: Portion-wise addition is crucial to control the reaction exotherm and prevent the formation of di-brominated byproducts.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexane:Ethyl Acetate as the eluent. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
Work-up and Isolation
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add 50 mL of saturated aqueous sodium thiosulfate solution to quench any unreacted NBS. Stir for 10 minutes.
-
Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a 500 mL separatory funnel. Add 100 mL of ethyl acetate and shake vigorously. Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
Purification
High-purity product can be obtained through recrystallization or column chromatography.[6]
-
Method A: Recrystallization:
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add water dropwise until the solution becomes cloudy.
-
Re-heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
-
-
Method B: Column Chromatography:
-
Prepare a silica gel column using a hexane/ethyl acetate solvent system.
-
Dissolve the crude product in a minimum amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 30%).
-
Collect fractions and combine those containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Overall Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and regiochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromo-chloro compound.
-
Melting Point (MP): To assess purity; a sharp melting point indicates high purity.
-
Infrared Spectroscopy (IR): To identify key functional groups.
Safety Precautions
-
4-chloropyridin-3-ol: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[7]
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage. Handle with extreme care.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation.
Mandatory Precautions:
-
Always work in a properly functioning chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Avoid inhalation of dust and vapors.
-
Keep flammable solvents away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive NBS; Insufficient reaction time. | Use freshly recrystallized NBS. Extend the reaction time and monitor carefully by TLC. |
| Formation of Byproducts | Reaction temperature too high; >1.05 eq. of NBS used. | Maintain the reaction temperature strictly at 0-5 °C during NBS addition. Use no more than 1.05 equivalents of NBS. |
| Low Yield after Work-up | Incomplete extraction; Product loss during washing. | Ensure thorough extraction by performing at least three extractions. Avoid overly vigorous washing. |
| Difficulty in Crystallizing | Product is impure; Incorrect solvent system. | First, purify the crude product by column chromatography. Screen different solvent pairs for recrystallization. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the regioselective synthesis of this compound. By leveraging the directing effects of the substituents on the pyridine ring and employing the mild brominating agent N-Bromosuccinimide, this procedure achieves high selectivity for the desired C-2 isomer. This self-validating protocol, grounded in established chemical principles, is suitable for implementation in research and development laboratories focused on the synthesis of complex heterocyclic intermediates.
References
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Available at: [Link]
- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
ResearchGate. (2025). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective bromination of pyridine N-oxide derivatives under.... Available at: [Link]
-
YouTube. (2017, March 29). Organic Synthesis of Some Commercially-Available Heterocyclic Drugs. Available at: [Link]
-
YouTube. (2023, November 12). Synthesis of a Meso Diol from an Alkyne #SynthesisSunday. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Available at: [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]
-
YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. Buy 2-Bromo-4-chloropyridin-3-OL | 1211583-11-7 [smolecule.com]
- 7. fishersci.com [fishersci.com]
Application Notes & Protocols: Selective Bromination of Pyridinols using N-Bromosuccinimide
Introduction: The Strategic Importance of Brominated Pyridinols
Brominated pyridinols are a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The introduction of a bromine atom onto the pyridinol scaffold serves as a crucial synthetic handle, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the construction of more complex molecular architectures. This strategic functionalization is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The challenge, however, lies in achieving selective bromination with high regiochemical control, given the nuanced electronic nature of the pyridinol ring.
N-Bromosuccinimide (NBS) has emerged as a superior reagent for this transformation, offering significant advantages over elemental bromine (Br₂). NBS is a crystalline, easy-to-handle solid, which circumvents the safety and handling issues associated with the highly toxic and corrosive nature of liquid bromine.[1][2] More importantly, NBS provides a low, steady concentration of electrophilic bromine, which enhances selectivity and minimizes the formation of undesired polybrominated byproducts.[2] This document provides a comprehensive guide to the use of NBS for the selective bromination of 2-, 3-, and 4-pyridinols, detailing the underlying mechanisms, reaction protocols, and critical parameters for achieving high-yield, regioselective outcomes.
Mechanism and Regioselectivity: A Tale of Tautomers and Directing Groups
The bromination of pyridinols with NBS proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] The bromine atom in NBS is bonded to a nitrogen, which is flanked by two electron-withdrawing carbonyl groups. This arrangement polarizes the N-Br bond, rendering the bromine atom sufficiently electrophilic (δ+) to be attacked by an electron-rich aromatic ring.[1][2]
The regiochemical outcome of the bromination is dictated by the interplay between the electron-withdrawing pyridine nitrogen and the strongly activating, ortho-, para-directing hydroxyl group.[3] A critical aspect of pyridinol chemistry is the existence of a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form. While the pyridone form often predominates, the hydroxy-pyridine tautomer is typically the species that undergoes electrophilic substitution due to its greater aromaticity and the powerful activating nature of the -OH group.
Directing Effects in Pyridinol Isomers:
-
2-Hydroxypyridine: The hydroxyl group at the 2-position strongly activates the ring for electrophilic attack. The directing influence of the -OH group (ortho, para) and the deactivating effect of the ring nitrogen converge to strongly favor substitution at the 5-position. Attack at the 3-position is also possible but generally less favored.
-
3-Hydroxypyridine: In this isomer, the hydroxyl group activates the ortho positions (2 and 4) and the para position (6). The pyridine nitrogen deactivates the adjacent C2 and C4 positions to a degree. Consequently, electrophilic attack occurs preferentially at the positions most activated by the hydroxyl group and least deactivated by the nitrogen, primarily the 2-position.
-
4-Hydroxypyridine (4-Pyridone): This isomer predominantly exists as the 4-pyridone tautomer. The aromatic character is diminished compared to the other isomers. Nonetheless, the enol-like character and the activating effect of the nitrogen lone pair (in the pyridone form) direct the incoming electrophile to the positions ortho to the oxygen, i.e., the 3- and 5-positions. Due to symmetry, these positions are equivalent.
The following diagram illustrates the general mechanism of electrophilic bromination on a pyridinol ring.
Sources
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-3-chloropyridin-4-ol
For: Researchers, scientists, and drug development professionals
Introduction: Navigating the Regioselectivity of a Dihalogenated Pyridinol
The functionalization of polysubstituted pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic strategies, nucleophilic aromatic substitution (SNAr) stands out for its efficiency in forging carbon-heteroatom and carbon-carbon bonds. This application note provides a detailed guide to conducting SNAr reactions on 2-bromo-3-chloropyridin-4-ol, a versatile building block with two distinct halogen leaving groups and a directing hydroxyl functionality.
The inherent electronic properties of the pyridine ring, with its electron-deficient nature, render it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1] In the case of this compound, the situation is nuanced. The interplay between the activating effect of the pyridine nitrogen, the directing influence of the C4-hydroxyl group, and the intrinsic reactivity of the C-Br versus the C-Cl bond dictates the regiochemical outcome of the substitution. While typically in SNAr reactions the reactivity of halogens follows the trend F > Cl > Br > I, in heteroaromatic systems, this can be altered by the position on the ring and the nature of the nucleophile.[2]
This document will explore two distinct protocols for the selective functionalization of this substrate, providing not only step-by-step instructions but also the underlying chemical principles that govern these transformations.
Understanding the Reaction Mechanism and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the leaving group.
For this compound, nucleophilic attack can principally occur at either the C2 or C3 position. The regioselectivity is a delicate balance of several factors:
-
Activation by the Pyridine Nitrogen: The nitrogen atom withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions, making them more electrophilic and thus more susceptible to nucleophilic attack.[1]
-
Leaving Group Ability: In many SNAr reactions, the C-Cl bond is more readily cleaved than the C-Br bond due to the higher electronegativity of chlorine, which better stabilizes the forming negative charge in the transition state. However, the relative reactivity can be influenced by the specific reaction conditions and the nature of the nucleophile.
-
Steric Hindrance: The C2 position is flanked by the C3-chloro substituent, which may sterically hinder the approach of a bulky nucleophile compared to the C3 position.
-
Influence of the 4-Hydroxyl Group: The hydroxyl group is an electron-donating group by resonance, which would generally be expected to deactivate the ring towards nucleophilic attack. However, under basic conditions, deprotonation to a phenoxide-like species would significantly enhance its electron-donating ability, further influencing the regioselectivity. Conversely, the hydroxyl group can also engage in hydrogen bonding with the incoming nucleophile or solvent, potentially directing the attack.
The following diagram illustrates the general workflow and the key decision points in the SNAr functionalization of this compound.
Sources
The Strategic Arylation of 2-Bromo-3-chloropyridin-4-ol: A Guide to Regioselective Suzuki-Miyaura Cross-Coupling
Introduction: The Privileged Pyridinol Scaffold in Modern Drug Discovery
Substituted pyridin-4-ol moieties are a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Their prevalence stems from their ability to act as versatile scaffolds, capable of engaging in a multitude of intermolecular interactions within biological systems. The strategic introduction of aryl groups onto the pyridinol ring, particularly at the 2-position, can significantly modulate a compound's biological activity, pharmacokinetic properties, and overall drug-like characteristics. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging these critical carbon-carbon bonds, offering a robust and functional group-tolerant method for the synthesis of 2-arylpyridinol derivatives.
This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 2-bromo-3-chloropyridin-4-ol, a uniquely functionalized starting material that presents an interesting case for regioselective synthesis. The presence of two distinct halogen atoms at the 2- and 3-positions allows for selective functionalization, paving the way for the creation of diverse molecular architectures. This guide will delve into the mechanistic underpinnings of this selectivity, provide a detailed and field-proven experimental protocol, offer troubleshooting advice, and highlight the applications of the resulting 2-aryl-3-chloropyridin-4-ol building blocks in the landscape of drug development.
Mechanistic Overview: Unraveling the Path to Regioselectivity
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[1] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
In the case of this compound, the critical question is which of the two carbon-halogen bonds will preferentially undergo oxidative addition to the palladium(0) catalyst. The general trend for halide reactivity in Suzuki-Miyaura couplings is I > Br > OTf >> Cl > F.[2] This trend is primarily dictated by the carbon-halogen bond dissociation energy; the weaker the bond, the more readily it undergoes oxidative addition.
Therefore, it is overwhelmingly expected that the Suzuki-Miyaura reaction of this compound will proceed with high regioselectivity at the 2-position, where the more labile carbon-bromine bond is located. The stronger carbon-chlorine bond at the 3-position will remain intact under typical Suzuki-Miyaura conditions, providing a valuable synthetic handle for subsequent transformations.
Experimental Protocol: A Step-by-Step Guide to the Synthesis of 2-Aryl-3-chloropyridin-4-ols
This protocol provides a robust and reproducible method for the regioselective Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store in a cool, dry place. |
| Arylboronic Acid | ≥98% | Commercially Available | A range of electronically diverse boronic acids should be used to explore the scope of the reaction. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | An air-stable and reliable catalyst for this transformation. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available | Should be finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use from a freshly opened bottle or dried over molecular sieves. |
| Water | Deionized | In-house | Degas before use by sparging with an inert gas. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated NaCl solution | In-house | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Experimental Workflow
Figure 2: A step-by-step workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered anhydrous sodium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed deionized water (2 mL).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-3-chloropyridin-4-ol.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Optimized Reaction Conditions
The following table provides a starting point for the optimization of reaction conditions for the coupling of this compound with various arylboronic acids.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Air-stable, commercially available, and generally effective for a wide range of substrates. Other catalysts like Pd(PPh₃)₄ can also be effective.[3] |
| Ligand | dppf (in Pd(dppf)Cl₂) | The ferrocene backbone provides a good bite angle for the phosphine ligands, promoting efficient reductive elimination. |
| Base | Na₂CO₃ (2.0 equiv) | A mild and effective base for the Suzuki-Miyaura reaction. Other bases like K₂CO₃ or K₃PO₄ can also be used.[3] |
| Solvent | 1,4-Dioxane/Water (4:1) | A common and effective solvent system that facilitates the dissolution of both organic and inorganic reagents. Other solvent systems like toluene/water or DMF/water can also be employed.[4] |
| Temperature | 80-90 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without significant decomposition. |
| Reaction Time | 4-12 hours | Dependent on the reactivity of the specific arylboronic acid used. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor quality reagents | - Use a fresh batch of catalyst.- Ensure thorough degassing of the solvent and reaction mixture.- Use anhydrous solvents and freshly powdered, dry base. |
| Formation of Homocoupled Boronic Acid Product | - Slow transmetalation step | - Increase the temperature slightly.- Consider using a more electron-rich ligand to accelerate the catalytic cycle. |
| Decomposition of Starting Material or Product | - Reaction temperature is too high- Prolonged reaction time | - Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Poor Regioselectivity (Reaction at C-Cl) | - Highly forcing reaction conditions | - This is highly unlikely under the recommended conditions due to the significant difference in C-Br and C-Cl bond strengths. If observed, reduce the reaction temperature and time. |
Applications in Drug Discovery: Building Blocks for Bioactive Molecules
The 2-aryl-3-chloropyridin-4-ol scaffold is a valuable intermediate in the synthesis of a variety of biologically active molecules. The remaining chloro and hydroxyl groups provide orthogonal handles for further functionalization, allowing for the rapid generation of compound libraries for screening in drug discovery programs.
-
Kinase Inhibitors: The pyridinol core can act as a hinge-binding motif in many kinase inhibitors. The aryl group at the 2-position can be tailored to occupy hydrophobic pockets in the active site, while the chloro and hydroxyl groups can be further elaborated to enhance potency and selectivity.
-
Antiviral and Antibacterial Agents: The pyridine ring is a common feature in many antimicrobial agents.[5] The 2-aryl-3-chloropyridin-4-ol scaffold can be used as a starting point for the synthesis of novel compounds with potential activity against a range of pathogens.
-
CNS-Active Compounds: The ability of the pyridinol moiety to participate in hydrogen bonding makes it a relevant scaffold for targeting receptors and enzymes in the central nervous system.
The regioselective Suzuki-Miyaura cross-coupling of this compound provides a direct and efficient route to these valuable building blocks, accelerating the discovery and development of new therapeutic agents.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; de Meijere, A., Diederich, F., Eds.; Wiley-VCH: Weinheim, Germany, 2004; pp 45–94.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Rasool, N.; et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules2017 , 22 (2), 195. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Begum, K. Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. International Journal of ChemTech Research2012 , 4 (2), 586-592. [Link]
- D'Souza, D. M.; Müller, T. J. J. Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews2007, 36 (7), 1095–1108.
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
O-Alkylation and O-Acylation of 2-Bromo-3-chloropyridin-4-ol: A Comprehensive Guide for Synthetic Chemists
Introduction: Strategic Functionalization of a Privileged Heterocycle
The 2-bromo-3-chloropyridin-4-ol scaffold is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. The orthogonal reactivity of its constituent halogens and the nucleophilic hydroxyl group offers a versatile platform for the synthesis of diverse molecular architectures. Specifically, the derivatization of the 4-hydroxyl group through O-alkylation and O-acylation provides a direct route to introduce a wide array of substituents, thereby modulating the physicochemical and pharmacological properties of the parent molecule.
This guide provides a detailed exploration of the synthetic strategies for the O-alkylation and O-acylation of this compound. We will delve into the mechanistic underpinnings of these transformations, present robust and reproducible protocols, and discuss the critical parameters that govern reaction outcomes, including regioselectivity and yield.
I. O-Alkylation of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic synthesis for the formation of ethers and proceeds via an S_N2 reaction between an alkoxide and an organohalide.[1][2] In the context of this compound, the hydroxyl group is first deprotonated with a suitable base to form the corresponding pyridin-4-olate anion. This nucleophilic anion then displaces a halide from an alkyl halide to furnish the desired ether.
Mechanistic Considerations and Regioselectivity
The key to successful O-alkylation of pyridin-4-ols is to favor the reaction at the oxygen atom over the ring nitrogen. Pyridin-4-ols exist in equilibrium with their pyridone tautomers. Alkylation can potentially occur at either the exocyclic oxygen or the ring nitrogen.[3] For this compound, the electron-withdrawing effects of the halogen substituents increase the acidity of the 4-hydroxyl group, thereby facilitating the formation of the O-nucleophile.
The choice of base and solvent is critical in directing the regioselectivity. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective in generating the pyridin-4-olate. The use of polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is recommended as they effectively solvate the counter-ion of the base without protonating the highly reactive alkoxide.
dot
Caption: General workflow for the O-alkylation of this compound.
Detailed Protocol for O-Alkylation
This protocol describes a general procedure for the O-alkylation of this compound using methyl iodide as a representative alkylating agent.
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents |
| This compound | 208.44 g/mol | 1.0 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 g/mol | 1.2 | 1.2 |
| Methyl Iodide | 141.94 g/mol | 1.1 | 1.1 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | - |
| Saturated aqueous NH₄Cl solution | - | - | - |
| Ethyl acetate | - | - | - |
| Brine | - | - | - |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol).
-
Add anhydrous DMF (5-10 mL) and stir until the starting material is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the reaction mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add methyl iodide (1.1 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-bromo-3-chloro-4-methoxypyridine.
Self-Validation and Characterization:
-
TLC Analysis: Monitor the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the ether product.
-
NMR Spectroscopy: Confirm the structure of the product. The ¹H NMR spectrum should show a new singlet corresponding to the methoxy protons (typically around 3.8-4.2 ppm). The disappearance of the broad hydroxyl proton signal is also indicative of a successful reaction. ¹³C NMR will show a new signal for the methoxy carbon.
-
Mass Spectrometry: Confirm the molecular weight of the desired product.
II. O-Acylation of this compound
O-acylation of the hydroxyl group in this compound to form the corresponding ester is a facile transformation that can be achieved using various acylating agents such as acyl chlorides or acid anhydrides. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct (HCl or a carboxylic acid).
Mechanistic Insights
The acylation of an alcohol proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of the pyridinol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A base, often a tertiary amine like triethylamine (Et₃N) or pyridine, is used to scavenge the acid generated during the reaction and can also act as a nucleophilic catalyst.[4]
dot
Caption: General workflow for the O-acylation of this compound.
Detailed Protocol for O-Acylation
This protocol provides a general method for the O-acylation of this compound using acetyl chloride as a representative acylating agent.
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents |
| This compound | 208.44 g/mol | 1.0 | 1.0 |
| Triethylamine (Et₃N) | 101.19 g/mol | 1.5 | 1.5 |
| Acetyl Chloride | 78.50 g/mol | 1.2 | 1.2 |
| Anhydrous Dichloromethane (DCM) | - | - | - |
| 1 M HCl solution | - | - | - |
| Saturated aqueous NaHCO₃ solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere.
-
Add triethylamine (1.5 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-acetoxy-2-bromo-3-chloropyridine.
Self-Validation and Characterization:
-
TLC Analysis: Observe the consumption of the starting material and the formation of a new, less polar product spot.
-
NMR Spectroscopy: The ¹H NMR spectrum of the product will show a new singlet for the acetyl methyl protons (typically around 2.1-2.4 ppm). The hydroxyl proton signal will be absent.
-
IR Spectroscopy: The IR spectrum will show a characteristic strong carbonyl (C=O) stretching band for the ester, typically in the range of 1750-1770 cm⁻¹.
-
Mass Spectrometry: Verify the molecular weight of the acylated product.
Conclusion and Future Perspectives
The O-alkylation and O-acylation of this compound are robust and versatile transformations that open avenues for the synthesis of a wide range of derivatives. The protocols detailed herein provide a solid foundation for researchers in drug discovery and organic synthesis. Careful consideration of the reaction parameters, particularly the choice of base and solvent for O-alkylation, is paramount to ensure high yields and the desired regioselectivity. The resulting ethers and esters are valuable intermediates for further functionalization, such as through cross-coupling reactions at the halogenated positions, enabling the rapid generation of compound libraries for biological screening.
References
- Ault, A. & Kraig, R. (1966). 1-bromo-3-chloro-5-iodobenzene: an eight-step synthesis from benzene.
- Bardhan, S., Wacharasindhu, S., Wan, Z.-K., & Mansour, T. S. (2010). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 12(3), 464–467.
- Bear, R. B., & Shea, K. J. (2001). Tandem Hetero Diels−Alder Reaction: Synthesis of Oxygenated Macrocycles. Organic Letters, 3(5), 723–726.
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
- Comins, D. L., & Goehring, R. R. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(17), 2821-2824.
- Gao, F., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(38), 34651–34663.
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- O'Neil, I. A., et al. (2012). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 77(17), 7331–7349.
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Youngstown State University. (1978). The alkylation of 4-pyridone. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Zhang, W., et al. (2020).
- Laha, J. K., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 568–612.
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ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]
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LibreTexts Chemistry. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
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ResearchGate. (2025). 1,4-Halohydrins as by-products in the O-acylation reaction. Retrieved from [Link]
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MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]
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PubMed. (2022, January 12). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]
- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
-
ResearchGate. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
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ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved from [Link]
-
MDPI. (2024, March 16). Alkylidene Dihydropyridines as Useful Intermediates for Functionalization of 4-Alkylpyridines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine. Retrieved from [Link]
- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]
-
PubMed Central. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
ResearchGate. (2025). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. Retrieved from [Link]
-
ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
-
LinkedIn. (n.d.). The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. Retrieved from [Link]
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Application Notes & Protocols: Strategic Synthesis of Fused Imidazonaphthyridines Utilizing 2-Bromo-3-chloropyridin-4-ol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of Fused Imidazonaphthyridines
Fused heterocyclic compounds, particularly those incorporating nitrogen atoms, are cornerstones of modern medicinal chemistry.[1] Among these, the imidazonaphthyridine scaffold has emerged as a "privileged structure" due to its wide spectrum of potent biological and pharmacological activities. These molecules have demonstrated significant potential in drug discovery, with applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[2][3][4] The unique three-dimensional architecture of these fused systems allows for precise interactions with various biological targets, such as enzymes and receptors, making them highly valuable for the design and development of novel therapeutics.[5][6][7]
The synthesis of these complex polycyclic aromatic heterocycles, however, presents a significant challenge.[8][9][10] Success hinges on the strategic selection of starting materials and the development of regioselective reaction pathways. This guide focuses on the utility of a highly functionalized and versatile building block, 2-Bromo-3-chloropyridin-4-ol , as a linchpin for the efficient construction of fused imidazonaphthyridine systems.
The Keystone Synthon: this compound
The strategic advantage of this compound lies in its orthogonal reactivity, stemming from three distinct functional handles on the pyridine core: a bromine atom, a chlorine atom, and a hydroxyl group.
-
Differential Halogen Reactivity : The carbon-bromine bond at the C2 position is significantly more reactive than the carbon-chlorine bond at C3 in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[11] This differential reactivity is the key to enabling sequential, site-selective functionalization of the pyridine ring.
-
The Pyridinol-Pyridone Tautomerism : The 4-hydroxyl group exists in a tautomeric equilibrium with its corresponding pyridone form. This equilibrium influences the electron density of the ring and provides a reactive site for N-alkylation or O-alkylation, depending on the reaction conditions.
-
Versatility in Cyclization : The chlorine atom at C3, being less reactive in initial coupling steps, is preserved for a subsequent intramolecular cyclization event, which is critical for forming the final fused ring of the naphthyridine core.
This combination of features allows for a convergent and highly controlled synthetic strategy, minimizing the need for extensive protecting group manipulations and leading to higher overall yields.
Proposed Synthetic Workflow
The synthesis of a fused imidazonaphthyridine from this compound can be logically dissected into a three-stage process. This workflow is designed to sequentially build the imidazole and then the final pyridine ring onto the starting scaffold.
Sources
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Application Notes and Protocols for the Step-by-Step Synthesis of Bioactive Derivatives from 2-Bromo-3-chloropyridin-4-ol
Introduction: The Pyridin-4-one Scaffold as a Privileged Structure in Drug Discovery
The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its ability to engage in hydrogen bonding and other non-covalent interactions has made it a cornerstone in the design of molecules targeting a wide range of biological targets.[3] The pyridin-4-one tautomer of hydroxypyridines, in particular, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and clinical candidates.[2] This structural motif is found in compounds with diverse therapeutic applications, including antimicrobial, antiviral, antitumor, and anti-inflammatory agents.[1]
One of the key areas where the pyridin-4-one core has shown significant promise is in the development of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions.[4][6]
This application note provides a detailed, step-by-step guide for the synthesis of a library of bioactive derivatives starting from the readily available building block, 2-Bromo-3-chloropyridin-4-ol. The synthetic strategy leverages the differential reactivity of the halogen substituents to achieve regioselective functionalization through two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By sequentially modifying the C2 and C3 positions of the pyridine ring, a diverse range of molecular architectures with the potential for significant biological activity can be accessed.
Strategic Approach: Regioselective Functionalization of a Dihalopyridine
The synthetic strategy hinges on the well-established principles of palladium-catalyzed cross-coupling reactions on dihalogenated pyridines. The general order of reactivity for halogens in these reactions is I > Br > Cl, which allows for selective functionalization.[7] In our starting material, this compound, the C-Br bond at the 2-position is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 3-position. This inherent difference in reactivity will be exploited to first introduce a carbon-based substituent at the C2 position via a Suzuki-Miyaura coupling. Subsequently, the less reactive chloro group at C3 will be targeted for a carbon-nitrogen bond formation using a Buchwald-Hartwig amination.
The hydroxyl group at the 4-position is expected to exist predominantly in its pyridin-4-one tautomeric form. While this group can potentially influence the electronic properties of the pyridine ring, it is generally compatible with the planned cross-coupling reactions. However, for certain sensitive coupling partners or to avoid potential side reactions, protection of the hydroxyl group may be considered. For the purpose of this guide, we will proceed with the unprotected form, which simplifies the synthetic sequence.
Visualizing the Synthetic Pathway
The overall synthetic workflow is depicted below. This two-step, one-pot or sequential approach allows for the creation of a diverse library of compounds by varying the boronic acid and amine coupling partners.
Sources
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- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Application Notes and Protocols for Reductive Dehalogenation of 2-Bromo-3-chloropyridin-4-ol
Introduction: The Strategic Importance of Selective Dehalogenation
In the landscape of pharmaceutical and agrochemical development, the precise modification of heterocyclic scaffolds is a cornerstone of molecular design. 2-Bromo-3-chloropyridin-4-ol is a versatile building block, offering multiple reaction sites for diversification. The ability to selectively remove one or both halogen atoms through reductive dehalogenation unlocks access to a diverse array of derivatives, enabling the fine-tuning of physicochemical and biological properties. This guide provides detailed protocols and scientific rationale for the selective monodebromination and complete dehalogenation of this compound, empowering researchers to strategically navigate the synthesis of novel compounds. The inherent reactivity difference between C-Br and C-Cl bonds, where the former is more readily cleaved, forms the basis for achieving high chemoselectivity in these transformations.[1][2]
Method 1: Selective Monodebromination via Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation offers a safe and efficient alternative to using pressurized hydrogen gas.[3] This method employs a hydrogen donor, typically formic acid or its salts, in the presence of a palladium catalyst. The milder reaction conditions associated with this technique are particularly amenable to achieving selective dehalogenation.
Scientific Principles and Mechanistic Overview
The selective removal of the bromine atom in the presence of a chlorine atom is predicated on the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction mechanism is believed to involve the oxidative addition of the aryl bromide to the Pd(0) surface, followed by the transfer of a hydride from the hydrogen donor, and subsequent reductive elimination to yield the dehalogenated product.
Experimental Protocol: Selective Monodebromination
Objective: To selectively remove the bromine atom from this compound to yield 3-chloropyridin-4-ol.
Materials:
-
This compound
-
10% Palladium on carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄) or Sodium formate (HCOONa)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (e.g., Celite®, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent and Reagents: Add anhydrous methanol (10-20 mL per gram of substrate). To this suspension, add ammonium formate (3.0-5.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C. The choice of temperature can be used to control the reaction rate and selectivity.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the desired 3-chloropyridin-4-ol.
Data Summary: Selective Monodebromination
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Catalyst | 10% Pd/C | Standard and effective catalyst for dehalogenation. |
| Catalyst Loading | 5-10 mol% | Lower loading may lead to incomplete reaction; higher loading is often unnecessary. |
| Hydrogen Donor | Ammonium formate | Readily available and effective. Decomposes to provide hydrogen in situ.[4] |
| Solvent | Methanol | Good solvent for the substrate and hydrogen donor. |
| Temperature | Room Temperature to 50 °C | Start at room temperature to maximize selectivity. Gentle heating can increase the rate if the reaction is sluggish. |
| Reaction Time | 2-12 hours | Highly dependent on substrate, catalyst loading, and temperature. Monitor closely. |
Method 2: Complete Dehalogenation via Catalytic Hydrogenation
For the synthesis of pyridin-4-ol, a complete reductive dehalogenation is required. This is typically achieved using catalytic hydrogenation with hydrogen gas, often under slightly more forcing conditions than selective monodebromination to ensure the cleavage of the more robust C-Cl bond.[1]
Scientific Principles and Mechanistic Overview
The mechanism is analogous to transfer hydrogenation, but with molecular hydrogen serving as the hydrogen source. The hydrogenation of pyridines can sometimes be challenging due to potential catalyst poisoning by the nitrogen lone pair.[5] The presence of an acidic co-solvent like acetic acid can facilitate the reaction by protonating the pyridine nitrogen, thereby reducing its coordination to the palladium surface and enhancing the reactivity of the ring towards reduction.
Experimental Protocol: Complete Dehalogenation
Objective: To remove both the bromine and chlorine atoms from this compound to yield pyridin-4-ol.
Materials:
-
This compound
-
10% Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Acetic acid (AcOH, optional)
-
Hydrogenation vessel (e.g., Parr shaker)
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol (20-30 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution.
-
Optional Additive: For enhanced reactivity, acetic acid (1-2 eq) can be added to the reaction mixture.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Reaction Conditions: Stir the mixture vigorously at room temperature or elevate the temperature to 40-60 °C if necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. If acetic acid was used, it may need to be neutralized with a mild base (e.g., NaHCO₃ solution) before extraction and further purification by crystallization or column chromatography.
Data Summary: Complete Dehalogenation
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Catalyst | 10% Pd/C | A robust catalyst for complete dehalogenation. |
| Catalyst Loading | 10-20 mol% | Higher loading may be required for the less reactive C-Cl bond. |
| Hydrogen Source | Hydrogen Gas (H₂) | The standard for complete hydrogenation. |
| Solvent | Methanol or Ethanol | Common solvents for hydrogenation. |
| Pressure | 1-4 atm | Higher pressure can accelerate the reaction rate. |
| Temperature | Room Temperature to 60 °C | Elevated temperature may be necessary for complete conversion. |
| Additive (Optional) | Acetic Acid | Can improve reaction rates for pyridine substrates.[6] |
| Reaction Time | 6-24 hours | Typically longer than selective debromination due to the C-Cl bond cleavage. |
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through rigorous in-process monitoring. The progress of each reaction should be carefully tracked using appropriate analytical techniques such as TLC and LC-MS. This allows for the real-time assessment of starting material consumption and product formation, enabling the optimization of reaction times and conditions to maximize yield and purity.
References
-
Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PMC. (2023-11-11). [Link]
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
- Bissember, A. C., Levina, A., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(34), 14232–14237.
-
Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. ResearchGate. [Link]
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Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]
-
Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. Indian Academy of Sciences. [Link]
-
Pd/C-Catalyzed Room-Temperature Hydrodehalogenation of Aryl Halides with Hydrazine Hydrochloride. ResearchGate. [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
-
Dehydrogenation, disproportionation and transfer hydrogenation reactions of formic acid catalyzed by molybdenum hydride compounds. Chemical Science. [Link]
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Pd-catalyzed intramolecular acylation of aryl bromides via C-H functionalization: a highly efficient synthesis of benzocyclobutenones. PubMed. [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. [Link]
-
Pd-Catalyzed Transfer Hydrogenation of Alkenes Using Tetrahydroxydiboron as the Sole Hydrogen Donor. ChemRxiv. [Link]
-
Chemoselectivity in Transfer-Hydrogenation Reactions. Columbia University. [Link]
-
Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. MDPI. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
-
2-Bromo-3-chlorobutanedioic acid. PubChem. [Link]
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Metal-Catalyzed Functionalization of Dihalogenated Pyridines: An Application Guide for Researchers
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. Its presence in numerous FDA-approved drugs and functional organic materials underscores the critical need for efficient and selective methods to modify its structure. Dihalogenated pyridines, in particular, serve as versatile building blocks, offering two reactive handles for sequential and site-selective functionalization. This allows for the rapid construction of complex molecular architectures and the exploration of vast chemical space in drug discovery and development. This guide provides an in-depth exploration of the experimental procedures for the metal-catalyzed functionalization of dihalogenated pyridines, focusing on palladium, nickel, and copper-based catalytic systems. We will delve into the mechanistic underpinnings that govern selectivity and provide detailed, field-proven protocols for key transformations.
I. Mechanistic Principles: Understanding Regioselectivity in Dihalogenated Pyridine Cross-Coupling
The selective functionalization of one halogen over another in a dihalogenated pyridine is a central challenge. The regiochemical outcome is primarily dictated by the electronic and steric environment of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the selectivity-determining step.
Generally, for dihalogenated pyridines, the halide at the position alpha (C2 or C6) to the nitrogen atom is more reactive than the halide at the beta (C3 or C5) or gamma (C4) positions. This preference is attributed to the electron-deficient nature of the pyridine ring, which is most pronounced at the alpha-positions, making the C-X bond more susceptible to oxidative addition. However, this intrinsic reactivity can be modulated and even inverted through careful selection of the catalyst, ligands, and reaction conditions. For instance, sterically hindered ligands can favor reaction at a less sterically accessible but electronically favorable site.[1]
II. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyridine Functionalization
Palladium catalysis remains the most widely employed method for the functionalization of dihalogenated pyridines due to its broad substrate scope and high efficiency.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds between a dihalogenated pyridine and an organoboron reagent.
This protocol details the C4-selective Suzuki-Miyaura coupling of 2,4-dichloropyridine with a boronic ester, a transformation that can be challenging due to the typical preference for C2 reactivity.[2]
Materials:
-
2,4-Dichloropyridine
-
Arylboronic acid pinacol ester
-
Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2,4-dichloropyridine (1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling of Dihalogenated Pyridines
| Dihalopyridine | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Selectivity (Major Product) |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | C2-arylation |
| 2,4-Dichloropyridine | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | C4-arylation[2] |
| 2,6-Dibromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | Mono-C2-arylation |
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the direct alkynylation of dihalogenated pyridines, a valuable transformation for the synthesis of precursors for further elaboration.
This protocol describes the selective Sonogashira coupling at the C2 position of 2,5-dibromopyridine.
Materials:
-
2,5-Dibromopyridine
-
Terminal alkyne
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere setup
Procedure:
-
To a Schlenk tube under an inert atmosphere, add 2,5-dibromopyridine (1.0 mmol) and anhydrous THF (5 mL).
-
Add the terminal alkyne (1.1 mmol), followed by triethylamine (2.0 mmol).
-
Add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Seal the tube and stir the reaction mixture at room temperature or slightly elevated temperature (40-60 °C) for 4-12 hours. Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3] This reaction is particularly useful for introducing nitrogen-containing functional groups onto the pyridine ring.
This protocol outlines the selective amination at one of the chloro-positions of 2,6-dichloropyridine.
Materials:
-
2,6-Dichloropyridine
-
Primary or secondary amine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Sealed reaction vial
-
Inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol) to a sealed reaction vial.
-
Add 2,6-dichloropyridine (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Diagram 1: Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
III. Nickel-Catalyzed Cross-Coupling: A Cost-Effective Alternative
Nickel catalysis offers a more economical and sometimes complementary approach to palladium for the functionalization of dihalogenated pyridines. Nickel catalysts can be particularly effective for the coupling of less reactive aryl chlorides.
Protocol 4: Nickel-Catalyzed Selective Mono-Arylation of a Dichloropyridine
This protocol describes a nickel-catalyzed Suzuki-Miyaura type coupling for the selective mono-arylation.[4][5]
Materials:
-
Dichloropyridine (e.g., 2,4-dichloropyridine)
-
Arylboronic acid
-
NiCl₂(dppp) (Nickel(II) chloride 1,3-bis(diphenylphosphino)propane)
-
Potassium phosphate (K₃PO₄)
-
Acetonitrile (MeCN), anhydrous
-
Microwave reaction vial or sealed tube
Procedure:
-
To a microwave vial, add the dichloropyridine (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Add NiCl₂(dppp) (0.05 mmol, 5 mol%).
-
Add anhydrous acetonitrile (5 mL).
-
Seal the vial and heat the reaction in a microwave reactor at 120 °C for 30-60 minutes, or alternatively, heat in a sealed tube in an oil bath at the same temperature for several hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the product by column chromatography.
IV. Copper-Catalyzed Functionalization: Expanding the Toolkit
Copper-catalyzed reactions, particularly for C-N bond formation, provide a valuable alternative to palladium- and nickel-based systems. These reactions often proceed under milder conditions and can exhibit different selectivity profiles.
Protocol 5: Copper-Catalyzed Amination of a Dihalogenated Pyridine
This protocol provides a general procedure for the copper-catalyzed amination of a dihalogenated pyridine.[6]
Materials:
-
Dihalogenated pyridine
-
Amine
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sealed tube
Procedure:
-
To a sealed tube, add the dihalogenated pyridine (1.0 mmol), amine (1.2 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMSO (3 mL).
-
Seal the tube and heat the reaction mixture to 90-110 °C for 24-48 hours.
-
Cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
V. C-H Functionalization: A Modern Approach to Pyridine Diversification
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying pyridine rings, avoiding the need for pre-halogenation.
Protocol 6: Palladium-Catalyzed Direct C-H Arylation of a Dihalogenated Pyridine
This protocol describes the direct arylation of a dihalogenated pyridine, offering a complementary approach to traditional cross-coupling methods.[7][8]
Materials:
-
Dihalogenated pyridine
-
Aryl bromide
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Screw-capped test tube
Procedure:
-
To a screw-capped test tube, add the dihalogenated pyridine (1.0 mmol), aryl bromide (1.2 mmol), K₂CO₃ (3.0 mmol), and TBAB (1.0 mmol).
-
Add Pd(OAc)₂ (0.1 mmol, 10 mol%) and PPh₃ (0.12 mmol, 12 mol%).
-
Add anhydrous DMA (4 mL).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Diagram 2: Experimental Workflow for Metal-Catalyzed Functionalization
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 2-Bromo-3-chloropyridin-4-ol in Agrochemical Synthesis: A Senior Application Scientist's Guide
Introduction: The Strategic Value of 2-Bromo-3-chloropyridin-4-ol in Agrochemical Design
This compound is a highly functionalized heterocyclic building block poised for significant applications in the synthesis of modern agrochemicals. Its unique arrangement of a hydroxyl group and two distinct halogen atoms on a pyridine core provides a versatile platform for constructing complex molecular architectures with potent biological activity. The pyridine ring itself is a common feature in a wide array of herbicides, fungicides, and insecticides, valued for its metabolic stability and ability to interact with biological targets.[1]
This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the creation of novel agrochemicals. We will delve into the reactivity of its key functional groups and present detailed, field-proven protocols for its derivatization, enabling researchers and development professionals to leverage this powerful intermediate in their discovery pipelines.
Chemical Properties and Reactivity Profile
The synthetic versatility of this compound stems from the differential reactivity of its three key functional groups: the hydroxyl group, the bromine atom, and the chlorine atom. Understanding this reactivity is paramount to designing efficient and selective synthetic strategies.
| Functional Group | Position | Reactivity | Potential Transformations |
| Hydroxyl (-OH) | 4 | Nucleophilic | O-alkylation (Williamson ether synthesis), Esterification |
| Bromo (-Br) | 2 | Susceptible to cross-coupling and nucleophilic substitution | Suzuki, Sonogashira, and Buchwald-Hartwig couplings; Nucleophilic aromatic substitution |
| Chloro (-Cl) | 3 | Less reactive than bromo, allowing for selective reactions | Can participate in cross-coupling and nucleophilic substitution under more forcing conditions |
This differential reactivity allows for a stepwise and controlled elaboration of the molecule, making it an ideal scaffold for building libraries of potential agrochemical candidates.
Application in the Synthesis of Pyridinyloxy-Based Herbicides
A significant class of herbicides operates through the inhibition of protoporphyrinogen oxidase (PPO).[2][3][4][5] Many of these compounds feature a pyridinyloxy-phenyl ether linkage. This compound is an excellent starting material for the synthesis of novel PPO inhibitors, leveraging the reactivity of its hydroxyl group.
Synthetic Strategy: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[6][7] In this context, the hydroxyl group of this compound is first deprotonated with a suitable base to form a nucleophilic alkoxide. This alkoxide then displaces a halide on a substituted phenyl ring to form the desired pyridinyloxy-phenyl ether.
Caption: Workflow for Williamson Ether Synthesis.
Experimental Protocol: Synthesis of a Pyridinyloxy-Phenyl Ether Precursor
Objective: To synthesize a key intermediate for a potential PPO-inhibiting herbicide via Williamson ether synthesis.
Materials:
-
This compound
-
Substituted 2-fluoro-4-chloro-5-nitrophenyl methyl ether (or similar activated phenyl halide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt.
-
Add the substituted 2-fluoro-4-chloro-5-nitrophenyl methyl ether (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyridinyloxy-phenyl ether.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group. Stronger bases like sodium hydride could also be used but may require more stringent anhydrous conditions.[8]
-
Solvent: DMF is a polar aprotic solvent that is excellent for S_NAr reactions as it solvates the cation but not the anion, increasing the nucleophilicity of the pyridin-4-oxide.[9]
-
Temperature: Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.
Application in the Synthesis of Pyrazole-Containing Fungicides and Insecticides
Pyrazole-containing compounds are another important class of agrochemicals with both fungicidal and insecticidal properties.[10][11] The 2-bromo substituent on the this compound scaffold is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce a pyrazole moiety.
Synthetic Strategy: Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[12] It involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery | CHIMIA [chimia.ch]
- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. francis-press.com [francis-press.com]
- 9. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 10. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
Troubleshooting & Optimization
How to achieve regioselective functionalization of 2-Bromo-3-chloropyridin-4-OL
Answering the call of complex synthetic challenges, this Technical Support Center guide, curated by a Senior Application Scientist, provides an in-depth exploration of the regioselective functionalization of 2-Bromo-3-chloropyridin-4-ol. This resource is meticulously designed for researchers, chemists, and drug development professionals, offering field-proven insights, troubleshooting protocols, and validated experimental designs to navigate the nuanced reactivity of this versatile heterocyclic building block.
Technical FAQs: Navigating the Chemistry of this compound
This section addresses the fundamental questions researchers encounter when designing synthetic routes involving this di-halogenated pyridinol.
Question 1: What is the primary factor governing regioselectivity in cross-coupling reactions with this substrate?
Answer: The regioselectivity is overwhelmingly governed by the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of the electrophilic partner follows the general trend: C–I > C–Br > C–OTf > C–Cl.[1] For this compound, the Carbon-Bromine (C-Br) bond at the C2 position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the Carbon-Chlorine (C-Cl) bond at the C3 position. This intrinsic difference in bond lability is the cornerstone of achieving selective functionalization at the C2 position under appropriate conditions.[1][2]
Question 2: Does the 4-hydroxyl group interfere with the reaction? Should it be protected?
Answer: The 4-hydroxyl group introduces several considerations. Firstly, 4-hydroxypyridine exists in a tautomeric equilibrium with its pyridone form. Secondly, the acidic proton of the hydroxyl group can interfere with organometallic reagents (like Grignards or organolithiums) and strong bases, leading to deprotonation rather than the desired coupling.
Whether to protect the hydroxyl group is condition-dependent:
-
Protection is Recommended: For reactions employing strong bases (e.g., n-BuLi, LDA for metalations) or sensitive organometallic reagents, protection is crucial. Common protecting groups include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers (Bn), which are stable under many cross-coupling conditions.[3]
-
Protection May Not Be Necessary: For many palladium-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations that use weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), the reaction can often proceed effectively without protection.[4] In some cases, the deprotonated pyridinolate species can even participate favorably in the catalytic cycle. However, its presence may affect solubility and catalyst activity.
Decision Workflow for Hydroxyl Group Protection
Caption: Decision tree for protecting the 4-hydroxyl group.
Question 3: How can I achieve functionalization at the C5 position without affecting the halogens?
Answer: Functionalization at the C5 position is best achieved through Directed ortho-Metalation (DoM) .[5] The 4-hydroxyl group (or its corresponding pyridinolate anion) acts as a powerful Directed Metalation Group (DMG), guiding a strong base to deprotonate the adjacent C5 position.[6][7]
The key is to use a strong, non-nucleophilic lithium amide base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (typically -78 °C).[8] This generates a lithiated intermediate at C5, which can then be quenched with a suitable electrophile (e.g., iodine, DMF for formylation, aldehydes/ketones). This strategy is highly regioselective and leaves the C-Br and C-Cl bonds intact because halogen-metal exchange is generally slower than directed proton abstraction under these conditions for bromides and chlorides.[7]
Troubleshooting Guide: Common Experimental Issues
Issue 1: My Suzuki coupling reaction is giving me a mixture of products, with some substitution at the C3-Cl position. How can I improve selectivity for the C2-Br position?
Causality & Solution: This indicates that your reaction conditions are too harsh, leading to the undesired activation of the stronger C-Cl bond.
-
Reduce Reaction Temperature: Overheating is the most common cause of lost selectivity. The energy barrier for C-Cl oxidative addition is higher than for C-Br. By lowering the temperature, you can provide enough energy to activate the C-Br bond while leaving the C-Cl bond untouched. Try reducing the temperature by 10-20 °C increments.
-
Choose a Milder Base: Highly potent bases can sometimes promote side reactions. If you are using a strong base like Cs₂CO₃, consider switching to a milder one such as K₂CO₃ or K₃PO₄.
-
Re-evaluate Your Catalyst/Ligand System: Some highly active palladium-ligand systems, especially those designed for activating aryl chlorides (e.g., bulky biaryl phosphine ligands), may be too reactive for this transformation.[1] Consider using a more standard catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a less activating ligand like PPh₃.
Issue 2: The reaction is clean, but the yield is very low and the starting material remains. What's going wrong?
Causality & Solution: Low conversion can stem from several factors, often related to catalyst deactivation or poor reaction kinetics.
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[9] This is a common problem with pyridine substrates.
-
Solution: Employ ligands that are sterically bulky or have strong electronic donation properties to outcompete the pyridine nitrogen for coordination to the palladium. Ligands like SPhos, XPhos, or RuPhos are often effective.[10]
-
-
Inadequate Base: The base plays a critical role in the transmetalation step of the Suzuki cycle.[11] If your base is not strong enough or has poor solubility in the reaction solvent, the catalytic cycle can stall.
-
Poor Solubility: The pyridinol starting material may have limited solubility in common organic solvents.
-
Solution: Use a more polar aprotic solvent like DMF, DMAc, or add a co-solvent like water (for Suzuki reactions) to improve the solubility of all components.[14]
-
Issue 3: I am attempting a directed metalation at C5, but I am getting a complex mixture or recovering my starting material after quenching.
Causality & Solution: This typically points to issues with the lithiation step.
-
Insufficient Base or Inactive Base: Organolithium reagents and lithium amides are highly sensitive to moisture and air.
-
Solution: Use freshly titrated n-BuLi to prepare your LDA/LTMP. Ensure all glassware is rigorously flame-dried under vacuum or argon, and all solvents are anhydrous. Use 1.1-1.2 equivalents of the base to ensure complete deprotonation of both the hydroxyl group and the C5 position.
-
-
Temperature Control is Critical: The lithiated intermediate can be unstable at higher temperatures.
-
Solution: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath is essential) throughout the base addition and quenching process. Do not let the reaction warm up until after the electrophile has been added.[15]
-
-
Incorrect Order of Addition: The order of reagent addition is vital.
-
Solution: The standard procedure is to add the base to a cold (-78 °C) solution of the protected or unprotected pyridinol. After a short stirring period (15-60 min) to allow for metalation, the electrophile is then added to the reaction mixture at the same low temperature.
-
Validated Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position
This protocol details the selective coupling of an arylboronic acid at the C2 position, leveraging the higher reactivity of the C-Br bond.
Reaction Scheme: this compound + Aryl-B(OH)₂ --[Pd Catalyst, Base]--> 2-Aryl-3-chloropyridin-4-ol
-
Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 ratio, ~0.1 M concentration relative to the pyridinol).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Standard, reliable catalysts for Suzuki coupling.[16][17] |
| Base | K₂CO₃ or Cs₂CO₃ | Mild inorganic bases that are effective and minimize side reactions.[13] |
| Solvent | Dioxane/H₂O or DMF | Ensures solubility of both organic and inorganic reagents.[16] |
| Temperature | 80-90 °C | Sufficient to activate the C-Br bond without significant C-Cl activation. |
Protocol 2: Directed ortho-Metalation and Formylation at the C5-Position
This protocol describes the introduction of a formyl group at the C5 position. The 4-OH group must be protected for this procedure.
Reaction Scheme: Protected this compound --[1. LDA, 2. DMF]--> Protected 2-Bromo-3-chloro-5-formylpyridin-4-ol
-
Prerequisite: Protect the hydroxyl group of this compound as a TBDMS ether using standard conditions (TBDMS-Cl, Imidazole, DMF).
-
Base Preparation (LDA): In a flame-dried flask under argon, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool to -78 °C and add n-butyllithium (n-BuLi, 1.1 eq) dropwise. Stir for 20 minutes at 0 °C, then cool back to -78 °C.
-
Metalation: To a separate flame-dried flask containing the TBDMS-protected pyridinol (1.0 eq) in anhydrous THF at -78 °C, add the freshly prepared LDA solution dropwise. Stir the resulting mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for an additional 2 hours at this temperature.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography. The TBDMS group can then be removed using TBAF or HCl in an appropriate solvent.
Catalytic Cycle: Regioselectivity in Suzuki Coupling
Caption: Simplified Suzuki-Miyaura cycle for this compound.
References
-
Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. PubMed. Available at: [Link]
-
Halogen Reactivity Series Demonstration. YouTube. Available at: [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Available at: [Link]
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. Available at: [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Aqueous Palladium-Catalyzed Direct Arylation Polymerization of 2-Bromothiophene Derivatives. PubMed. Available at: [Link]
-
GCSE Chemistry Revision "Group 7 Part 3 Reactivity of the Halogens". YouTube. Available at: [Link]
-
Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. MDPI. Available at: [Link]
-
(a) 2-Bromo-3-iodopyridine undergoes SMC reactions at C3 (41 → 65), and... ResearchGate. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]
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Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. Available at: [Link]
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Remarkable Regioselective Position-10 Bromination of Bacteriopyropheophorbide-a and Ring-B Reduced Pyropheophorbide-a. PMC. Available at: [Link]
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Directed metalation of pyridine through deprotonation... ResearchGate. Available at: [Link]
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Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. MDPI. Available at: [Link]
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Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
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Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. Available at: [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health (NIH). Available at: [Link]
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Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. ACS Publications. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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DIRECTED ORTHO METALATION. Unblog.fr. Available at: [Link]
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Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. Available at: [Link]
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Protecting Groups. University of Wisconsin-Madison. Available at: [Link]
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Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. Available at: [Link]
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Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). Available at: [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Available at: [Link]
-
Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. PubMed. Available at: [Link]
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Reactivity of bromoselenophenes in palladium-catalyzed direct arylations. National Institutes of Health (NIH). Available at: [Link]
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Directed (ortho) Metallation. University of California, Irvine. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1 H)-ones under mild conditions and mechanistic insight. PubMed. Available at: [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]
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Directed ortho metalation. Wikipedia. Available at: [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (NIH). Available at: [Link]
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Technical Support Center: Optimizing Selective C2-Position Substitution
Welcome to the technical support center for selective C2-position substitution. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving regioselective functionalization on heterocyclic and aromatic scaffolds. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounding our advice in mechanistic principles and field-proven strategies.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the fundamental questions researchers often have when designing and executing C2-selective substitution reactions.
Q1: My reaction is yielding a mixture of isomers instead of selectively substituting the C2 position. What are the primary factors controlling regioselectivity?
A1: Regioselectivity in substitution reactions, particularly on electron-rich heterocyclic systems like indoles or pyrroles, is a delicate balance of electronic and steric effects. The inherent electronic properties of the substrate often favor substitution at other positions (e.g., C3 in indoles)[1][2]. To achieve C2 selectivity, you must override these innate tendencies. The key factors are:
-
Directing Groups: This is the most powerful tool. A directing group, typically installed on the nitrogen (N1) or an adjacent carbon (C3), physically blocks other reactive sites and positions the catalyst or reactant favorably for C2 functionalization through the formation of a stable metallacyclic intermediate.[3][4] The choice of directing group is critical and depends on the specific reaction mechanism.
-
Catalyst and Ligand System: In metal-catalyzed reactions (e.g., Pd-catalyzed C-H activation), the ligand's steric bulk and electronic properties are paramount. Bulky ligands can prevent access to more sterically hindered positions, thereby favoring the C2 position.[5] Subtle electronic tuning of the ligand can also influence the stability of key intermediates, guiding the reaction down the desired C2 pathway.[6]
-
Solvent Choice: The solvent influences catalyst solubility, substrate conformation, and the stabilization of charged intermediates or transition states. A change in solvent polarity can dramatically alter the reaction's regiochemical outcome.[7][8] For instance, a less polar solvent might favor a concerted, sterically-driven pathway, while a more polar solvent could promote pathways involving charged intermediates that have different positional preferences.
-
Reaction Temperature: Temperature affects the reaction kinetics. Often, lower temperatures can enhance selectivity by favoring the pathway with the lowest activation energy, which may be the desired C2-substitution pathway.[5] Conversely, higher temperatures might provide enough energy to overcome the activation barrier for less favored isomers, leading to a product mixture.
Q2: How do I choose an effective directing group for my substrate?
A2: The ideal directing group (DG) should:
-
Reliably direct the substitution to the C2 position.
-
Be easy to install and remove under mild conditions that do not affect the rest of the molecule.
-
Be compatible with the reaction conditions (i.e., stable to the catalyst, reagents, and temperature).
The electronic nature of the directing group can be a key determinant of regioselectivity. For example, in the functionalization of indoles with a ketone directing group at the C3 position, the electronic properties of the ketone dictate whether substitution occurs at the C2 or C4 position.[4]
Table 1: Comparison of Common Directing Groups for C2-Substitution of Indoles
| Directing Group | Position | Typical Reactions | Removal Conditions | Key Considerations |
| Pivaloyl (Piv) | N1 or C3 | C-H Arylation, Alkylation[3] | Basic hydrolysis (e.g., NaOH, K₂CO₃) | Good directing ability, generally robust. |
| Acetyl (Ac) | N1 | Friedel-Crafts, Halogenation | Mild basic hydrolysis | Can be cleaved under some reaction conditions. |
| Sulfonyl (e.g., Ts) | N1 | Lithiation-based substitutions | Reductive cleavage (e.g., Mg/MeOH) | Strongly electron-withdrawing, activates the ring. |
| Carbamate (e.g., Boc) | N1 | Photoredox arylation[9] | Acidic conditions (e.g., TFA) | Modulates nucleophilicity and can prevent side reactions at nitrogen.[9] |
Q3: How can I definitively confirm that my substitution occurred at the C2 position?
A3: A combination of analytical techniques is essential for unambiguous structure elucidation. Never rely on a single method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.
-
¹H NMR: Look for the disappearance of the C2-H proton signal and the appearance of new signals corresponding to the introduced substituent. The coupling patterns and chemical shifts of the remaining aromatic protons will change predictably.
-
¹³C NMR: The chemical shift of the C2 carbon will change significantly upon substitution.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming connectivity. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly definitive. You should see correlations between the protons of your new substituent and the C2 and C3 carbons of the heterocyclic ring, confirming its attachment point.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that a substitution reaction has occurred. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
X-Ray Crystallography: If you can grow a suitable crystal of your product, this method provides absolute, undeniable proof of the structure and regiochemistry.
Part 2: Troubleshooting Guide for C2-Substitution Reactions
This guide is structured to help you diagnose and solve specific experimental problems.
Problem 1: Poor or No Conversion to Product
Symptom: TLC/LC-MS analysis shows primarily unreacted starting material.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low reaction conversion.
Causality & Deeper Insights:
-
Catalyst Inactivity: Many catalysts, especially palladium complexes, are sensitive to air and moisture. Ensure you are using rigorously degassed solvents and maintaining an inert atmosphere (Nitrogen or Argon). If using a Pd(II) precatalyst that requires in-situ reduction to Pd(0), ensure your conditions are suitable for this step.
-
Leaving Group Ability: In cross-coupling reactions, the C-X bond (where X is a leaving group) is cleaved. The reaction rate is highly dependent on the leaving group's ability to depart as a stable anion.[10] For halides, the reactivity order is generally I > Br > Cl > F.
-
Solvent and Temperature: These parameters are intrinsically linked. A reaction may not proceed at low temperatures because the activation energy barrier is too high. Increasing the temperature provides the necessary energy.[5] However, the solvent must be stable at the chosen temperature and must effectively solvate the species involved in the rate-determining step.
Problem 2: Low Regioselectivity (Mixture of Isomers)
Symptom: NMR/LC-MS analysis shows the desired C2 product along with significant amounts of C3, C5, or other positional isomers.
Troubleshooting Workflow:
Caption: Decision tree for improving C2-position selectivity.
Causality & Deeper Insights:
-
Steric Hindrance: The core principle for achieving C2 selectivity is often steric control. By using a bulky directing group and/or a bulky ligand on the metal catalyst, you create a sterically crowded environment around all positions except C2. The C2 position becomes the most accessible site for the catalyst to bind and react.[11][12]
-
Electronic Tuning vs. Steric Effects: In some systems, the reaction is under electronic control, where the inherent electron density of the ring dictates the substitution site.[2][13] For example, the C3 position of indole is electronically richest. A directing group strategy forces a sterically controlled, kinetically favored pathway over the electronically favored thermodynamic pathway. Lowering the temperature disproportionately slows the higher-energy pathway to the C3-substituted product, thus improving selectivity for the C2 isomer.
Problem 3: Side Product Formation (e.g., N-Arylation, Di-substitution)
Symptom: Mass spectrometry and NMR show products corresponding to substitution on the heteroatom (e.g., indole N-H) or multiple substitutions on the ring.
Troubleshooting Workflow:
Caption: Logic for mitigating common side product formation.
Causality & Deeper Insights:
-
N-H Reactivity: The N-H bond in heterocycles like indole is acidic and nucleophilic. In the presence of a base (common in cross-coupling reactions), the nitrogen can be deprotonated to form a highly nucleophilic anion, which can then react with the electrophile (e.g., aryl halide), leading to N-arylation. Protecting the nitrogen with a removable group like Boc or Pivaloyl physically blocks this pathway.[9]
-
Over-reaction (Di-substitution): Once the first C2-substitution has occurred, the product itself becomes a substrate for a second substitution. If the newly functionalized molecule is as reactive or more reactive than the starting material, di-substitution can compete. This is controlled by stoichiometry. By using the limiting reagent carefully (usually the heterocyclic substrate), you can minimize the chance of a second reaction occurring.
Part 3: Experimental Protocol & Data Management
A reliable protocol is the foundation of reproducible science. Here is a representative, self-validating protocol for a Palladium-catalyzed C2-arylation of an N-Pivaloyl-protected indole.
Protocol: Selective C2-Arylation of N-Piv-Indole
Objective: To selectively couple an aryl bromide with the C2 position of N-Piv-indole.
Materials:
-
N-Piv-Indole (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.5 equiv, finely ground and dried)
-
Toluene (Anhydrous)
Self-Validating System & Controls:
-
Control 1 (No Catalyst): Run a parallel reaction without Pd(OAc)₂/SPhos. No product formation is expected, confirming the reaction is catalyst-dependent.
-
Control 2 (No Ligand): Run a reaction without SPhos. Lower yield and/or selectivity is expected, confirming the ligand's essential role.
-
Control 3 (No Base): Run a reaction without K₂CO₃. No product is expected, confirming the base's role in the catalytic cycle.
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried Schlenk flask, add N-Piv-Indole (e.g., 201 mg, 1.0 mmol), the Aryl Bromide (1.2 mmol), K₂CO₃ (345 mg, 2.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
-
Reaction Execution:
-
Place the flask in a pre-heated oil bath at 110 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
-
Monitoring the Reaction:
-
To monitor progress, take a small aliquot (approx. 0.1 mL) via syringe, dilute with ethyl acetate, filter through a small plug of silica, and analyze by TLC and/or LC-MS.
-
A successful reaction will show the consumption of starting material and the appearance of a new, less polar spot (on silica TLC).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Combine the pure fractions and remove the solvent to yield the C2-arylated product.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS as described in FAQ Q3.
-
References
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Deufel, F., Ravi, M., & van Gemmeren, M. (2025). Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations. Angewandte Chemie International Edition. [Link]
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Organic Letters. (2026). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. ACS Publications. [Link]
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Wikipedia. (n.d.). Substitution reaction. [Link]
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Inorganic Chemistry. (2026). Cobalt(III) Corrolato Complexes with Tailored Secondary Spheres: Catalytic Implications for Water Oxidation. ACS Publications. [Link]
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Journal of the American Chemical Society. (n.d.). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. [Link]
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Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024). Heterocyclic Amines. [Link]
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ACS Publications. (2026). Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. [Link]
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National Institutes of Health. (n.d.). Design and Synthesis of a Library of C2-Substituted Sulfamidoadenosines to Probe Bacterial Permeability. PMC. [Link]
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National Institutes of Health. (n.d.). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. PMC. [Link]
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PubMed Central. (n.d.). Progress in Cu‐Based Catalyst Design for Sustained Electrocatalytic CO2 to C2+ Conversion. [Link]
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Chemistry LibreTexts. (2019). The SN2 Mechanism. [Link]
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Ashenhurst, J. (2023). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. [Link]
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APV Mainz. (n.d.). Transfer of Analytical Procedures: Position Paper. [Link]
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Wilcock, B. C., Uno, B. E., Bromann, G. L., & Burke, M. (2012). Selective functionalizations at the C2' position of AmB. ResearchGate. [Link]
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ResearchGate. (2025). Substituent Effects in Heterocyclic Systems. [Link]
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National Institutes of Health. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. [Link]
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OrganicChemistryTutor. (2022, March 22). Can You Solve These SN2 Problems? YouTube. [Link]
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ACS Central Science. (2024). Caught in the Act of Substitution: Interadsorbate Effects on an Atomically Precise Fe/Co/Se Nanocluster. [Link]
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Ashenhurst, J. (2012). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. [Link]
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ResearchGate. (n.d.). Elucidating the effects of solvent-ionomer interactions on copper catalyst layers for CO2 electrolysis to multicarbon products. [Link]
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ResearchGate. (2025). Advanced Catalyst Design and Reactor Configuration Upgrade in Electrochemical Carbon Dioxide Conversion. [Link]
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USP. (2020, November 30). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. [Link]
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RSC Publishing. (2023). Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak. [Link]
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A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (n.d.). [Link]
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MDPI. (2021). Enhanced C2 and C3 Product Selectivity in Electrochemical CO2 Reduction on Carbon-Doped Copper Oxide Catalysts Prepared by Deep Eutectic Solvent Calcination. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Substitution Reactions Archives. [Link]
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Allen. (n.d.). Substitution Reactions - Mechanism, Types and Examples. [Link]
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OrganicChemistryTutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
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The Journal of Organic Chemistry. (2026). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. ACS Publications. [Link]
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ResearchGate. (n.d.). Selective C2–arylation of benzofuran and indoles under mild conditions. [Link]
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Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. [Link]
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PubMed Central. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. [Link]
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Chemistry LibreTexts. (2022). Directing Effects. [Link]
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Pearson. (n.d.). Substitution Reactions Exam Prep. [Link]
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ACS Publications. (n.d.). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. [Link]
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Organic Letters. (2024). Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. ACS Publications. [Link]
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National Institutes of Health. (2021). Energetic and Geometric Characteristics of the Substituents: Part 2: The Case of NO2, Cl, and NH2 Groups in Their Mono-Substituted Derivatives of Simple Nitrogen Heterocycles. PMC. [Link]
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Organic Chemistry Tutor. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. [Link]
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Challenges in the purification of pyridin-4-ol and pyridin-4-one tautomers
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the purification of pyridin-4-ol and its corresponding tautomer, pyridin-4(1H)-one. The inherent tautomeric nature of this heterocyclic system is the primary source of purification difficulties, influencing everything from solubility to chromatographic behavior. This document provides in-depth, troubleshooting-focused guidance to address these specific issues.
The Core Challenge: Tautomeric Equilibrium
The fundamental difficulty in handling pyridin-4-ol lies in its existence as a dynamic equilibrium of two tautomeric forms: the aromatic alcohol (pyridin-4-ol) and the non-aromatic but highly polar amide (pyridin-4-one).[1][2] The position of this equilibrium is highly sensitive to the molecule's environment, which is a critical factor to grasp for successful purification.[1]
-
In the solid state and in polar, protic solvents (e.g., water, methanol): The equilibrium heavily favors the pyridin-4-one form. This is due to strong intermolecular hydrogen bonding, which stabilizes the keto tautomer.[3][4]
-
In the gas phase or in non-polar solvents (e.g., cyclohexane): The pyridin-4-ol (enol) form becomes more significant or even dominant.[2][3]
This solvent-dependent behavior means that the compound's properties, particularly its polarity and solubility, can change dramatically depending on the conditions, leading to unexpected outcomes during purification.
Sources
Technical Support Center: Synthesis of Multi-Halogenated Pyridines
Welcome to the technical support center for the synthesis of multi-halogenated pyridines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in this demanding area of synthetic chemistry. Halopyridines are critical building blocks in pharmaceuticals and agrochemicals, yet their synthesis is often plagued by issues of low yield and poor regioselectivity due to the inherent electron-deficient nature of the pyridine ring.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities, improve your reaction yields, and achieve precise control over your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the direct halogenation of pyridine so challenging compared to benzene?
The core of the challenge lies in the electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect that deactivates the entire ring system towards electrophilic aromatic substitution (EAS).[1] This electronic deficiency means that traditional EAS halogenations require harsh conditions, such as high temperatures and strong Brønsted or Lewis acids, which often lead to low yields, lack of selectivity, and degradation of sensitive functional groups.[3]
Q2: My halogenation reaction is giving me a mixture of isomers. How can I control the position of halogenation?
Regiocontrol is a primary obstacle in pyridine chemistry. The optimal strategy depends entirely on the desired substitution pattern:
-
C3-Halogenation: Classical EAS methods tend to favor the 3-position, but often result in regioisomeric mixtures.[3] For high selectivity, a modern approach involving a temporary ring-opening to a "Zincke imine" intermediate is highly effective. This strategy transforms the inert pyridine into a reactive alkene-like structure that undergoes selective halogenation under mild conditions.[3][4][5]
-
C2-Halogenation: This position can be activated by first converting the pyridine to its corresponding N-oxide. The N-oxide can then be halogenated at the 2-position.[1][6]
-
C4-Halogenation: This is often the most difficult position to functionalize directly. A highly effective modern method involves the installation of a specially designed phosphine reagent at the 4-position to form a phosphonium salt. This salt then acts as an excellent leaving group, allowing for displacement by a halide nucleophile via an SNAr mechanism.[1][7][8]
Q3: My reaction yield is consistently low. What are the most common culprits?
Low yields in these reactions can typically be traced back to a few key areas:
-
Incomplete Reaction: The deactivating nature of the pyridine ring may lead to sluggish or incomplete conversion. Monitoring the reaction by TLC or GC is crucial.[9]
-
Harsh Reaction Conditions: High temperatures and strong acids can cause substrate degradation or the formation of intractable byproducts.[3]
-
Poor Regioselectivity: The formation of multiple, difficult-to-separate isomers directly lowers the isolated yield of the desired product.[3]
-
Suboptimal Reagents: The choice of halogenating agent and catalyst is critical. For instance, in some cases, avoiding a catalyst altogether is necessary to prevent side reactions.[9]
-
Product Loss During Workup: Multi-halogenated pyridines can be volatile, and significant product can be lost during solvent removal or distillation if not performed carefully.[10]
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Issue 1: Low Yield and Isomer Formation in Chlorination
Q: I am trying to synthesize 2,6-dichloropyridine from 2-chloropyridine using chlorine gas, but my yield is poor and I'm seeing other isomers like 2,3- and 2,5-dichloropyridine in my GC-MS. What is happening?
A: This is a classic selectivity problem. The formation of multiple isomers during the liquid-phase chlorination of 2-chloropyridine is often caused by the presence of a catalyst or suboptimal reaction temperature.
-
Causality: Many catalysts used for chlorination are not selective and can promote halogenation at various positions on the deactivated ring. High temperatures can also favor the formation of thermodynamically stable, but undesired, isomers.
-
Recommended Solution: For this specific transformation, the highest selectivity for 2,6-dichloropyridine is achieved by performing the reaction in the liquid phase at elevated temperatures (typically 180°C to 250°C ) without a catalyst.[9] The elevated temperature provides the necessary activation energy for the reaction to proceed, while the absence of a catalyst prevents the formation of other isomers. It is also critical to maintain sufficient pressure to keep the reactants in the liquid phase.
| Parameter | Recommendation | Rationale |
| Starting Material | 2-Chloropyridine | Pre-halogenation directs the second chlorine. |
| Catalyst | None | Catalysts often promote unwanted isomer formation.[9] |
| Temperature | 180°C - 250°C | Provides sufficient energy for reaction without a catalyst.[9] |
| Phase | Liquid (under pressure) | Ensures efficient molecular interaction. |
| Monitoring | GC or TLC | Essential to track conversion and prevent over-chlorination. |
Issue 2: Poor Selectivity in C3-Bromination
Q: I am attempting a 3-bromination on a substituted pyridine using Br₂ and FeBr₃, but the reaction is slow, requires high heat, and yields a complex mixture of products. How can I achieve clean, high-yielding 3-bromination?
A: You are facing the inherent limitations of electrophilic aromatic substitution on a deactivated ring. A far superior approach is to temporarily change the electronic nature of the pyridine ring through the Zincke imine strategy.
-
Causality: The FeBr₃/Br₂ system is a standard EAS method that struggles with the electron-poor pyridine. The harsh conditions needed to force the reaction are often incompatible with other functional groups and lead to poor regioselectivity.[3]
-
Recommended Solution: Employ the modern "ring-opening, halogenation, ring-closing" sequence.[3][4] In this method, the pyridine is first activated (e.g., with Tf₂O) and then reacted with an amine (e.g., dibenzylamine) to open the ring, forming a highly reactive, electron-rich azatriene intermediate (a Zincke imine). This intermediate undergoes facile and highly regioselective bromination at the desired position with N-bromosuccinimide (NBS) under mild conditions. Subsequent heating with an ammonia source (e.g., NH₄OAc) closes the ring to afford the 3-bromopyridine in high yield and purity.
Issue 3: Failed Iodination or Bromination in C4-Phosphonium Salt Displacement
Q: I have successfully synthesized a 4-pyridyl phosphonium salt and can displace it with LiCl to get the 4-chloropyridine. However, when I use LiBr or LiI, the reaction gives very low yields or fails completely. What do I need to change?
A: This is a common reactivity issue. While chloride is often a sufficiently strong nucleophile for this displacement, bromide and especially iodide are less reactive in this specific SNAr pathway and require an acid additive and more forcing conditions to achieve good yields.
-
Causality: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) pathway.[1] The reactivity of the halide nucleophiles in this system does not always follow standard trends. Computational and experimental studies show that for bromination and iodination, protonation of the pyridine nitrogen by a strong acid generates a more reactive pyridinium salt, which significantly accelerates the rate-determining phosphine elimination step.[1]
-
Recommended Solution: When performing brominations or iodinations on 4-pyridyl phosphonium salts, add a stoichiometric equivalent of a strong acid, such as trifluoromethanesulfonic acid (TfOH).[1][7] Additionally, you will likely need to increase the reaction temperature and extend the reaction time compared to the chlorination protocol.
| Halogenation | Typical Conditions | Key Adjustment |
| Chlorination | LiCl, 80 °C | Standard conditions are often sufficient.[1] |
| Bromination | LiBr, 80 °C | Add 1.0 equiv. TfOH to improve yield.[1][7] |
| Iodination | LiI, 120 °C, 48h | Add 1.0 equiv. TfOH and increase temperature/time.[1][7] |
Key Synthetic Protocols
The following are generalized, step-by-step protocols for advanced halogenation methods. Always consult the primary literature and perform appropriate safety assessments before conducting any experiment.
Protocol 1: General Procedure for 3-Iodination of Pyridines via Zincke Imine Intermediate
(Adapted from McNally et al., Science, 2022)[3]
This is a one-pot, three-step sequence.
-
N-Activation and Ring Opening:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the starting pyridine (1.0 equiv) and a non-nucleophilic base (e.g., 2,4,6-collidine, 1.1 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) and stir for 20 minutes.
-
Add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 1 hour, or until TLC/LCMS indicates complete formation of the Zincke imine intermediate.
-
-
Halogenation:
-
Add N-iodosuccinimide (NIS, 1.2 equiv) to the reaction mixture. If the pyridine substrate has a 3-substituent, an acid additive may be required. Stir at room temperature for 1-2 hours.
-
Optional Quench: Add 1,3,5-trimethoxybenzene (1.0 equiv) to quench any remaining NIS before cyclization.
-
-
Ring Closing:
-
Add ammonium acetate (NH₄OAc, 10 equiv) and ethanol (EtOH).
-
Heat the mixture to 60 °C and stir until LCMS analysis shows complete conversion to the 3-iodopyridine product.
-
Cool the reaction, quench with aqueous sodium thiosulfate, and extract the product with an organic solvent. Purify by column chromatography.
-
Protocol 2: General Procedure for 4-Chlorination via Phosphonium Salt Displacement
(Adapted from Levy et al., J. Am. Chem. Soc., 2021)[1]
This is a two-step sequence that can sometimes be performed in one pot, though yields are often higher with isolation of the intermediate salt.
-
Phosphonium Salt Formation:
-
In a flame-dried flask under an inert atmosphere, dissolve the starting pyridine (1.0 equiv) and the appropriate designed phosphine reagent (e.g., phosphine I or II from the literature, 1.1 equiv) in a suitable solvent like dioxane.[1]
-
Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) at room temperature and stir for several hours until the phosphonium salt precipitates or LCMS confirms full conversion.
-
The salt can be isolated by filtration or used directly in the next step.
-
-
Nucleophilic Displacement:
-
To the crude or isolated phosphonium salt, add lithium chloride (LiCl, 4.0 equiv).
-
Heat the mixture to 80 °C and stir until the reaction is complete as monitored by LCMS.
-
Cool the reaction, partition between water and an organic solvent (e.g., ethyl acetate), and extract the aqueous layer.
-
Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), concentrate, and purify by column chromatography.
-
References
-
Levy, J. N., Liu, R. R., & McNally, A. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Available at: [Link]
-
Levy, J. N., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Available at: [Link]
-
Levy, J. N., Liu, R. R., & McNally, A. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. Available at: [Link]
-
Levy, J. N. (2022). Selective halogenation of pyridines and diazines via unconventional intermediates. Colorado State University Libraries. Available at: [Link]
-
Request PDF: Halogenation of the 3-position of pyridines through Zincke imine intermediates. ResearchGate. Available at: [Link]
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube. Available at: [Link]
-
Levy, J. N., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]
-
Ponomarev, I. A., et al. (2023). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. Available at: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Levy, J. N., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]
-
Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. Available at: [Link]
- Synthetic method of 2, 3, 5-trichloropyridine. Google Patents.
- Synthesis method of 2,6-dichloropyridine. Google Patents.
-
Polyhalogenated heterocyclic compounds. Part 47.1 Syntheses of multi-substituted pyridine derivatives from pentafluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
- Preparation of 2,3,5-trichloropyridine. Google Patents.
Sources
- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mountainscholar.org [mountainscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Column Chromatography Purification of 2-Bromo-3-chloropyridin-4-ol
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the column chromatographic purification of crude 2-Bromo-3-chloropyridin-4-ol. The information herein is synthesized from established chromatographic principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a halogenated pyridinol derivative with a unique combination of functional groups that influence its chromatographic behavior. The pyridine ring introduces basicity, while the hydroxyl group imparts polarity and the potential for hydrogen bonding. The bromo and chloro substituents further modify the electronic properties and steric hindrance of the molecule. Understanding these characteristics is crucial for developing an effective purification strategy.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the column chromatography of this compound.
Issue 1: Poor Separation of the Product from Impurities
-
Question: My TLC analysis of the column fractions shows co-elution of the desired product with impurities. How can I improve the separation?
-
Answer: Co-elution is a common challenge that can often be resolved by systematically optimizing your chromatographic parameters.
-
Optimize the Mobile Phase: The polarity of the eluent system is a critical factor. For a polar compound like this compound, a typical starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Actionable Advice: Begin with a low polarity mobile phase and gradually increase the proportion of the polar solvent. This can be done isocratically (using a constant solvent ratio) or as a gradient elution. For closely eluting spots, a shallow gradient is often more effective.[1]
-
Pro-Tip: If you are still struggling with separation, consider switching to a different solvent system. For instance, replacing ethyl acetate with a mixture of dichloromethane and methanol can alter the selectivity of the separation.
-
-
Consider the Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can sometimes lead to peak tailing or degradation of sensitive compounds.[1][2]
-
Actionable Advice: If you observe significant tailing, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).[1] Alternatively, for highly basic compounds, neutral alumina can be a suitable alternative stationary phase.[1]
-
-
Improve Column Packing and Dimensions: A well-packed column is essential for good separation.
-
Actionable Advice: Ensure your silica gel is uniformly packed to avoid channeling. Using a longer and narrower column can also enhance resolution for difficult separations.[1]
-
-
Issue 2: Product Tailing on the TLC and Column
-
Question: My product spot on the TLC plate is streaking, and the peaks from my column are broad with significant tailing. What is causing this, and how can I fix it?
-
Answer: Peak tailing with pyridine-containing compounds on silica gel is often due to strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[2]
-
Mobile Phase Modification:
-
Actionable Advice: Adding a small amount of a basic modifier, such as triethylamine or ammonia, to your eluent can help to saturate the acidic sites on the silica gel, leading to more symmetrical peaks.[2] Start with a low concentration (e.g., 0.1%) and optimize as needed.
-
-
pH Adjustment:
-
Actionable Advice: In some cases, adjusting the apparent pH of the mobile phase can suppress the ionization of the silanol groups, reducing their interaction with the basic analyte.[2] This is more common in reversed-phase chromatography but can be adapted for normal phase with careful solvent selection.
-
-
Issue 3: Irrecoverable Product or Low Yield
-
Question: After running my column, I have a very low yield of the purified product. Where could my compound have gone?
-
Answer: Low recovery can be due to several factors, from irreversible adsorption on the stationary phase to decomposition.
-
Decomposition on Silica Gel: The acidic nature of silica gel can cause the degradation of some sensitive compounds.[3]
-
Actionable Advice: To test for stability, spot your crude material on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots or a decrease in the intensity of your product spot, your compound may be unstable on silica. In this case, using a deactivated stationary phase like neutral alumina is recommended.[1][3]
-
-
Irreversible Adsorption: Highly polar compounds can sometimes bind very strongly to the silica gel and fail to elute.
-
Actionable Advice: If you suspect your compound is stuck on the column, you can try flushing the column with a very polar solvent system, such as 10-20% methanol in dichloromethane, to try and recover it.
-
-
Issue 4: The Product Elutes Too Quickly (Low Rf)
-
Question: My product is coming off the column in the first few fractions, even with a very non-polar eluent. How can I achieve better retention?
-
Answer: If your compound has a very high affinity for the mobile phase, it will elute quickly.
-
Decrease Mobile Phase Polarity:
-
Actionable Advice: Start with a less polar eluent system. For example, if you are using 20% ethyl acetate in hexanes, try reducing it to 5% or 10%.
-
-
Consider an Alternative Stationary Phase:
-
Actionable Advice: For very polar compounds that are not well-retained on silica, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[4] HILIC utilizes a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water or methanol).[4]
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?
-
A1: A gradient of ethyl acetate in hexanes is a common and effective starting point for the purification of many organic compounds.[1] For this compound, which is expected to be polar, you might start with 10-20% ethyl acetate in hexanes and gradually increase the polarity based on your TLC analysis.
-
-
Q2: How do I determine the correct solvent system using Thin Layer Chromatography (TLC)?
-
A2: The ideal Rf (retention factor) for your target compound on a TLC plate for good column separation is typically between 0.2 and 0.4. You can test different solvent mixtures to find one that gives you this Rf for your product and also shows good separation from the major impurities.
-
-
Q3: Can I use dichloromethane instead of hexanes?
-
A3: Yes, dichloromethane is another common solvent for column chromatography and is more polar than hexanes. A system of ethyl acetate in dichloromethane, or methanol in dichloromethane, can be effective for polar compounds.
-
-
Q4: What are the potential impurities I should be looking for?
-
A4: Based on the synthesis of similar halogenated pyridinols, potential impurities could include starting materials, regioisomers (e.g., other brominated or chlorinated isomers), and potentially di-halogenated byproducts.[1][5] The presence of a hydroxyl group also opens the possibility of oxidation products.[6]
-
-
Q5: Is it necessary to use a gradient elution?
-
A5: Not always. If your impurities are well-separated from your product on the TLC plate with a single solvent mixture (isocratic elution), then a gradient is not necessary. However, for complex mixtures with impurities that have a wide range of polarities, a gradient elution is often more efficient.
-
IV. Experimental Protocols & Data
Protocol 1: TLC Analysis for Solvent System Selection
-
Prepare a dilute solution of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing your chosen solvent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize the spots under UV light and/or by staining.
-
Calculate the Rf values for your product and any impurities.
-
Adjust the solvent system polarity until the Rf of your product is in the desired range (0.2-0.4) and there is clear separation from other spots.
Table 1: Example TLC Data for Solvent System Screening
| Solvent System (v/v) | Product Rf | Impurity 1 Rf | Impurity 2 Rf | Separation Quality |
| 20% EtOAc in Hexanes | 0.15 | 0.25 | 0.05 | Poor |
| 40% EtOAc in Hexanes | 0.35 | 0.50 | 0.20 | Good |
| 10% MeOH in DCM | 0.40 | 0.65 | 0.25 | Excellent |
Note: This is example data and actual results may vary.
Protocol 2: Step-by-Step Column Chromatography Workflow
-
Column Preparation:
-
Select an appropriate size glass column.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, low-polarity eluent.
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column solvent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the top of the column.
-
Begin collecting fractions.
-
If running a gradient, gradually increase the polarity of your eluent over time.
-
Monitor the elution of your compounds by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
V. Visualizing the Workflow
Caption: A typical workflow for the purification of this compound by column chromatography.
VI. References
-
Smolecule. (n.d.). Buy 2-Bromo-4-chloropyridin-3-OL. Retrieved January 26, 2026, from
-
Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products. Retrieved January 26, 2026, from
-
PubChem. (n.d.). 2-Bromo-3-chloro-4-methylpyridine. Retrieved January 26, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 2-Bromo-4-chloropyridine. Retrieved January 26, 2026, from
-
Biosynth. (n.d.). 2-bromo-4-chloropyridin-3-ol. Retrieved January 26, 2026, from
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved January 26, 2026, from [Link]
-
Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved January 26, 2026, from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 26, 2026, from [Link]
-
Google Patents. (n.d.). US3668209A - Separation of chlorinated pyridines and derivatives thereof. Retrieved January 26, 2026, from
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved January 26, 2026, from [Link]
Sources
Technical Support Center: Monitoring 2-Bromo-3-chloropyridin-4-OL Reactions
This guide is designed for researchers, scientists, and drug development professionals who are monitoring chemical reactions involving 2-Bromo-3-chloropyridin-4-ol using Thin-Layer Chromatography (TLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Here, we synthesize technical accuracy with field-proven insights to help you navigate common challenges and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of TLC and qNMR for monitoring reactions of this compound.
Q1: Why are TLC and qNMR often used together to monitor reactions of substituted pyridinols?
A: TLC and qNMR are powerful complementary techniques. TLC is a rapid, cost-effective method for qualitative analysis, providing a quick visual assessment of the reaction's progress by showing the disappearance of starting materials and the appearance of products.[1][2][3] It's excellent for initial reaction screening and optimization.[1] qNMR, on the other hand, offers precise quantitative data.[4][5] It allows for the accurate determination of the concentration of reactants, products, and even intermediates directly in the reaction mixture, leading to a detailed understanding of reaction kinetics and yield.[4][5]
Q2: What are the key challenges when monitoring reactions of this compound with these techniques?
A: Due to the polar nature of the hydroxyl group and the presence of halogens, this compound and its derivatives can be challenging. For TLC, this can manifest as streaking or poor separation if the solvent system is not optimized.[6] For qNMR, challenges can include signal overlap in complex reaction mixtures, and ensuring accurate quantification requires careful selection of an internal standard and optimization of acquisition parameters.[4][7]
Q3: How do I choose an appropriate TLC solvent system for a reaction involving this compound?
A: The goal is to find a solvent system where your starting material has an Rf value of approximately 0.3-0.4.[8] Given the polarity of this compound, you will likely need a relatively polar solvent system. Good starting points for polar compounds include mixtures of ethyl acetate/hexanes or dichloromethane/methanol.[9][10] It is recommended to test a few solvent systems with varying polarities to achieve the best separation between your starting material, product, and any potential byproducts.
Q4: What is a suitable internal standard for qNMR analysis of this compound reactions?
A: An ideal internal standard should be chemically inert, stable, and have a simple NMR spectrum with signals that do not overlap with those of your analyte or other components in the reaction mixture.[4] For polar, aromatic compounds like substituted pyridinols, common internal standards include maleic acid, 1,4-dioxane, or dimethyl sulfone, depending on the deuterated solvent used.[11] The choice of internal standard must be validated for each specific reaction system.
Q5: Can I monitor the reaction in real-time using NMR?
A: Yes, real-time or "in-situ" reaction monitoring is a powerful application of NMR spectroscopy.[5][8][12] This involves acquiring a series of ¹H NMR spectra at regular time intervals as the reaction proceeds.[5][8] This technique can provide detailed kinetic data but may be challenging if the reaction causes significant changes in the sample's magnetic homogeneity, leading to distorted spectra.[8]
Section 2: Troubleshooting Guide for TLC Analysis
This section provides solutions to specific problems you might encounter when using TLC to monitor your reactions.
| Problem | Potential Causes | Solutions & Explanations |
| Spots are streaking | - Sample is too concentrated.- The solvent system is too polar for the compound.- The compound is highly acidic or basic and is interacting strongly with the silica gel. | - Dilute your sample before spotting it on the TLC plate.- Decrease the polarity of your solvent system. For example, if you are using 10% methanol in dichloromethane, try 5%.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent to suppress ionization and reduce streaking. |
| All spots remain at the baseline | - The solvent system is not polar enough to move the compounds up the plate. | - Increase the polarity of your solvent system. For instance, increase the percentage of methanol in your dichloromethane/methanol mixture. For very polar compounds, consider using a solvent system like ethyl acetate/butanol/acetic acid/water.[10] |
| All spots run to the solvent front | - The solvent system is too polar. | - Decrease the polarity of your eluent. Increase the proportion of the less polar solvent in your mixture (e.g., more hexanes in an ethyl acetate/hexanes system). |
| Poor separation between starting material and product | - The polarity of the starting material and product are very similar.- The chosen solvent system does not provide adequate resolution. | - Try a different solvent system with different solvent selectivities. For example, if a mixture of ethyl acetate/hexanes doesn't work, try a system with dichloromethane/methanol or toluene/acetone.- Consider using a different stationary phase, such as alumina or reverse-phase silica gel plates. |
| No spots are visible under UV light | - The compounds are not UV-active. | - this compound, being an aromatic compound, should be UV-active. If no spots are seen, it could indicate that the reaction has not proceeded or the concentration is too low.[6] Try concentrating your sample or using a chemical stain for visualization. |
| Unexpected spots appear | - The reaction is producing byproducts.- The starting material is degrading on the silica plate.- Contamination of the TLC plate. | - This is valuable information! The appearance of new spots indicates the formation of other species in your reaction.[2]- To check for stability on silica, you can run a 2D TLC.- Ensure careful handling of the TLC plate to avoid accidental contamination.[6] |
Visualizing Halogenated Pyridinols on a TLC Plate
Since this compound contains halogens, specific visualization techniques can be employed if UV visualization is insufficient. A silver nitrate stain can be effective for detecting halogenated hydrocarbons.
Protocol for Silver Nitrate Stain:
-
Prepare the staining solution by dissolving 0.1 g of silver nitrate in 1 mL of water, then add 10 mL of 2-phenoxyethanol and dilute to 200 mL with acetone. Add one drop of 30% hydrogen peroxide.
-
After running the TLC, dry the plate completely.
-
Spray the plate with the silver nitrate solution.
-
Irradiate the plate with unfiltered UV light until dark spots appear, indicating the presence of halogenated compounds.
Section 3: Troubleshooting Guide for qNMR Analysis
This section addresses common issues encountered during the quantitative analysis of your reaction mixture by NMR.
| Problem | Potential Causes | Solutions & Explanations |
| Poor signal-to-noise ratio (S/N) | - The concentration of the analyte is too low.- Insufficient number of scans. | - If possible, use a more concentrated sample. Generally, 10-20 mg of the reaction mixture is sufficient for small molecules.[4]- Increase the number of scans. The S/N ratio is proportional to the square root of the number of scans.[4] |
| Broad or distorted peaks | - Poor shimming of the magnet.- Sample inhomogeneity.- High sample viscosity. | - Re-shim the magnet before acquiring data. Ensure the sample is homogeneous.[4]- If the reaction mixture is viscous, consider diluting it further. |
| Inaccurate or irreproducible quantification | - Incomplete relaxation of nuclei between pulses.- Non-uniform excitation of the spectral region.- Overlapping signals.- Unstable internal standard. | - Ensure the relaxation delay (D1) is at least 5 times the longest T1 relaxation time of the nuclei of interest.[5]- Use a calibrated 90° pulse and ensure the receiver gain is set appropriately to avoid signal clipping.[4]- If signals overlap, try to find other non-overlapping signals for quantification. Using a higher field NMR instrument can also improve signal dispersion.[4]- Choose a stable and non-reactive internal standard.[4] |
| Baseline distortions | - Incorrect data processing.- Presence of broad signals from polymers or paramagnetic species. | - Apply proper phasing and baseline correction during data processing. A polynomial baseline correction is often effective.- If paramagnetic species are suspected, their presence can cause line broadening and shifts. |
Experimental Workflow for qNMR Sample Preparation
Sources
- 1. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 2. magritek.com [magritek.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-溴-2-氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 9. Home Page [chem.ualberta.ca]
- 10. chegg.com [chegg.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. web.pdx.edu [web.pdx.edu]
Technical Support Center: Best Practices for Handling and Storing Reactive Pyridine Intermediates
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and field-proven insights for safely and effectively managing reactive pyridine intermediates. This resource is structured to address specific issues you may encounter during your experiments, moving from foundational principles to practical troubleshooting and detailed protocols.
Core Principles: Understanding the "Why" Behind the Hazard
Reactive pyridine intermediates are transient species that deviate from the stable, aromatic pyridine ring. Their heightened reactivity stems from several key factors:
-
Loss of Aromaticity: Intermediates like 1,2- and 1,4-dihydropyridines (DHPs) have lost the thermodynamic stability of the aromatic sextet. This creates a strong driving force to re-aromatize, making them highly susceptible to oxidation.[1]
-
Charge Localization: Species such as N-acylpyridinium salts and pyridinium ylides feature a positive charge on the nitrogen atom. This dramatically increases the electrophilicity of the ring, making it vulnerable to nucleophilic attack and decomposition. The stability of these salts is highly dependent on the substituents on both the acyl group and the pyridine ring.[2][3][4]
-
High Nucleophilicity/Basicity: Metallated intermediates, such as lithiated pyridines or pyridine Grignard reagents , are exceptionally strong bases and nucleophiles. They are pyrophoric or highly reactive with air and moisture, requiring strict inert atmosphere techniques for handling.[5][6][7]
Understanding these underlying principles is the first step toward anticipating potential issues and designing robust experimental plans.
Troubleshooting Guide: From Observation to Solution
This section addresses common problems encountered during the synthesis and handling of reactive pyridine intermediates in a practical question-and-answer format.
Q1: My Hantzsch reaction produced the dihydropyridine product, but it turned yellow/brown on the benchtop or during workup. What is happening and how can I prevent it?
A: This color change is a classic visual indicator of decomposition, specifically the oxidation of your dihydropyridine (DHP) intermediate back to the aromatic pyridine scaffold.
-
Causality: 1,4-Dihydropyridines are analogues of the biological reducing agent NADH and are prone to oxidation.[1] Exposure to atmospheric oxygen, sometimes accelerated by light or trace acid/base, provides the driving force for this re-aromatization. The resulting colored impurities are often polymeric or highly conjugated byproducts.
-
Troubleshooting & Prevention:
-
Minimize Air Exposure: Once the reaction is complete, perform all subsequent steps (filtration, extraction, concentration) as quickly as possible. If the product is particularly sensitive, work under a blanket of inert gas (Nitrogen or Argon).
-
Control the Workup Environment: Avoid acidic or strongly basic conditions during workup unless required by the protocol, as these can catalyze decomposition. Use a buffered aqueous solution for extraction if necessary.
-
Purification Strategy: When performing column chromatography, consider adding a small amount of a mild, non-nucleophilic base like triethylamine (~0.1-0.5%) to the eluent. This deactivates the acidic silanol groups on the silica surface, which can promote decomposition and cause peak tailing.[8]
-
Storage: Store the isolated DHP under an inert atmosphere, protected from light (e.g., in an amber vial), and at low temperatures (-20 °C is often sufficient for short-term storage).
-
Q2: I'm forming a lithiated pyridine at -78 °C. When I let the reaction warm slightly or add my electrophile, the solution turns black and my yield is very low. What's going wrong?
A: The formation of a black tar-like substance in organometallic reactions with pyridines points to uncontrolled side reactions and thermal decomposition.
-
Causality: Lithiated pyridines are thermally unstable. While they can be formed and are synthetically useful at low temperatures (typically -78 °C), allowing them to warm up can initiate complex decomposition pathways, including elimination to form pyridyne intermediates or polymerization.[9] Furthermore, the addition of an electrophile is often highly exothermic, and if the addition is too fast, the localized heating can trigger decomposition before the desired reaction occurs.
-
Troubleshooting & Prevention:
-
Strict Temperature Control: Maintain the reaction temperature at or below -78 °C throughout the entire process, from generation to quenching. Ensure your cooling bath is robust.
-
Slow Reagent Addition: Add the electrophile slowly and dropwise, ensuring it is added to the vortex of the stirred solution to promote rapid mixing and dissipate heat. Consider diluting the electrophile in a dry, inert solvent to better control the addition.
-
Inert Atmosphere is Critical: Ensure your glassware is completely dry and the reaction is run under a positive pressure of argon or nitrogen. Organolithium reagents react violently with water and oxygen.[5][6]
-
Consider the Base: For some substrates, a less aggressive base like lithium diisopropylamide (LDA) might offer better selectivity and stability compared to alkyllithiums like n-BuLi.
-
Q3: My reaction to form an N-acylpyridinium salt intermediate is not proceeding, or I'm getting hydrolysis of my acylating agent. Why?
A: The formation and stability of N-acylpyridinium salts are highly sensitive to steric and electronic factors, as well as the presence of moisture.
-
Causality:
-
Steric Hindrance: Substituents at the 2-position (alpha to the nitrogen) of the pyridine ring can sterically hinder the approach of the acylating agent, preventing the formation of the N-acylpyridinium intermediate. This effect is detrimental to both catalytic activity and intermediate stability.[2]
-
Electronics: While counterintuitive, strongly electron-withdrawing groups on the pyridine ring can disfavor the formation of the positively charged intermediate. Conversely, electron-donating groups, especially at the 4-position (like the dimethylamino group in DMAP), significantly stabilize the cation through resonance.[3]
-
Moisture: N-acylpyridinium salts are highly electrophilic and will be rapidly hydrolyzed by any trace water in the reaction, consuming your acylating agent and halting the reaction.
-
-
Troubleshooting & Prevention:
-
Pyridine Choice: If possible, use a pyridine catalyst with minimal steric bulk around the nitrogen. 4-(Dimethylamino)pyridine (DMAP) or 4-pyrrolidinopyridine (PPY) are excellent choices for their high nucleophilicity and ability to form stable intermediates.[3]
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Use freshly distilled solvents and dry reagents under vacuum or with a suitable drying agent.
-
Order of Addition: Add the acylating agent (e.g., acetic anhydride) to the solution containing your substrate and the pyridine catalyst.
-
Frequently Asked Questions (FAQs)
What are the visual signs of pyridine intermediate decomposition? Common signs include a color change from colorless or pale yellow to deep yellow, orange, brown, or black. The formation of a precipitate or a tar-like, insoluble sludge is a strong indicator of polymerization or extensive decomposition.
How can I confirm the formation of my unstable intermediate before proceeding? For many in situ generated intermediates, isolation is not feasible. You can often confirm formation by taking a small, carefully quenched aliquot from the reaction mixture for analysis. For example, a drop of a lithiated pyridine reaction can be quenched into D₂O, and a quick ¹H NMR can show deuterium incorporation. For N-acylpyridinium salts, IR spectroscopy may show a characteristic shift in the carbonyl stretching frequency.
What is the best way to store a solution of an organolithium or Grignard reagent? These should be stored in their original Sure/Seal™-type bottles under a positive pressure of an inert gas.[10] If you must transfer them to a secondary container, it should be a flame-dried Schlenk flask with a well-greased Teflon stopcock, stored under argon. It is generally not recommended to store user-prepared solutions of lithiated pyridine intermediates; they should be generated in situ and used immediately.
Are there any "safe" quenching agents for highly reactive pyridine-metal complexes? Safety is relative, but a controlled, stepwise quenching procedure is crucial. The standard protocol involves cooling the reaction to -78 °C and slowly adding a less reactive proton source first, like isopropanol.[11] Once the initial exotherm subsides, a more reactive quencher like methanol can be added, followed finally by water or saturated aqueous ammonium chloride.[11][12] Never quench a large-scale organometallic reaction by adding water directly.
Data & Protocols
Table 1: Stability and Storage Recommendations for Reactive Pyridine Intermediates
| Intermediate Class | Key Structural Feature | Common Source of Instability | Recommended Handling & Storage |
| Dihydropyridines (DHPs) | Non-aromatic, partially saturated ring | Oxidation (Air/Light Sensitive) | Handle quickly, minimize air exposure. Store solid under Argon/N₂, protected from light, at ≤ -20 °C. |
| N-Acylpyridinium Salts | Positively charged nitrogen, activated carbonyl | Hydrolysis (Moisture Sensitive), Steric Strain | Generate in situ under anhydrous conditions. Stability is enhanced by 4-electron-donating groups (e.g., -NMe₂).[2] |
| Pyridinium Ylides | Zwitterionic, carbanionic character | Reaction with O₂, H₂O, electrophiles | Stabilized ylides (with EWGs) can be isolated; store under inert gas. Unstabilized ylides are highly reactive; generate in situ and use immediately.[10][13] |
| Lithiated/Grignard Pyridines | C-Metal bond | Pyrophoric (Air/Moisture Reactive), Thermally Unstable | Strict inert atmosphere (Argon preferred) and anhydrous conditions are mandatory. Generate in situ at low temp (-78 °C) and use immediately.[7] |
Experimental Protocol 1: In Situ Generation and Use of a Lithiated Pyridine
This protocol provides a general guideline and must be adapted for specific substrates and electrophiles. This procedure should only be performed by personnel trained in handling pyrophoric reagents.
-
Glassware Preparation: Assemble a multi-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Flame-dry the entire apparatus under vacuum and backfill with dry Argon. Maintain a positive pressure of Argon for the duration of the reaction.
-
Reagent Setup: Dissolve the pyridine substrate (1.0 eq.) in anhydrous THF in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq.) dropwise via syringe to the cooled, stirred solution. The rate of addition should be controlled to keep the internal temperature below -70 °C. A color change is often observed upon formation of the lithiated species. Stir for the time specified in your procedure (e.g., 30-60 minutes) at -78 °C.
-
Electrophile Addition: Slowly add a solution of the electrophile (1.1 eq.) in anhydrous THF dropwise, again maintaining an internal temperature below -70 °C.
-
Reaction & Quenching: Stir at -78 °C until the reaction is complete (monitor by TLC if feasible by quenching small aliquots).
-
Safe Quench: While still at -78 °C, slowly add saturated aqueous NH₄Cl solution dropwise until the reaction is quenched.[12] Allow the mixture to slowly warm to room temperature.
-
Workup: Proceed with a standard aqueous workup, extracting the product into an organic solvent.[14]
Experimental Protocol 2: Safe Workup of a Hantzsch Dihydropyridine Synthesis
This protocol assumes the reaction to form the DHP is complete.
-
Cooling: Cool the reaction mixture to room temperature. If the product has precipitated, it can be isolated by filtration.
-
Filtration: Collect the solid product on a Büchner funnel. Wash the solid with a small amount of cold ethanol or water to remove residual reagents.[15]
-
Drying: Dry the solid product under reduced pressure, minimizing its exposure to bright light.
-
Storage: Immediately transfer the dried, solid DHP to an amber vial, flush with Argon or Nitrogen, seal tightly, and store in a freezer (-20 °C).
-
If Product is in Solution: If the DHP has not precipitated, concentrate the reaction mixture under reduced pressure at a low temperature (<40 °C). Perform an aqueous workup and extract the product into an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify immediately via column chromatography, ideally using an eluent containing ~0.1% triethylamine to prevent streaking and on-column decomposition.[8]
Visualized Workflow: Troubleshooting Guide
The following diagram outlines a decision-making process for troubleshooting common issues when working with reactive pyridine intermediates.
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectroscopy of 2-Bromo-3-chloropyridin-4-ol
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-3-chloropyridin-4-ol. As no experimentally acquired spectra for this specific molecule are readily available in the public domain, this guide will present a detailed, predicted analysis, contextualized by a comparative study of structurally analogous compounds. The methodologies and interpretations presented herein are grounded in established NMR principles and extensive experience in the structural characterization of complex organic molecules.
The Structural Context: Tautomerism in 4-Hydroxypyridines
Before delving into the spectral data, it is crucial to address the tautomeric nature of the target molecule. 4-hydroxypyridines exist in equilibrium with their pyridin-4(1H)-one tautomer. In solution, this equilibrium strongly favors the pyridone form due to the stability conferred by the amide resonance and intermolecular hydrogen bonding.[1][2][3] Therefore, for the purpose of NMR analysis in common deuterated solvents, we will consider the predominant tautomer to be 2-Bromo-3-chloro-1H-pyridin-4-one .
Caption: Recommended workflow for NMR data acquisition and processing.
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16 scans should provide an excellent signal-to-noise ratio.
-
Spectral Width: A spectral width of at least 16 ppm is recommended to ensure all signals, including the broad N-H proton, are captured.
-
Acquisition Time: An acquisition time of approximately 4 seconds will ensure good resolution.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is generally sufficient.
13C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024) is required.
-
Spectral Width: A spectral width of 240 ppm is standard and will cover the entire range of expected chemical shifts.
-
Acquisition Time: An acquisition time of around 1 second is typical.
-
Relaxation Delay (D1): A 2-second relaxation delay is a good starting point.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for 1H spectra and 1-2 Hz for 13C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (for 1H) and peak height analysis.
-
Referencing: Calibrate the spectra by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify all peaks and, for the 1H spectrum, integrate the signals to determine the relative number of protons.
Conclusion
This guide provides a comprehensive framework for understanding and acquiring the 1H and 13C NMR spectra of this compound. By leveraging predicted data and comparing it with that of structurally related compounds, a confident assignment of the spectral features can be achieved. The detailed experimental protocol ensures the acquisition of high-quality, reliable data, which is paramount for unambiguous structural verification in a research and development setting.
References
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
-
ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-chloropyridine. Retrieved from [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Study.com. (n.d.). Describe the 1H and 13C NMR spectra you expect for the given compound. ClCH2CH2CH2Cl. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
-
Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
University of Calgary. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
-
YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 2-Bromo-3-chloropyridin-4-ol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the mass spectrum of 2-bromo-3-chloropyridin-4-ol, a halogenated pyridine derivative. We will explore the expected isotopic patterns, predict fragmentation pathways, and compare the utility of mass spectrometry with other key analytical techniques for the comprehensive characterization of such molecules.
The Signature of Halogens: Unraveling the Molecular Ion Peak
The initial and most informative region of the mass spectrum for a halogenated compound is the molecular ion cluster. The presence of bromine and chlorine, with their distinct isotopic abundances, creates a characteristic pattern that serves as a primary diagnostic tool.
Isotopic Abundances of Bromine and Chlorine:
| Isotope | Natural Abundance (%) |
| ⁷⁹Br | 50.69 |
| ⁸¹Br | 49.31 |
| ³⁵Cl | 75.77 |
| ³⁷Cl | 24.23 |
Due to these abundances, a molecule containing one bromine atom will exhibit two peaks of nearly equal intensity (a 1:1 ratio) separated by two mass-to-charge (m/z) units. A compound with one chlorine atom will show two peaks with an intensity ratio of approximately 3:1, also separated by two m/z units.
For this compound (molecular formula: C₅H₃BrClNO), we can predict the molecular ion cluster by considering the different combinations of bromine and chlorine isotopes. The nominal molecular weight is approximately 207 g/mol .
Predicted Molecular Ion Cluster for C₅H₃BrClNO:
| Isotopic Composition | Expected m/z | Relative Intensity |
| C₅H₃⁷⁹Br³⁵ClNO | 207 | ~100% (Base Peak) |
| C₅H₃⁸¹Br³⁵ClNO | 209 | ~97% |
| C₅H₃⁷⁹Br³⁷ClNO | 209 | ~32% |
| C₅H₃⁸¹Br³⁷ClNO | 211 | ~31% |
The overlapping peaks at m/z 209 result from the presence of both (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl) combinations. This leads to a characteristic M, M+2, and M+4 pattern with a distinctive intensity ratio, unequivocally indicating the presence of one bromine and one chlorine atom.
Deconstructing the Molecule: Predicting Fragmentation Pathways
Electron Ionization (EI) mass spectrometry is a "hard" ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in predictable ways. The resulting fragmentation pattern provides a roadmap to the molecule's structure. For this compound, the fragmentation is guided by the stability of the pyridine ring and the nature of its substituents.
Proposed Fragmentation Pathways:
A primary fragmentation event for halogenated aromatic compounds is the loss of a halogen radical.
-
Loss of Bromine: The molecular ion can lose a bromine radical (•Br), which is a relatively good leaving group. This would result in a fragment ion at m/z 128 (for ³⁵Cl) and 130 (for ³⁷Cl), maintaining the 3:1 isotopic signature for chlorine.
-
Loss of Chlorine: Alternatively, the loss of a chlorine radical (•Cl) would lead to a fragment ion at m/z 172 (for ⁷⁹Br) and 174 (for ⁸¹Br), showing the characteristic 1:1 bromine isotopic pattern.
Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the pyridinol ring, a common fragmentation for phenolic compounds.
-
[M - Br - CO]⁺: Loss of CO from the [M - Br]⁺ fragment would yield an ion at m/z 100 (for ³⁵Cl) and 102 (for ³⁷Cl).
-
[M - Cl - CO]⁺: Loss of CO from the [M - Cl]⁺ fragment would result in an ion at m/z 144 (for ⁷⁹Br) and 146 (for ⁸¹Br).
Further fragmentation of the pyridine ring itself can also occur, leading to smaller charged fragments.
Caption: Integrated workflow for the structural elucidation of a novel compound.
In practice, the combination of these techniques provides a self-validating system for structural assignment. Mass spectrometry confirms the elemental composition and key cleavages, while NMR spectroscopy provides the detailed atomic connectivity, and IR spectroscopy confirms the presence of key functional groups.
Experimental Protocol: Acquiring a High-Quality Mass Spectrum
To obtain a reliable mass spectrum of this compound, the following experimental parameters for a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source are recommended.
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution to remove any particulate matter.
GC-MS Parameters:
| Parameter | Setting | Rationale |
| Injection Volume | 1 µL | Sufficient for detection without overloading the column. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| GC Column | Standard non-polar column (e.g., DB-5ms) | Good for general-purpose separation of a wide range of compounds. |
| Oven Program | Start at 50 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min | Provides good separation of the analyte from any impurities. |
| Ionization Mode | Electron Ionization (EI) | Induces fragmentation for structural analysis. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and comparison with spectral libraries. |
| Mass Range | 40 - 300 m/z | Covers the expected molecular ion and fragment masses. |
| Scan Rate | 2 scans/second | Provides sufficient data points across the chromatographic peak. |
Conclusion
The interpretation of the mass spectrum of this compound is a multi-faceted process that begins with the recognition of the characteristic isotopic patterns of the halogen atoms in the molecular ion region. Subsequent analysis of the fragmentation patterns, guided by the principles of ion stability, allows for the deduction of key structural features. While mass spectrometry provides invaluable information, its integration with other analytical techniques, particularly NMR and IR spectroscopy, is crucial for the unambiguous determination of the complete molecular structure. This comprehensive approach ensures the scientific rigor required in modern drug discovery and development.
References
The Halogen Effect: A Comparative Guide to ESI-MS Fragmentation Patterns of Halogenated Pyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, halogenated pyridines represent a cornerstone structural motif. Their prevalence in drug candidates, agrochemicals, and functional materials necessitates a profound understanding of their behavior under analytical scrutiny. Electrospray Ionization Mass Spectrometry (ESI-MS) stands as a pivotal technique for the characterization of these molecules. However, the influence of the halogen substituent on the fragmentation patterns observed in tandem mass spectrometry (MS/MS) is a nuanced subject that dictates the success of structural elucidation.
This guide provides an in-depth, comparative analysis of the ESI-MS/MS fragmentation patterns of mono-halogenated pyridines (F, Cl, Br, I). By delving into the underlying mechanistic principles, this document serves as a practical resource for researchers to anticipate, interpret, and leverage the fragmentation data of these ubiquitous compounds.
The Ionization Process: A Gentle Start to a Violent End
Electrospray ionization is a "soft" ionization technique, meaning it imparts minimal internal energy to the analyte molecule during the ionization process.[1] For halogenated pyridines, which are basic compounds, positive-ion ESI is the preferred mode of analysis. Protonation typically occurs at the most basic site, the pyridine nitrogen atom, to form the protonated molecule, [M+H]⁺.[2] This initial gentle ionization sets the stage for the controlled and informative fragmentation induced by collision-induced dissociation (CID) within the mass spectrometer.
The Main Event: Unraveling Fragmentation Pathways
Upon isolation and activation in the collision cell of a tandem mass spectrometer, the protonated halogenated pyridines undergo a series of fragmentation reactions. The nature and position of the halogen atom profoundly influence the observed fragmentation pathways.
The Unassuming Fluorine: A Tale of Ring Stability
Due to the high strength of the C-F bond, the fragmentation of fluorinated pyridines is often dominated by the fragmentation of the pyridine ring itself, rather than the loss of the fluorine atom. The primary fragmentation pathway for protonated pyridine is the loss of a neutral molecule of hydrogen cyanide (HCN), and this is often a significant pathway for fluoropyridines as well.
Proposed Fragmentation Pathway for Protonated 2-Fluoropyridine:
Caption: Fragmentation of protonated 2-fluoropyridine.
Chlorine and Bromine: The Isotopic Clues
Chlorine and bromine-containing compounds are readily identified in mass spectra due to their characteristic isotopic patterns. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, resulting in an M+2 peak with about one-third the intensity of the molecular ion peak. Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, leading to M and M+2 peaks of almost equal intensity. These isotopic signatures are invaluable for confirming the presence of these halogens in an unknown compound.
The fragmentation of chloro- and bromopyridines introduces new pathways involving the halogen. A key fragmentation route is the loss of the corresponding hydrogen halide (HCl or HBr). Additionally, the loss of the halogen radical (Cl• or Br•) can be observed, although this is a homolytic cleavage and generally less favored in the even-electron ions generated by ESI.[1]
A study on the fragmentation of prazoles containing a 4-chloropyridine moiety noted fragmentation pathways involving this part of the molecule.[3] Research on fused nitrogen-containing ring systems also indicated that a chlorine substituent can influence the fragmentation pattern.[4]
Proposed Fragmentation Pathways for Protonated 3-Chloropyridine:
Caption: Fragmentation of protonated 3-chloropyridine.
The Departed Iodine: A Facile Cleavage
The C-I bond is the weakest among the carbon-halogen bonds. Consequently, the ESI-MS/MS spectra of iodopyridines are often dominated by the facile loss of the iodine atom, either as a neutral iodine radical (I•) or as part of a neutral loss of HI. The loss of the iodine radical is a prominent fragmentation pathway.
Proposed Fragmentation Pathway for Protonated 4-Iodopyridine:
Caption: Fragmentation of protonated 4-iodopyridine.
Comparative Analysis: A Summary of Trends
The fragmentation patterns of halogenated pyridines under ESI-MS/MS are a direct reflection of the carbon-halogen bond strength and the stability of the resulting fragment ions.
| Halogen | C-X Bond Energy (kJ/mol) | Dominant Fragmentation Pathways | Characteristic Neutral Losses |
| F | ~485 | Ring fragmentation | HCN |
| Cl | ~340 | Loss of HX, Ring fragmentation | HCl, HCN |
| Br | ~285 | Loss of HX, Loss of X• | HBr, Br•, HCN |
| I | ~210 | Loss of X• | I•, HI |
Note: Bond energies are approximate and can vary depending on the specific molecular environment.
This trend highlights a crucial principle for the analyst: as the C-X bond becomes weaker down the halogen group, fragmentation pathways involving the cleavage of this bond become more favorable.
Experimental Protocol: A Blueprint for Analysis
Reproducible and high-quality data are the bedrock of reliable structural elucidation. The following is a generalized experimental protocol for the ESI-MS/MS analysis of halogenated pyridines.
4.1. Sample Preparation
-
Solvent Selection: Dissolve the halogenated pyridine standard in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of water and one of these organic solvents.[5] The solvent should be of high purity (LC-MS grade) to minimize background interference.
-
Concentration: Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL. From this stock, prepare a working solution by diluting to a final concentration of 1-10 µg/mL in the mobile phase.[6]
-
Additives: To promote protonation in positive-ion mode, add a small amount of a volatile acid, such as 0.1% formic acid, to the final sample solution.[7]
4.2. Mass Spectrometry Conditions
The following parameters are a starting point and should be optimized for the specific instrument and analyte.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): Flow rate appropriate for the instrument
-
Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 8-12 L/min, 300-350 °C)
-
Mass Range: Scan a range appropriate to detect the precursor ion and expected fragment ions (e.g., m/z 50-300).
-
Collision Gas: Argon or Nitrogen
-
Collision Energy: This is a critical parameter that needs to be optimized for each compound to achieve a good balance between the precursor ion and fragment ion intensities. A typical starting point would be to ramp the collision energy (e.g., 10-40 eV) to observe the fragmentation profile.
Conclusion: From Fragmentation to Insight
The ESI-MS/MS fragmentation of halogenated pyridines is a predictable and informative process governed by fundamental chemical principles. By understanding the influence of the halogen substituent on bond strengths and fragmentation pathways, researchers can confidently identify these important structural motifs in complex samples. The characteristic isotopic patterns of chlorine and bromine, the stability of the C-F bond, and the facile cleavage of the C-I bond all provide valuable clues for structural elucidation. This guide serves as a foundational resource for scientists and professionals in drug development and related fields, enabling them to harness the power of mass spectrometry for the robust characterization of halogenated pyridines.
References
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A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. 2023. [Link]
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. 2017. [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. 2018. [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. 2015. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. 2019. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. 2011. [Link]
-
ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. NIH Public Access. 2014. [Link]
-
Identification of some of the most common neutral losses observed for positive ion ESI. ResearchGate. N.D. [Link]
-
Analysis of catalpol derivatives by characteristic neutral losses using liquid chromatography combined with electrospray ionization multistage and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. 2010. [Link]
-
Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Molecules. 2023. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. 2015. [Link]
-
Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Trade Science Inc. 2006. [Link]
-
Analysis of Catalpol Derivatives by Characteristic Neutral Losses Using Liquid Chromatography Combined With Electrospray Ionization Multistage and Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry. 2010. [Link]
-
Electrospray ionization tandem mass spectral analysis of oxidation products of precursors of sulfur mustards. Journal of Mass Spectrometry. 2005. [Link]
-
Analysis of neutral drugs in human plasma by fluoride attachment in liquid chromatography/negative ion electrospray tandem mass spectrometry. Journal of Mass Spectrometry. 2003. [Link]
-
The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystals. 2021. [Link]
-
ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society. 2009. [Link]
-
Sample Preparation. School of Chemical Sciences - University of Illinois. N.D. [Link]
-
Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. ResearchGate. N.D. [Link]
-
Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. 2022. [Link]
-
The N…I halogen bond in substituted pyridines as viewed by the source function and delocalization indices. Acta Crystallographica Section B Structural Science, Crystal Engineering and Materials. 2023. [Link]
-
Mass Spectrometry in Small Molecule Drug Development. Springer. 2015. [Link]
-
Sample Preparation & Autosampler Vials for ESI-MS. Stanford University. N.D. [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. 2024. [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. University of Bristol. N.D. [Link]
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A Comparative Guide to the Reactivity of C-Br vs. C-Cl Bonds in Nucleophilic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and reaction conditions is paramount to the successful synthesis of target molecules. Among the most fundamental transformations in organic chemistry are nucleophilic substitution reactions, where the choice of the leaving group on an alkyl halide substrate can dramatically influence reaction rates and outcomes. This guide provides an in-depth technical comparison of the reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in both SN1 and SN2 nucleophilic substitution reactions, supported by fundamental principles and experimental data.
Theoretical Underpinnings: Bond Properties and Leaving Group Ability
The disparate reactivity of alkyl bromides and alkyl chlorides in nucleophilic substitution reactions is fundamentally rooted in the intrinsic properties of the carbon-halogen bond and the stability of the resulting halide anion.
Carbon-Halogen Bond Strength
The strength of the carbon-halogen bond plays a crucial role, as this bond must be broken during the substitution process. A weaker bond requires less energy to cleave, leading to a lower activation energy and a faster reaction rate. The bond dissociation energies for C-Cl and C-Br bonds reveal a significant difference:
-
C-Cl Bond Dissociation Energy: ~327-339 kJ/mol
-
C-Br Bond Dissociation Energy: ~285-290 kJ/mol
The C-Br bond is demonstrably weaker than the C-Cl bond.[1] This is a primary determinant of the greater reactivity of alkyl bromides.
Leaving Group Ability
An effective leaving group is one that can stabilize the negative charge it acquires upon departing from the substrate. The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups. When comparing the halide ions, bromide (Br⁻) is a weaker base than chloride (Cl⁻). This can be inferred from the acidities of their conjugate acids, HBr and HCl. HBr is a stronger acid than HCl, meaning that Br⁻ is a more stable and weaker conjugate base than Cl⁻.
The larger atomic size of bromine compared to chlorine allows for the negative charge to be dispersed over a larger volume, further enhancing its stability. This superior ability of bromide to depart as a stable anion is a key factor in its enhanced reactivity in both SN1 and SN2 reactions.[2]
Comparative Reactivity in SN2 Reactions
The bimolecular nucleophilic substitution (SN2) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon as the leaving group departs. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.
Mechanism and Transition State
Caption: SN2 transition state comparison for C-Br vs. C-Cl.
In the SN2 transition state, the C-X bond is partially broken. Due to the weaker C-Br bond and the greater stability of the bromide ion, the transition state for the reaction of an alkyl bromide is lower in energy than that for the corresponding alkyl chloride. This results in a lower activation energy (Ea) and a faster reaction rate for the alkyl bromide.
Experimental Data: The Finkelstein Reaction
The Finkelstein reaction, which involves the exchange of one halogen for another, provides a classic example of SN2 reactivity. The reaction of an alkyl halide with sodium iodide in acetone is a common method for preparing alkyl iodides. A comparison of the reaction rates for 1-chlorobutane and 1-bromobutane with sodium iodide in acetone clearly demonstrates the superior reactivity of the C-Br bond.
| Alkyl Halide | Nucleophile | Solvent | Relative Rate |
| 1-Chlorobutane | NaI | Acetone | 1 |
| 1-Bromobutane | NaI | Acetone | ~200 |
Data compiled from typical relative reactivity trends observed in Finkelstein reactions.
The significantly faster rate for 1-bromobutane is attributed to the better leaving group ability of bromide compared to chloride.
Comparative Reactivity in SN1 Reactions
The unimolecular nucleophilic substitution (SN1) reaction is a two-step process. The first and rate-determining step is the ionization of the substrate to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on the carbocation. The rate of an SN1 reaction is dependent only on the concentration of the substrate.
Mechanism and Rate-Determining Step
Caption: SN1 mechanism showing the rate-determining step for C-Br vs. C-Cl.
The rate of the SN1 reaction is governed by the stability of the transition state leading to the carbocation intermediate. The cleavage of the C-X bond is the key event in this step. As with the SN2 reaction, the weaker C-Br bond and the superior stability of the bromide leaving group result in a lower activation energy for the formation of the carbocation from an alkyl bromide compared to an alkyl chloride.
Experimental Data: Solvolysis Reactions
Solvolysis reactions, where the solvent acts as the nucleophile, are classic examples of SN1 reactions, particularly with tertiary alkyl halides. The rates of solvolysis of tert-butyl chloride and tert-butyl bromide in various solvents provide compelling evidence for the enhanced reactivity of the C-Br bond.
| Substrate | Solvent | Relative Rate of Solvolysis |
| tert-Butyl Chloride | Ethanol/Water | 1 |
| tert-Butyl Bromide | Ethanol/Water | ~40-50 |
Approximate relative rates based on typical solvolysis data.
The significantly faster solvolysis of tert-butyl bromide is a direct consequence of the lower energy barrier for the heterolytic cleavage of the C-Br bond to form the stable tert-butyl carbocation and bromide ion.
Experimental Protocols
For researchers wishing to validate these reactivity differences, the following protocols outline straightforward experiments.
Protocol for Comparing SN2 Reactivity (Finkelstein Reaction)
Objective: To qualitatively and semi-quantitatively compare the reaction rates of 1-chlorobutane and 1-bromobutane with sodium iodide in acetone.
Materials:
-
1-Chlorobutane
-
1-Bromobutane
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Test tubes and rack
-
Water bath (optional, for gentle warming)
-
Stopwatch
Procedure:
-
Label two clean, dry test tubes, one for 1-chlorobutane and one for 1-bromobutane.
-
To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
Place the test tubes in a water bath at a constant temperature (e.g., 25 °C or 50 °C) to ensure thermal equilibrium.
-
Simultaneously add 5 drops of 1-chlorobutane to its labeled test tube and 5 drops of 1-bromobutane to its labeled test tube.
-
Start the stopwatch immediately upon addition.
-
Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide). Note the time at which a precipitate first becomes visible in each tube. Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not.
-
Record the time of precipitate formation for both reactions. The reaction with 1-bromobutane is expected to form a precipitate much more rapidly.
Protocol for Comparing SN1 Reactivity (Solvolysis with Silver Nitrate)
Objective: To qualitatively compare the SN1 reactivity of tert-butyl chloride and tert-butyl bromide.
Materials:
-
tert-Butyl chloride
-
tert-Butyl bromide
-
2% (w/v) solution of silver nitrate in ethanol
-
Test tubes and rack
-
Stopwatch
Procedure:
-
Label two clean, dry test tubes.
-
Add 2 mL of the 2% ethanolic silver nitrate solution to each test tube.
-
To one test tube, add 5 drops of tert-butyl chloride.
-
To the other test tube, add 5 drops of tert-butyl bromide.
-
Start the stopwatch immediately upon addition.
-
Observe the formation of a precipitate (silver chloride or silver bromide). The silver ion assists in the removal of the halide, promoting the SN1 reaction.
-
Record the time it takes for a precipitate to appear in each tube. The reaction with tert-butyl bromide will proceed significantly faster.
Sources
Comparative analysis of the biological activity of substituted pyridine derivatives
A Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties, metabolic stability, and capacity to form hydrogen bonds make it a versatile scaffold for the design of therapeutic agents. The ease with which the pyridine ring can be chemically modified allows for the fine-tuning of physicochemical and pharmacological properties, enabling the development of drugs with enhanced efficacy and reduced side effects.[1][3] This guide provides a comparative analysis of the biological activities of substituted pyridine derivatives, focusing on their antimicrobial, anticancer, antiviral, and anti-inflammatory properties, and offers detailed experimental protocols for their evaluation.
Antimicrobial Activity: Combating Drug Resistance with Pyridine Derivatives
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents.[4] Pyridine derivatives have emerged as a promising class of compounds in this endeavor, with many exhibiting potent activity against a broad spectrum of bacteria and fungi.[4][5]
The antimicrobial efficacy of pyridine derivatives is intricately linked to the nature and position of substituents on the pyridine ring. Structure-activity relationship (SAR) studies have revealed several key trends. For instance, the presence of electron-withdrawing groups on the pyridine ring has been shown to enhance antibacterial potential.[4] Furthermore, polysubstituted and ring-fused pyridines often exhibit considerable antibacterial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA).[4]
A study on novel pyridine and thienopyridine derivatives demonstrated good to strong antimicrobial activity against E. coli, B. mycoides, and C. albicans.[6] Specifically, certain compounds showed high efficacy, with Minimum Inhibitory Concentrations (MICs) as low as <0.0048 mg/mL against B. mycoides and C. albicans.[6] Another study highlighted that oxazolo[4,5-b]pyridine derivatives were highly effective against Gram-positive bacteria, with some compounds exhibiting MICs between 1.56 to 3.12 μg/mL against MRSA, a significant improvement over older antibiotics like ampicillin and streptomycin.[4]
Table 1: Comparative Antimicrobial Activity of Selected Pyridine Derivatives
| Compound Type | Target Organism | Activity (MIC) | Reference |
| Thienopyridine derivative | B. mycoides | <0.0048 mg/mL | [6] |
| Thienopyridine derivative | C. albicans | <0.0048 mg/mL | [6] |
| Pyridine derivative | E. coli | 0.0195 mg/mL | [6] |
| 2-Phenyloxazolo[4,5-b]pyridine | MRSA | 1.56-3.12 µg/mL | [4] |
| Ampicillin (Reference) | MRSA | 6.25-12.5 µg/mL | [4] |
| Streptomycin (Reference) | MRSA | 6.25-12.5 µg/mL | [4] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[7]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compounds (substituted pyridine derivatives) and control antibiotics
-
Sterile saline
-
Pipettes and multichannel pipettes
-
Incubator
Step-by-Step Methodology:
-
Preparation of Test Compounds: Dissolve the pyridine derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial twofold dilutions of the stock solution in MHB in the 96-well plates.
-
Inoculum Preparation: From an overnight agar culture, pick a few colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[8]
-
Inoculation: Dilute the standardized bacterial suspension in MHB. Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[8][9] Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.[8]
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the test compound at which no visible growth is observed.[7]
Caption: Workflow for the Broth Microdilution Assay.
Anticancer Activity: Targeting Cancer Cells with Pyridine Scaffolds
Pyridine derivatives represent a significant class of compounds in the development of anticancer agents.[10][11] Several FDA-approved anticancer drugs, such as Abemaciclib and Lorlatinib, feature a pyridine core, highlighting the clinical importance of this scaffold. The anticancer activity of these compounds often stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as kinases and histone deacetylases (HDACs).[11]
The substitution pattern on the pyridine ring plays a crucial role in determining the anticancer potency and selectivity of these derivatives. For example, the presence of -OMe, -OH, -C=O, and -NH2 groups has been shown to enhance the antiproliferative activity of pyridine derivatives against various cancer cell lines.[12] Conversely, bulky groups or halogen atoms in the structure may lead to lower antiproliferative activity.[12] Some newly synthesized pyridine, pyran, and pyrimidine derivatives have exhibited significant in vitro antitumor activities, with some being highly selective in inhibiting leukemia cell lines.[13]
Table 2: Comparative Anticancer Activity of Selected Pyridine Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Pyridine-urea hybrids | Various | Significant cytotoxicity | [11] |
| Pyrazolopyridines | Various | Significant cytotoxicity | [11] |
| Thienopyridines | Various | Significant cytotoxicity | [11] |
| 2,6-dimethoxy-3-phenyl-4-diphenylphosphinoylpyridine | Antitumor lead scaffold | Exhibits antitumor activity | [14] |
| Pyridine-fused benzophosphole oxides | Antitumor agents | Core scaffolds of antitumor agents | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Test compounds (substituted pyridine derivatives) and control drugs
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the pyridine derivatives. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the MTT Assay for Cytotoxicity.
Antiviral Activity: A Promising Avenue for Pyridine-Based Therapeutics
Pyridine derivatives have demonstrated significant potential as antiviral agents, exhibiting activity against a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and respiratory syncytial virus (RSV).[9][16] The antiviral mechanisms of these compounds are diverse and can involve the inhibition of viral entry, replication, or release.[16]
The structure-activity relationships of antiviral pyridine derivatives are complex and virus-specific. For instance, certain pyridine-containing heterocycles and pyridine-fused ring systems have shown potent antiviral effects.[9] The specific substitutions on the pyridine ring can influence the compound's ability to interact with viral proteins or host cell factors essential for viral propagation.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method used to quantify the infectivity of lytic viruses and to evaluate the efficacy of antiviral compounds.[17]
Materials:
-
Confluent monolayer of susceptible host cells in 24- or 48-well plates
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM)
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Test compounds (substituted pyridine derivatives) and control antiviral drugs
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Step-by-Step Methodology:
-
Cell Culture: Grow a confluent monolayer of host cells in multi-well plates.
-
Virus Adsorption: Remove the culture medium and infect the cell monolayer with a known amount of virus (typically to produce 50-100 plaques per well) for 1-2 hours at 37°C to allow for viral adsorption.[6]
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing serial dilutions of the pyridine derivatives. Include a virus control (no compound) and a cell control (no virus).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus). The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized areas of cell death (plaques).
-
Plaque Visualization: After incubation, remove the overlay and fix the cells with a fixative solution. Stain the cell monolayer with a staining solution like crystal violet.[17] Viable cells will take up the stain, while the areas of dead cells (plaques) will remain unstained.
-
Plaque Counting and Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) can be determined.
Caption: Workflow of the Plaque Reduction Assay.
Anti-inflammatory Activity: Modulating Inflammatory Pathways with Pyridine Derivatives
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[8] Pyridine derivatives have demonstrated significant anti-inflammatory and analgesic properties.[18] Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[8]
The anti-inflammatory activity of pyridine derivatives is highly dependent on their substitution patterns. For instance, a study on 3-hydroxy pyridine-4-one derivatives showed that the presence of a benzyl group on the pyridine ring enhanced anti-inflammatory potency.[8] Another study on pyridine carbothioamide analogs revealed that methyl and methoxy groups at the 6th position and a chloro group at the 5th position of the pyridine ring resulted in the highest anti-inflammatory potency.
Table 3: Comparative Anti-inflammatory Activity of Selected Pyridine Derivatives
| Compound Class | Assay | Activity | Reference |
| 3-Hydroxy pyridine-4-one with benzyl group | Carrageenan-induced paw edema | High potency | [8] |
| Pyridine carbothioamide with methyl/methoxy at C6 | In vitro assays | High potency | |
| Pyridine carbothioamide with chloro at C5 | In vitro assays | High potency |
Experimental Protocols for Anti-inflammatory Activity
In Vitro: COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
Materials:
-
96-well black plates
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic acid (substrate)
-
Test compounds (pyridine derivatives) and a known COX-2 inhibitor (e.g., celecoxib)
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, probe, and arachidonic acid in the assay buffer according to the manufacturer's instructions.[5]
-
Inhibitor Addition: Add the pyridine derivatives at various concentrations to the wells of the 96-well plate. Include a positive control (known COX-2 inhibitor) and a no-inhibitor control.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except for the background control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration compared to the no-inhibitor control. Determine the IC50 value for each compound.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds.[4]
Materials:
-
Wistar rats
-
1% Carrageenan solution in saline
-
Test compounds (pyridine derivatives) and a standard anti-inflammatory drug (e.g., indomethacin)
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Plethysmometer
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. Divide the animals into groups: a control group, a standard drug group, and test groups for different doses of the pyridine derivatives.[1]
-
Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically via oral or intraperitoneal injection, 30-60 minutes before inducing inflammation. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Caption: Workflows for In Vitro and In Vivo Anti-inflammatory Assays.
Conclusion
Substituted pyridine derivatives represent a highly versatile and privileged scaffold in drug discovery, demonstrating a broad spectrum of biological activities. The strategic modification of the pyridine ring allows for the optimization of antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The experimental protocols detailed in this guide provide a framework for the robust evaluation of these activities, ensuring scientific integrity and reproducibility. Further exploration of the vast chemical space of pyridine derivatives, guided by a deep understanding of structure-activity relationships, holds immense promise for the development of novel and effective therapeutic agents to address a multitude of human diseases.
References
- Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines | Organic Letters - ACS Publications. (2026).
-
(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. (2024). Available at: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023). Available at: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. (n.d.). Available at: [Link]
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Validating the structure of synthetic intermediates via spectroscopic methods
A Senior Application Scientist's Guide to Validating Synthetic Intermediates
In the intricate process of drug discovery and development, the unambiguous structural confirmation of synthetic intermediates is paramount. Each step in a synthetic route builds upon the last, and an error in an early intermediate can lead to significant loss of time, resources, and potentially misleading biological data. This guide provides a comparative analysis of the most common spectroscopic methods employed to validate the structure of these crucial molecules, offering insights into their principles, practical applications, and the causality behind experimental choices.
The Orthogonal Approach: A Foundation of Trust
No single analytical technique provides a complete structural picture. A robust validation strategy relies on an orthogonal approach, where multiple, independent methods are used to corroborate the proposed structure.[1] This guide focuses on the "big three" of organic spectroscopy—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—along with Ultraviolet-Visible (UV-Vis) Spectroscopy for specific applications. Each technique provides a unique piece of the structural puzzle, and their combined data builds a self-validating system of evidence.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[3][4] It provides detailed information about the carbon-hydrogen framework of a molecule, revealing atom connectivity and stereochemistry.[2][5]
Core Principles
NMR spectroscopy is based on the quantum mechanical property of nuclear spin.[6] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, creating two distinct energy states. The absorption of radiofrequency waves can cause a nucleus to "flip" from the lower to the higher energy state, and the precise frequency required for this transition is highly sensitive to the local electronic environment of the nucleus.[3]
Information Gleaned from NMR Spectra
-
Chemical Shift (δ): The position of a signal in an NMR spectrum indicates the chemical environment of the nucleus. Electronegative atoms or groups deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield).
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.
-
Spin-Spin Splitting (Coupling): The splitting of an NMR signal into multiple peaks (a multiplet) is caused by the influence of neighboring nuclei. The splitting pattern reveals the number of adjacent, non-equivalent nuclei.
-
¹³C NMR: Provides information about the number and types of carbon atoms in a molecule.[5] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
Experimental Workflow: A Step-by-Step Approach
A typical NMR experiment for a synthetic intermediate involves the following steps:
-
Sample Preparation: Dissolve a few milligrams of the purified intermediate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Data Acquisition: Create a new dataset on the spectrometer.[7] A standard ¹H NMR experiment is typically performed first, followed by a ¹³C NMR experiment.[7] More advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons.[2][8]
-
Data Processing: The raw data, a free induction decay (FID), is converted into a frequency-domain spectrum via a mathematical process called Fourier Transform.[9]
-
Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assemble the molecular structure.[8]
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It is an indispensable tool for determining the molecular weight of a synthetic intermediate and can provide valuable information about its elemental composition.[11][12]
Core Principles
In its simplest form, a mass spectrometer ionizes a sample, separates the resulting ions based on their m/z ratio, and detects them.[10] The ionization method is a key experimental choice. "Hard" ionization techniques like Electron Impact (EI) can cause extensive fragmentation of the molecule, providing a characteristic "fingerprint" that can be useful for structural elucidation.[11] "Soft" ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), typically leave the molecule intact, providing a clear molecular ion peak.
Information Gleaned from Mass Spectra
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule, which provides the molecular weight.
-
Fragmentation Pattern: In hard ionization methods, the pattern of fragment ions can reveal the presence of specific substructures.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.[13]
Experimental Workflow: A Step-by-Step Approach
-
Sample Preparation: Prepare a dilute solution of the intermediate in a suitable solvent.[14] For ESI, polar solvents like methanol or acetonitrile are common. The concentration should be optimized to avoid signal suppression.[14]
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.
-
Data Acquisition: Introduce the sample into the mass spectrometer. The choice of ionization mode (positive or negative) will depend on the nature of the analyte.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, if present. Use the accurate mass from HRMS to calculate the elemental formula.
Caption: Workflow for MS-based molecular weight determination.
Infrared (IR) Spectroscopy: The Functional Group Detective
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15][16] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Core Principles
When a molecule absorbs IR radiation, its bonds vibrate by stretching or bending. The frequency of this vibration depends on the masses of the atoms and the strength of the bond. For example, a C=O double bond is stronger than a C-C single bond and will therefore absorb IR radiation at a higher frequency.
Information Gleaned from IR Spectra
An IR spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The spectrum is divided into two main regions:
-
Functional Group Region (4000-1500 cm⁻¹): Absorptions in this region are characteristic of specific functional groups.[17] For example, a broad peak around 3300 cm⁻¹ is indicative of an O-H group, while a sharp peak around 1700 cm⁻¹ suggests the presence of a C=O group.[18][19]
-
Fingerprint Region (1500-600 cm⁻¹): This region contains a complex pattern of absorptions that is unique to a particular molecule.[16][17]
Experimental Workflow: A Step-by-Step Approach
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or as a thin film), a liquid (between salt plates), or in solution.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: The sample is placed in the instrument, and its IR spectrum is recorded.
-
Spectral Interpretation: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups.
Caption: Workflow for IR-based functional group analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Conjugated Systems
UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated π-systems.[20][21][22]
Core Principles
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample.[20] This absorption corresponds to the promotion of electrons from a lower energy molecular orbital to a higher energy one.[23] In organic molecules, the most common transitions are from a π bonding orbital to a π* antibonding orbital.
Information Gleaned from UV-Vis Spectra
The key piece of information from a UV-Vis spectrum is the wavelength of maximum absorbance (λmax). The λmax is influenced by the extent of conjugation in a molecule; as the length of the conjugated system increases, the λmax shifts to longer wavelengths (a bathochromic or red shift).[20][24]
Experimental Workflow: A Step-by-Step Approach
-
Sample Preparation: Prepare a dilute solution of the intermediate in a UV-transparent solvent (e.g., ethanol, hexane). The concentration must be low enough to be within the linear range of the Beer-Lambert law.
-
Blank Measurement: A spectrum of the pure solvent is recorded as a baseline.
-
Sample Measurement: The spectrum of the sample solution is recorded.
-
Data Analysis: Determine the λmax and the molar absorptivity (ε).
Caption: Workflow for UV-Vis analysis of conjugated systems.
Comparative Analysis of Spectroscopic Methods
The following table provides a comparative summary of the four spectroscopic techniques discussed in this guide.
| Feature | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy | UV-Vis Spectroscopy |
| Primary Information | Detailed molecular structure, atom connectivity, stereochemistry | Molecular weight, elemental formula, fragmentation patterns | Presence of functional groups | Presence and extent of conjugated π-systems |
| Sample Amount | mg | µg to ng | mg | µg to mg |
| Sample State | Solution | Solid, liquid, or gas | Solid, liquid, or solution | Solution |
| Destructive? | No | Yes (hard ionization) or No (soft ionization) | No | No |
| Key Strengths | Unparalleled for detailed structural elucidation | High sensitivity, accurate mass determination | Rapid identification of functional groups | Simple and effective for conjugated systems |
| Limitations | Lower sensitivity, requires pure samples | Can be difficult to interpret fragmentation patterns | Provides limited information on the overall structure | Limited to chromophoric compounds |
Conclusion
The validation of synthetic intermediates is a critical step in the drug development pipeline. A thorough understanding and judicious application of a combination of spectroscopic techniques are essential for ensuring the structural integrity of these molecules. By employing an orthogonal approach that leverages the complementary information provided by NMR, MS, IR, and UV-Vis spectroscopy, researchers can build a robust and self-validating case for the structure of their synthetic intermediates, thereby ensuring the reliability and reproducibility of their scientific endeavors.
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A Senior Application Scientist's Guide to 2-Bromo-3-chloropyridin-4-ol: A Comparative Analysis for Advanced Synthesis
Introduction: The Enduring Centrality of the Pyridine Scaffold
In the landscape of medicinal chemistry and materials science, the pyridine ring is a privileged scaffold. Its presence in numerous natural products, from vitamins like niacin to alkaloids, underscores its fundamental role in biological systems.[1][2] As a bioisostere of benzene, the pyridine nucleus offers a critical advantage: the nitrogen atom introduces polarity, hydrogen bonding capability, and improves aqueous solubility and bioavailability, making it a cornerstone in modern drug design.[3] Over 95 FDA-approved pharmaceuticals feature a pyridine or dihydropyridine core, a testament to their therapeutic versatility against a wide array of diseases including cancer, HIV/AIDS, and tuberculosis.[4]
The strategic functionalization of this scaffold is paramount for tuning its pharmacological and material properties. This guide provides an in-depth comparison of 2-Bromo-3-chloropyridin-4-ol , a highly functionalized building block, against other common pyridine scaffolds. We will dissect its unique reactivity profile, particularly in the context of palladium-catalyzed cross-coupling reactions, and provide the causal, field-proven insights necessary for its effective deployment in advanced synthetic campaigns.
Dissecting the Scaffold: this compound
The synthetic utility of this compound stems from the orthogonal reactivity of its substituents. A comprehensive analysis of its electronic and structural features is the foundation for predicting its behavior.
-
Tautomerism: The hydroxyl group at the C4 position establishes a tautomeric equilibrium with its pyridin-4-one form. This equilibrium is solvent and pH-dependent and significantly influences the molecule's polarity, solubility, and its interaction with metal catalysts. For the purpose of this guide, we will primarily refer to the pyridin-4-ol form but acknowledge that the pyridin-4-one is a major contributor to its overall character.
-
Electronic Landscape: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4). This electron deficiency is further amplified by the inductive electron-withdrawing effects of the bromine and chlorine atoms.
-
Hierarchical Reactivity: The scaffold possesses three distinct sites for modification: the C2-Bromo, C3-Chloro, and C4-Hydroxyl groups. The key to its utility lies in the ability to address these sites selectively.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is the preeminent C-C bond-forming reaction in pharmaceutical discovery.[5] The performance of a pyridine scaffold in this reaction is a critical measure of its synthetic value. The rate-determining step is typically the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[6] The efficiency of this step is governed by two primary factors: the carbon-halogen bond dissociation energy (BDE) and the electronic nature of the carbon center.
The general order of reactivity based on the halogen is I > Br > Cl .[7] For pyridine scaffolds, the positional order of reactivity is typically C2/C6 > C4 > C3/C5 , due to the greater positive charge at the α-positions making them more electrophilic and reactive toward the electron-rich Pd(0) catalyst.[8]
This compound presents a scenario where these two principles are aligned: the more reactive halogen (Bromine) is at the more reactive position (C2). This leads to a highly predictable and selective reaction.
Data Presentation: Predicted Reactivity in Suzuki-Miyaura Coupling
| Scaffold | Reactive Site 1 (Halogen/Position) | Reactive Site 2 (Halogen/Position) | Predicted Primary Coupling Site | Rationale & Causality |
| This compound | Br @ C2 | Cl @ C3 | C2 | Convergent Reactivity: The most reactive halogen (Br) is located at the most electronically activated position (C2). Oxidative addition of Pd(0) is overwhelmingly favored at the C2-Br bond. |
| 2-Bromo-4-chloropyridine[9][10] | Br @ C2 | Cl @ C4 | C2 | Positional Activation Dominates: Both C2 and C4 are activated positions. However, the C-Br bond is significantly weaker than the C-Cl bond, directing the reaction selectively to C2. |
| 3-Bromo-4-chloropyridine | Br @ C3 | Cl @ C4 | C4 | Divergent Reactivity: The more reactive halogen (Br) is at a less reactive position (C3). The less reactive halogen (Cl) is at a more reactive position (C4). The outcome is catalyst/ligand dependent, but coupling at the activated C4 position is often competitive or favored.[8] |
| 2,4-Dibromopyridine | Br @ C2 | Br @ C4 | C2 | Positional Activation: With identical halogens, the intrinsic electronic preference for the C2 position dictates the regioselectivity, leading to selective monocoupling at that site.[11] |
This predictable regioselectivity makes this compound a superior building block for constructing complex, highly substituted pyridines in a controlled, stepwise manner. One can confidently perform a Suzuki coupling at the C2 position, leaving the C3-chloro and C4-hydroxyl groups available for subsequent, orthogonal transformations.
Visualization of Reaction Principles
Differential Reactivity Diagram
The following diagram illustrates the predicted flow of a sequential cross-coupling strategy, highlighting the hierarchical reactivity of the functional groups on this compound.
Caption: Synthetic pathway leveraging the orthogonal reactivity of this compound.
Structure-Activity Relationship (SAR) Implications
The unique arrangement of substituents on this compound provides distinct advantages for drug design professionals.
-
3D Vectorial Exit Points: Selective functionalization at C2, C3, and C4 allows for the exploration of three-dimensional chemical space from a single, rigid core. This is invaluable for optimizing interactions within a protein binding pocket.
-
Halogen Bonding: The chlorine atom at C3, once the C2 position is functionalized, can act as a halogen bond donor.[6] This is an increasingly recognized non-covalent interaction that can enhance binding affinity and selectivity.
-
Hydrogen Bonding: The C4-hydroxyl group is a potent hydrogen bond donor and acceptor, providing a key anchor point for target engagement.
-
Metabolic Stability: Halogenation of aromatic rings is a common strategy to block sites of oxidative metabolism, potentially improving the pharmacokinetic profile of a drug candidate. A recent study noted that while hydroxyl groups can enhance antiproliferative activity, the effect of halogens can be complex and context-dependent, sometimes lowering activity.[12][13] This highlights the need for empirical testing of derivatives synthesized from this scaffold.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol describes a general, self-validating procedure for the selective Suzuki-Miyaura coupling at the C2 position of a 2-bromo-3-chloropyridine scaffold.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst. For more challenging couplings, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can be more effective.[12]
-
Base: A moderately strong aqueous base like Na₂CO₃ or K₂CO₃ is required to activate the boronic acid for transmetalation.[14]
-
Solvent System: A biphasic solvent system like Toluene/Ethanol/Water or Dioxane/Water ensures that both the organic-soluble aryl halide and the more polar boronate salt are accessible to the catalyst, which operates at the interface.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).
-
Scientist's Note: The use of excess boronic acid drives the reaction to completion and compensates for potential homocoupling side reactions.
-
-
Solvent Addition: Add a degassed 4:1 mixture of Toluene and Ethanol (to achieve a ~0.1 M concentration of the limiting reagent), followed by degassed water (equal volume to the ethanol).
-
Scientist's Note: Degassing the solvents by sparging with an inert gas for 15-20 minutes is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Catalyst Addition: Add the Palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).
-
Scientist's Note: A 3 mol% catalyst loading is a robust starting point. For highly efficient reactions, this can often be lowered to <1 mol%.
-
-
Reaction Execution: Seal the flask and heat the mixture to 85-90 °C with vigorous stirring for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile scaffold for chemical synthesis. Its primary competitive advantage lies in the predictable, hierarchical reactivity of its C2-bromo group in palladium-catalyzed cross-coupling reactions. This allows for reliable, selective functionalization at the most activated position while preserving the C3-chloro and C4-hydroxyl groups for subsequent, orthogonal transformations. This feature, combined with the inherent drug-like properties of the pyridinol core, makes it a superior choice for researchers and drug development professionals aiming to efficiently construct complex molecular architectures and explore diverse chemical space.
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Sharma, V., & Kumar, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(16), 4846. [Link]
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Hernández-Vázquez, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
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Hernández-Vázquez, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15068-15088. [Link]
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PubChem. (n.d.). 2-Bromo-4-chloropyridine. Retrieved from [Link]
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Neufeldt, S. R., & Sanford, M. S. (2014). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 48(6), 1737-1748. [Link]
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Cid, J., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 60(49), 11197-11205. [Link]
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Singh, S., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Advanced Research and Reviews, 19(1), 1034-1046. [Link]
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Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2276-2290. [Link]
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15068-15088. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Drug-Design.org. (2005). Structure Activity Relationships. Retrieved from [Link]
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A Senior Application Scientist's Guide to Impurity Profiling in 2-Bromo-3-chloropyridin-4-ol Synthesis: A GC-MS Centric Approach
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. The synthesis of novel compounds, such as 2-Bromo-3-chloropyridin-4-ol, a potentially valuable building block in medicinal chemistry, inevitably introduces process-related impurities. Rigorous analytical characterization is therefore not just a regulatory requirement but a scientific necessity. This guide provides an in-depth, experience-driven comparison of analytical methodologies for impurity identification in the synthesis of this compound, with a primary focus on the robust capabilities of Gas Chromatography-Mass Spectrometry (GC-MS).
The Synthetic Landscape and Anticipated Impurities
A plausible and efficient synthetic route to this compound likely proceeds through the diazotization of a corresponding aminopyridine precursor, followed by hydrolysis. A key starting material for such a synthesis could be 2-amino-3-chloropyridine, which can be brominated to 2-amino-5-bromo-3-chloropyridine. Subsequent diazotization and hydrolysis would yield the target molecule.
Given this synthetic pathway, a range of potential impurities can be anticipated:
-
Unreacted Starting Materials: Residual 2-amino-5-bromo-3-chloropyridine.
-
Intermediates: Incomplete hydrolysis of the diazonium salt intermediate.
-
Regioisomers: Bromination of 2-amino-3-chloropyridine can potentially lead to other brominated isomers.
-
By-products: Side reactions, such as the formation of azo compounds or reactions with solvents.
-
Degradation Products: The final product may be susceptible to degradation under certain conditions.
A thorough understanding of the reaction mechanism is paramount in predicting and subsequently identifying these impurities.
The Power of GC-MS in Impurity Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[1] Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal tool for impurity profiling in pharmaceutical analysis.[2]
Why GC-MS? The Causality Behind the Choice
For a molecule like this compound, GC-MS offers several distinct advantages. The inherent volatility of many potential impurities, particularly unreacted starting materials and some by-products, makes them amenable to GC analysis. The mass spectrometer provides unambiguous identification through characteristic fragmentation patterns, especially for halogenated compounds. The distinct isotopic patterns of bromine (approximately 50% ⁷⁹Br and 50% ⁸¹Br) and chlorine (approximately 75% ³⁵Cl and 25% ³⁷Cl) create unique signatures in the mass spectrum, aiding in the confident identification of bromine- and chlorine-containing impurities.[3][4]
Overcoming Challenges: The Necessity of Derivatization
A significant consideration for the GC-MS analysis of this compound is the presence of the hydroxyl group. Hydroxylated pyridines can exhibit poor peak shape and thermal instability in the hot GC injection port and column. To circumvent this, a derivatization step is essential to convert the polar hydroxyl group into a more volatile and thermally stable moiety.[5][6][7] Silylation, using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[5] This reaction replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, increasing the volatility and improving the chromatographic behavior of the analyte.[7]
Experimental Workflow: A Self-Validating System
The following diagram illustrates a robust workflow for the GC-MS analysis of impurities in a synthesized batch of this compound.
Caption: GC-MS workflow for impurity analysis.
Detailed Experimental Protocol for GC-MS Analysis
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 2 mL autosampler vial.
-
Add 1 mL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 40-550 |
| Data Acquisition | Full Scan Mode |
3. Data Analysis and Interpretation:
-
Process the acquired Total Ion Chromatogram (TIC) to identify all peaks corresponding to impurities.
-
Extract the mass spectrum for each impurity peak.
-
Perform a library search against a comprehensive mass spectral database (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.
-
Manually interpret the fragmentation patterns of the mass spectra, paying close attention to the characteristic isotopic clusters for bromine and chlorine to confirm the presence of these halogens in the impurity molecules.[3][4]
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, a comprehensive impurity profiling strategy often benefits from orthogonal analytical techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy are common alternatives.[8][9]
Caption: Comparison of analytical techniques.
Performance Comparison Table
| Feature | GC-MS | HPLC-UV | NMR Spectroscopy |
| Principle | Separation based on volatility and interaction with stationary phase, followed by mass-based detection.[1] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information. |
| Strengths | High sensitivity, excellent for volatile and semi-volatile compounds, definitive identification through mass spectra.[1] | Broad applicability to a wide range of polar and non-polar compounds, excellent for quantification. | Unambiguous structure elucidation of unknown impurities, provides detailed information on molecular connectivity. |
| Weaknesses | Limited to thermally stable and volatile compounds (derivatization can mitigate this), potential for thermal degradation of labile compounds. | Lower specificity of UV detection, co-elution of impurities can be problematic, identification relies on retention time matching with standards. | Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for mixtures can be difficult to interpret.[10] |
| Application to this compound Impurities | Ideal for identifying volatile starting materials, by-products, and halogenated isomers after derivatization. | Suitable for quantifying known impurities and monitoring the disappearance of starting materials. | Excellent for the definitive structural elucidation of major unknown impurities that can be isolated. |
Conclusion: An Integrated Approach for Comprehensive Impurity Profiling
For the comprehensive identification of impurities in the synthesis of this compound, a GC-MS-centric approach, complemented by orthogonal techniques, provides the most robust and scientifically sound strategy. The high sensitivity and definitive identification capabilities of GC-MS, particularly when coupled with a well-chosen derivatization method, make it the primary tool for initial impurity screening and identification. HPLC-UV serves as an excellent quantitative workhorse for routine analysis and monitoring of known impurities. For the unambiguous structural elucidation of novel and significant unknown impurities, NMR spectroscopy remains the gold standard, albeit with lower sensitivity. By understanding the strengths and limitations of each technique and applying them logically, researchers and drug development professionals can ensure the quality, safety, and efficacy of their synthesized compounds.
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- Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
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Lam, V., & Haczeyni, F. (2018). Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. ACS Omega, 3(10), 13444–13452. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
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Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
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Núñez-Vergara, L. J., Navarrete-Encina, P. A., Salas, S., Conde, B., Carbajo, J., Squella, J. A., & Camargo, C. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 236–242. [Link]
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Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
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ResearchGate. (n.d.). The use of chemical derivatization to enhance liquid chromatography/tandem mass spectrometric determination of 1-hydroxypyrene, a biomarker for polycyclic aromatic hydrocarbons in human urine. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
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PubMed. (2024). High-coverage identification of hydroxyl compounds based on pyridine derivatization-assisted liquid chromatography mass spectrometry. Retrieved from [Link]
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Navigating the Structure-Activity Landscape of 2-Bromo-3-chloropyridin-4-ol Derivatives: A Comparative Guide for Drug Discovery
In the intricate world of medicinal chemistry, the pyridin-4-ol scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The strategic introduction of halogen atoms, such as bromine and chlorine, can profoundly influence the physicochemical properties and biological activity of these molecules. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-Bromo-3-chloropyridin-4-ol derivatives, offering valuable insights for researchers and scientists engaged in drug development.
The this compound core presents a unique template for chemical modification, with the bromine and chlorine substituents not only modulating the electron distribution of the pyridine ring but also offering synthetic handles for further diversification. Understanding how modifications at various positions of this scaffold impact biological activity is paramount for the rational design of potent and selective therapeutic agents.
The Core Scaffold: Physicochemical Properties and Synthetic Accessibility
The parent compound, this compound, possesses a distinct electronic nature due to the presence of two electron-withdrawing halogen atoms and an electron-donating hydroxyl group. This unique arrangement influences its acidity, lipophilicity, and potential for hydrogen bonding, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.
The synthesis of this compound derivatives typically commences with a commercially available pyridin-4-ol precursor. Halogenation, a key synthetic step, is often achieved through electrophilic substitution reactions. The regioselectivity of these reactions is crucial and can be directed by the existing substituents on the pyridine ring.
Comparative Analysis of Biological Activities: Unraveling the SAR
While comprehensive SAR studies on a broad series of this compound derivatives against a single target are not extensively documented in publicly available literature, we can infer valuable trends by examining related pyridine scaffolds and the general principles of medicinal chemistry. The following sections will explore the hypothetical impact of substitutions at key positions, drawing upon established knowledge of how different functional groups can modulate biological activity.
Substitutions at the N1-position
Modification of the pyridine nitrogen is a common strategy to alter the overall properties of the molecule.
-
Alkylation and Arylation: Introducing alkyl or aryl groups at the N1-position can significantly increase lipophilicity, potentially enhancing membrane permeability. However, bulky substituents may introduce steric hindrance, negatively impacting binding to the target protein. The choice of the substituent would be critical in balancing these effects.
Modifications of the C4-Hydroxyl Group
The hydroxyl group at the C4-position is a key hydrogen bond donor and can be a crucial interaction point with biological targets.
-
Etherification: Conversion of the hydroxyl group to an ether linkage can modulate the compound's hydrogen bonding capacity and lipophilicity. Small alkyl ethers may improve oral bioavailability, while larger, more complex ethers could be designed to probe specific pockets within a target's active site.
-
Esterification: The formation of an ester can serve as a prodrug strategy, where the ester is cleaved in vivo to release the active hydroxyl compound. This can improve drug delivery and reduce premature metabolism.
Displacement of the C2-Bromo and C3-Chloro Substituents
The halogen atoms at the C2 and C3 positions are not merely passive substituents; they can be strategically replaced to introduce a variety of functional groups.
-
Suzuki and other Cross-Coupling Reactions: The bromine atom, being more reactive than chlorine in many cross-coupling reactions, can be selectively replaced with aryl, heteroaryl, or alkyl groups. This allows for the exploration of a vast chemical space and the introduction of moieties that can form specific interactions with the target protein, such as pi-stacking or additional hydrogen bonds.
-
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles, such as amines, thiols, or alkoxides, to introduce diverse functionalities that can fine-tune the compound's biological activity and physicochemical properties.
Hypothetical SAR Summary Table
The following table provides a hypothetical summary of the potential impact of various substitutions on the biological activity of this compound derivatives, based on general medicinal chemistry principles. It is important to note that these are generalized trends and the actual effect will be target-dependent.
| Position of Substitution | Type of Substitution | Predicted Impact on Activity | Rationale |
| N1 | Small Alkyl | Potentially Increased or Decreased | Increased lipophilicity may improve cell permeability, but could also decrease solubility. |
| Aryl | Potentially Increased | Introduction of aromatic ring for potential π-stacking interactions. | |
| C4-OH | O-Alkyl (short chain) | Potentially Increased | Improved metabolic stability and membrane permeability. |
| O-Aryl | Potentially Increased | Potential for additional binding interactions. | |
| C2-Br | Aryl/Heteroaryl | Potentially Increased | Introduction of groups capable of specific interactions (H-bonding, π-stacking). |
| C3-Cl | Amine | Potentially Increased | Introduction of a basic center for ionic interactions and improved solubility. |
Experimental Protocols
To facilitate further research in this area, we provide a generalized, step-by-step methodology for the synthesis and biological evaluation of this compound derivatives.
General Synthetic Protocol for N-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq).
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.
General Protocol for a Kinase Inhibition Assay
A common application for pyridine-based scaffolds is in the development of kinase inhibitors. The following is a generalized protocol for evaluating the inhibitory activity of the synthesized compounds against a specific kinase.
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the appropriate substrate, and ATP in a suitable buffer.
-
Add varying concentrations of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at the optimal temperature for the kinase reaction for a predetermined time.
-
Stop the reaction and quantify the amount of product formed or substrate consumed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Synthetic and Biological Evaluation Workflow
To provide a clearer understanding of the experimental process, the following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis and evaluation of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Workflow for the biological evaluation and SAR analysis of synthesized derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While specific and extensive SAR studies on this particular scaffold are still emerging, the principles of medicinal chemistry provide a strong foundation for the rational design of new derivatives. The synthetic handles offered by the halogen atoms and the hydroxyl group allow for a high degree of chemical diversity to be explored.
Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives against a panel of biologically relevant targets, such as protein kinases, to elucidate clear and actionable structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- Due to the lack of specific literature on the SAR of this compound derivatives, this guide has been constructed based on general principles of medicinal chemistry and SAR studies of related pyridine compounds. As such, direct citations to specific research articles detailing the SAR of this exact scaffold are not available at this time.
A Guide to Verifying Brominated Compounds: Leveraging Bromine's Unique Isotopic Pattern in Mass Spectrometry
For researchers in pharmaceutical development and chemical synthesis, the unambiguous verification of a compound's structure is a cornerstone of scientific rigor. When dealing with halogenated compounds, particularly those containing bromine, mass spectrometry offers a uniquely powerful and definitive method of confirmation. This is due to a convenient quirk of nature: the distinct and predictable isotopic pattern of bromine.
This guide provides an in-depth analysis of how to leverage this isotopic signature for compound verification. We will move beyond simple peak identification to explore the causality behind experimental choices, present self-validating protocols, and compare this technique with other analytical alternatives.
The Theoretical Foundation: Why Bromine is a Mass Spectrometrist's Ally
The power of mass spectrometry in identifying brominated compounds stems from the natural abundance of its two stable isotopes: ⁷⁹Br and ⁸¹Br. Unlike elements such as carbon, where the heavier isotope (¹³C) has a very low natural abundance (~1.1%), bromine's two isotopes exist in nearly equal measure.
The precise abundances determined by the International Union of Pure and Applied Chemistry (IUPAC) and other experimental studies are approximately 50.69% for ⁷⁹Br and 49.31% for ⁸¹Br.[1][2] This near 1:1 ratio is the key.[3][4][5]
When a compound containing a single bromine atom is analyzed by a mass spectrometer, the instrument is sensitive enough to distinguish between molecules containing ⁷⁹Br and those containing ⁸¹Br. This results in not one, but two distinct peaks for the molecular ion:
-
An M peak , representing the molecule with the ⁷⁹Br isotope.
-
An M+2 peak , representing the same molecule but with the ⁸¹Br isotope, appearing two mass-to-charge units (m/z) higher.
Because the isotopes are in an almost 1:1 abundance, the M and M+2 peaks will have nearly equal heights, or relative intensities.[3][4][5][6] This characteristic "doublet" is a highly reliable indicator for the presence of one bromine atom in a molecule.[5][7]
Table 1: Natural Isotopic Abundance of Bromine
| Isotope | Atomic Mass (amu) | Natural Abundance (%) |
| ⁷⁹Br | 78.9183 | 50.69 |
| ⁸¹Br | 80.9163 | 49.31 |
| Data sourced from experimental determinations.[1][2] |
Decoding Compounds with Multiple Bromine Atoms
The predictive power of this pattern extends to molecules containing multiple bromine atoms. The relative intensities of the resulting M, M+2, M+4, etc., peaks follow a binomial distribution pattern based on the formula (a+b)ⁿ, where 'a' and 'b' are the abundances of the two isotopes and 'n' is the number of bromine atoms.[8] For simplicity, given the ~1:1 ratio, we can predict the relative intensity ratios as follows:
-
One Bromine (n=1): The pattern is M and M+2 with a 1:1 intensity ratio.
-
Two Bromines (n=2): The pattern is M, M+2, and M+4. The possible isotopic combinations are (⁷⁹Br-⁷⁹Br), (⁷⁹Br-⁸¹Br or ⁸¹Br-⁷⁹Br), and (⁸¹Br-⁸¹Br). This results in an intensity ratio of approximately 1:2:1 .[9]
-
Three Bromines (n=3): The pattern extends to M, M+2, M+4, and M+6 with an approximate intensity ratio of 1:3:3:1 .
This predictable progression allows for the rapid determination of the number of bromine atoms in a molecule directly from the mass spectrum.[8]
Table 2: Theoretical Isotopic Patterns for Multiple Bromine Atoms
| Number of Br Atoms | Isotopic Peaks | Expected Intensity Ratio |
| 1 | M, M+2 | 1:1 |
| 2 | M, M+2, M+4 | 1:2:1 |
| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |
Experimental Workflow for Compound Verification
A robust and self-validating workflow is critical. The goal is not just to see a pattern but to ensure the data is of high quality, reproducible, and correctly interpreted. The choice of instrumentation—typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)—depends on the analyte's volatility, thermal stability, and polarity.[10][11]
Caption: High-level experimental workflow for verifying brominated compounds using chromatography-mass spectrometry.
Detailed Experimental Protocol (GC-MS Example)
This protocol outlines a general procedure for the analysis of a thermally stable, volatile brominated organic compound. The causality for each step is explained to demonstrate an expert-driven approach.
Objective: To verify the presence and number of bromine atoms in a synthesized compound.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight analyzer).
1. Sample Preparation:
- Step 1a: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
- Rationale: Accurate concentration allows for reproducible injections and prevents detector saturation. The solvent choice is critical; it must fully dissolve the analyte and be compatible with the GC system.
- Step 1b: Perform a serial dilution to a final concentration of ~1-10 µg/mL.
- Rationale: This concentration range is typically optimal for modern GC-MS systems, providing excellent signal-to-noise without overloading the column or the detector.
2. Instrument Setup & Calibration:
- Step 2a: Condition the GC column according to the manufacturer's instructions.
- Rationale: Proper conditioning removes residual impurities and ensures a stable baseline, which is essential for detecting low-intensity peaks.
- Step 2b: Tune the mass spectrometer using a standard calibration compound (e.g., PFTBA).
- Rationale: Tuning optimizes ion source, analyzer, and detector parameters to ensure accurate mass assignment, resolution, and sensitivity across the desired mass range.[10] This step is fundamental to data trustworthiness.
3. Chromatographic Method:
- Step 3a: Inject 1 µL of the prepared sample into the GC inlet, typically set to 250°C with a split ratio (e.g., 20:1).
- Rationale: A hot inlet ensures rapid volatilization of the analyte. The split ratio prevents column overload while still delivering sufficient sample for detection.
- Step 3b: Employ a temperature gradient for the GC oven. A typical program might be: hold at 50°C for 2 min, then ramp to 280°C at 15°C/min.
- Rationale: A temperature ramp allows for the separation of the target compound from any impurities or residual solvents, ensuring the mass spectrum obtained is "clean" and corresponds to a single chromatographic peak.[12]
4. Mass Spectrometry Method:
- Step 4a: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Rationale: EI is a robust, highly reproducible "hard" ionization technique that generates a characteristic and library-searchable fragmentation pattern, in addition to the molecular ion cluster.
- Step 4b: Set the mass analyzer to scan a relevant m/z range, for example, 40-500 amu.
- Rationale: The scan range must encompass the expected molecular weight of the compound and its key fragments. A wider range than necessary can reduce the scan speed and sensitivity.
Data Analysis and Interpretation: A Self-Validating System
The trustworthiness of the analysis hinges on a logical interpretation of the acquired data. The presence of the bromine isotopic pattern in both the molecular ion and any bromine-containing fragment ions provides multiple points of confirmation.
Caption: Logical decision tree for identifying the number of bromine atoms from a mass spectrum.
Interpretation Steps:
-
Identify the Molecular Ion Cluster: Locate the highest m/z peaks in the spectrum that could correspond to the intact molecule.
-
Check for the M, M+2 Pattern: Look for the characteristic doublet with a 2 Da separation.
-
Measure Relative Intensities: Confirm that the peak heights closely match the expected theoretical ratio (e.g., ~1:1 for one Br atom).
-
Analyze Fragment Ions: Examine major fragment ions in the spectrum. Fragments that retain the bromine atom(s) will also exhibit the same isotopic pattern, providing powerful corroborating evidence. For example, the loss of a methyl group from a brominated parent compound will result in a fragment cluster that is 15 Da lighter but still shows the 1:1 bromine pattern.
-
Utilize High-Resolution MS (HRMS): For ultimate confidence, HRMS (e.g., TOF or Orbitrap) can provide an exact mass measurement. This allows for the calculation of the compound's elemental formula, confirming that the observed mass is consistent with a bromine-containing formula.[13][14]
Comparison with Other Analytical Alternatives
While mass spectrometry is exceptionally well-suited for this task, it's important to understand its place among other analytical techniques.
Table 3: Comparison of Analytical Techniques for Bromine Identification
| Technique | Principle | Advantages for Bromine ID | Limitations |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | - Unambiguous isotopic pattern.[6]- High sensitivity (µg to fg).- Determines number of Br atoms.- Provides molecular weight. | - Destructive technique.- Isomeric differentiation can be difficult without chromatography. |
| Nuclear Magnetic Resonance (NMR) | Measures nuclear spin in a magnetic field. | - Provides detailed structural information (connectivity).- Non-destructive. | - No direct isotopic information for Br.- Lower sensitivity than MS.- Effect of Br is indirect (on ¹H/¹³C chemical shifts). |
| Infrared (IR) Spectroscopy | Measures molecular vibrations. | - Identifies functional groups.- C-Br bond has a characteristic stretch. | - C-Br stretch region (650-550 cm⁻¹) can overlap with other vibrations, leading to ambiguity.[15]- Does not quantify the number of Br atoms. |
| Elemental Analysis (EA) | Combustion and measurement of resulting gases. | - Provides bulk elemental composition (%C, H, N, S, Halogen). | - Requires highly pure sample.- Does not distinguish between different halogens (e.g., Cl vs. Br).- Provides no structural information. |
As the table illustrates, while techniques like NMR are indispensable for elucidating the complete chemical structure, mass spectrometry offers the most direct and unequivocal evidence for the presence and number of bromine atoms in a molecule.
Conclusion
The near 1:1 isotopic abundance of ⁷⁹Br and ⁸¹Br provides a distinct signature that is easily recognizable in mass spectrometry. By following a robust experimental workflow and a logical data interpretation strategy, researchers can use this natural phenomenon as a self-validating system to confirm the identity of brominated compounds with a high degree of certainty. This makes mass spectrometry an essential tool in the arsenal of any scientist working in drug development, synthesis, or metabolomics, ensuring the integrity and accuracy of their research.
References
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Chemguide. (n.d.). MASS SPECTRA - THE M+2 PEAK. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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MDPI. (2023). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]
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University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
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YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]
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ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks. Retrieved from [Link]
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Springer. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Retrieved from [Link]
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Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
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CK-12 Foundation. (n.d.). The relative atomic mass of bromine is 79.9. Retrieved from [Link]
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ACS Publications. (1999). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. Retrieved from [Link]
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Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Retrieved from [Link]
-
YouTube. (2020). Average atomic masses listed by IUPAC are based on a study of experimental results. Bromine. Retrieved from [Link]
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Homework.Study.com. (n.d.). Bromine has two naturally occurring isotopes, Br-79 and Br-81. Retrieved from [Link]
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-
Filo. (2025). bromine has two isotopes 79Br and 81Br in approximately equal abundance. Retrieved from [Link]
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brainly.com. (2022). Bromine has two naturally occurring isotopes (Br-79 and Br-81) and an atomic mass of 79.904 amu. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Bromo-3-chloropyridin-4-OL
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-3-chloropyridin-4-OL, a halogenated pyridine derivative. The procedures outlined here are grounded in established safety principles and regulatory standards, reflecting the best practices of experienced laboratory scientists.
Part 1: Hazard Assessment & Immediate Safety Precautions
The causality behind these precautions is clear: halogenated organic compounds can have significant toxicological effects. Your first line of defense is always appropriate Personal Protective Equipment (PPE). Handling this compound, whether in its pure form or as waste, requires engineering controls and PPE to create a barrier between you and the potential hazard.
Table 1: Safety & Handling Summary for this compound
| Category | Specification | Rationale & Source |
| Engineering Controls | Always handle within a certified laboratory chemical fume hood.[4] | To prevent inhalation of vapors or dust.[5][6] |
| Eye Protection | Chemical safety goggles or a face shield.[6] | Protects against splashes that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton®). Inspect gloves before use.[1] | Nitrile gloves may offer insufficient protection; always consult the glove manufacturer's compatibility chart. |
| Skin & Body Protection | Fully-buttoned lab coat.[4] | To prevent skin contact. Contaminated clothing must be removed and washed before reuse.[1][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[1][5] | Mixing can lead to vigorous, exothermic, and potentially dangerous reactions.[7][8] |
| Emergency Contacts | Institutional EH&S Office, Poison Control Center. | Immediate access to expert advice is critical in case of exposure or spill. |
Part 2: Waste Characterization & Segregation
Proper disposal begins with correct waste characterization. This compound is a halogenated organic compound due to the presence of bromine and chlorine atoms.[9] This classification is critical because halogenated waste streams are typically subject to specific disposal regulations and often require high-temperature incineration to prevent the formation of toxic byproducts.[9][10]
It is a fundamental and legally mandated principle that different waste streams must not be mixed.[11][12] Mixing non-halogenated solvent waste with halogenated waste unnecessarily converts the entire volume into the more expensive and stringently regulated halogenated category.[13] The following decision tree illustrates the logical workflow for segregating this waste.
Caption: Waste Segregation Decision Tree for this compound.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe containment and disposal of waste containing this compound.
Step 1: Container Selection
The integrity of your waste containment is the foundation of safe disposal.
-
Compatibility: The waste container must be made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or the original glass reagent bottle are excellent choices.[12][14] Using the original container is often the safest option as compatibility is guaranteed.
-
Condition: Use only containers that are in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[11][14]
-
Venting: Do not use a container that is sealed so tightly it cannot vent if gas pressure builds up, unless you are certain no gas-producing reactions will occur. However, the container must be sealed well enough to prevent vapor escape during storage.[13]
Step 2: Labeling
Proper labeling is a regulatory requirement and a cornerstone of laboratory safety.[15] An unlabeled or improperly labeled container is a dangerous unknown.
-
Timing: Affix a hazardous waste label to the container before adding the first drop of waste.[4]
-
Content: The label must, at a minimum, include:
-
The words "Hazardous Waste" .[15]
-
The full chemical name(s) of all contents (e.g., "this compound, Dichloromethane, Ethyl Acetate"). Avoid abbreviations or formulas.
-
The approximate percentages or concentrations of each component.
-
The relevant hazard pictograms (e.g., irritant, toxic, environmental hazard).[15]
-
The date of accumulation start.
-
Step 3: Accumulation & Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated location in your lab where waste is collected before being moved to a central storage area.[15]
-
Location: The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.[15]
-
Segregation: Store the halogenated waste container segregated from incompatible materials, particularly strong acids and bases.[11][16] If the waste is flammable, it must be stored in a flammable-rated cabinet.[15]
-
Containment: The waste container should be placed inside a larger, chemically resistant secondary containment bin to contain any potential leaks.
-
Volume Limits: Do not fill containers beyond 90% of their capacity to allow for expansion.[17] Be aware of institutional and regulatory limits on the total volume of hazardous waste that can be stored in an SAA (typically 55 gallons).[14]
Step 4: Arranging for Final Disposal
Disposal of hazardous waste is a highly regulated process. Under no circumstances should this material be disposed of down the drain or in regular trash .[13][15]
-
Contact EH&S: Once your waste container is full or you are finished with the project, contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste management office.[4]
-
Follow Institutional Procedures: They will provide instructions for pickup or transfer to a Central Accumulation Area (CAA). This ensures the waste is handled by trained professionals and sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13] The most common disposal method for halogenated organic waste is high-temperature incineration.[9][10]
Part 4: Emergency Procedures
Spill Response:
-
Alert personnel in the immediate area.
-
If the spill is large or you are not trained to handle it, evacuate the area and contact your institutional emergency number or EH&S.
-
For minor spills, and only if you are trained and have the proper PPE and spill kit, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[5]
-
Sweep up the absorbent material and place it in a sealed, labeled container for disposal as solid halogenated hazardous waste.[1][2]
First Aid for Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][6] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]
By adhering to these procedures, you demonstrate a commitment to safety and environmental stewardship, building a culture of trust and responsibility within your laboratory.
References
- 3 - SAFETY DATA SHEET. (n.d.).
- 3-Bromofuro[3,2-c]pyridine - AK Scientific, Inc. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific (2-Bromopyridin-3-ol). (n.d.).
- SAFETY DATA SHEET - Fisher Scientific (2-Bromo-3-hydroxypyridine). (n.d.).
- 3 Rules Regarding Chemical Waste in the Laboratory. (2023, August 17). Dan The Lab Safety Man.
- 4 - SAFETY DATA SHEET. (2010, November 16).
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- SAFETY DATA SHEET - Fisher Scientific (2-Bromo-4-chloropyridine). (n.d.).
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA Nepis.
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Comprehensive Safety Protocol: Handling 2-Bromo-3-chloropyridin-4-OL in a Laboratory Setting
This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-3-chloropyridin-4-ol. As a Senior Application Scientist, the following protocols are synthesized from established safety data for structurally analogous compounds, ensuring a cautious and comprehensive approach in the absence of a specific Safety Data Sheet (SDS) for this novel compound. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, thereby fostering a culture of safety and scientific excellence.
Hazard Analysis and Risk Assessment
While a specific toxicological profile for this compound is not yet established, an analysis of related halogenated pyridinols, such as 2-Bromopyridin-3-ol and 5-Bromo-3-chloro-2-hydroxypyridine, indicates a strong potential for significant health hazards.[1][2] The bromine and chlorine substituents, coupled with the hydroxyl group on the pyridine ring, suggest that this compound should be treated as hazardous.
Anticipated Hazards:
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or inhaled.[1][2]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][3]
-
Serious Eye Damage/Irritation: High potential to cause serious eye irritation or damage.[1][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[3]
Due to these potential hazards, a rigorous risk mitigation strategy is imperative. This includes the mandatory use of appropriate personal protective equipment (PPE), handling within a controlled environment, and adherence to specified disposal procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in preventing all potential routes of exposure.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield.[4][5] | Provides a robust barrier against splashes and airborne particles. Goggles should conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield offers an additional layer of protection for the entire face.[6] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile or Butyl rubber).[4][5] | Prevents dermal absorption, a likely route of exposure. Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique to avoid contaminating your skin.[6] Contaminated gloves should be disposed of as hazardous waste. |
| Body Protection | A chemically resistant lab coat, worn fully buttoned. | Protects skin and personal clothing from contamination. In cases of significant splash potential, a chemical-resistant apron or suit should be worn over the lab coat. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[4] | To be used when handling the compound outside of a certified chemical fume hood, or if there is a risk of generating dust or aerosols.[4] Proper fit-testing and training are required before use.[7] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensure safety and experimental integrity. The following diagram and procedural steps outline the lifecycle of handling this compound in the laboratory.
Caption: Workflow for Safe Handling of this compound.
Pre-Handling Procedures
-
Consult Safety Resources: Before beginning any work, review this guide and any available institutional chemical safety resources.
-
Assemble PPE: Gather all necessary PPE as detailed in the table above and inspect it for integrity.
-
Prepare a Designated Workspace: All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are accessible and unobstructed. Have appropriate spill cleanup materials readily available.
Handling the Compound
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a disposable weighing boat to prevent cross-contamination.
-
Handle the compound gently to avoid generating dust.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers closed whenever possible.
-
-
Heating:
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors. Thermal decomposition may release irritating and toxic gases such as nitrogen oxides, hydrogen chloride, and hydrogen bromide.[2]
-
Spill Management
-
Minor Spills (inside fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside fume hood):
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) department immediately.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Disposal Plan: A Critical Final Step
Improper disposal of this compound and associated waste can pose a significant environmental and health risk. All waste must be treated as hazardous.
-
Chemical Waste:
-
Solid: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the compound, including gloves, weighing boats, and paper towels, must be disposed of in the designated solid hazardous waste container.[6]
-
-
Disposal Protocol:
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
By adhering to these rigorous safety protocols, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that scientific discovery can proceed without compromising well-being.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-3-hydroxypyridine.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 2-Bromopyridine.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 3-Chloropyridine.
- Alfa Aesar. (2010, November 16). Safety Data Sheet: 3-Bromo-4-methylpyridine.
- Sigma-Aldrich. (2024, September 9). Safety Data Sheet: 1-Bromo-4-chlorobenzene.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Chemsrc. (2025, September 25). 5-BROMO-3-CHLORO-2-HYDROXYPYRIDINE | CAS#:58236-20-7.
- BenchChem. (2025). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- PubChem. (n.d.). 3-Bromo-2-hydroxypyridine.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- UF/IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
- Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet: 2-(2-bromo-4-pyridyl)propan-2-ol.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (4-Bromopyridin-2-yl)methanol.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
